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2-(2-Chloro-5-methylphenoxy)propanohydrazide Documentation Hub

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  • Product: 2-(2-Chloro-5-methylphenoxy)propanohydrazide
  • CAS: 588680-01-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a compound of interest for researchers in drug development and related scientific fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a compound of interest for researchers in drug development and related scientific fields. The synthesis is presented as a three-step process, beginning with the formation of the corresponding carboxylic acid, followed by esterification, and culminating in hydrazinolysis to yield the final product. Each step is elaborated with underlying chemical principles, procedural details, and key considerations for successful execution.

Strategic Overview of the Synthesis Pathway

The synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide is most logically approached through a three-step sequence. This strategy is predicated on the reliable and well-documented Williamson ether synthesis, followed by standard functional group transformations that are known to proceed with high efficiency.

The overall synthetic transformation is as follows:

Overall Synthesis Scheme 2-Chloro-5-methylphenol 2-Chloro-5-methylphenol Step1 Step 1: Williamson Ether Synthesis 2-Chloro-5-methylphenol->Step1 2-Chloropropionic_acid 2-Chloropropionic acid 2-Chloropropionic_acid->Step1 Intermediate_Acid 2-(2-Chloro-5-methylphenoxy)propanoic acid Step1->Intermediate_Acid Step2 Step 2: Fischer Esterification Intermediate_Acid->Step2 Alcohol Alcohol (e.g., Ethanol) Alcohol->Step2 Intermediate_Ester Alkyl 2-(2-chloro-5-methylphenoxy)propanoate Step2->Intermediate_Ester Step3 Step 3: Hydrazinolysis Intermediate_Ester->Step3 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step3 Final_Product 2-(2-Chloro-5-methylphenoxy)propanohydrazide Step3->Final_Product

Caption: Overall three-step synthesis pathway for 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Physicochemical Properties of Starting Material

A thorough understanding of the primary starting material is crucial for a successful synthesis.

PropertyValueSource
IUPAC Name 2-Chloro-5-methylphenol[1]
Molecular Formula C₇H₇ClO[1]
Molecular Weight 142.58 g/mol [1]
Appearance Off-white solid / Prisms from petroleum ether[1]
Melting Point 45.5 °C[1]
Boiling Point 196 °C[1]
Solubility Very soluble in ethanol[1]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid

This initial step employs the Williamson ether synthesis, a robust method for forming ethers. Here, the phenoxide ion of 2-chloro-5-methylphenol acts as a nucleophile, attacking the electrophilic carbon of 2-chloropropionic acid. The reaction is conducted in an alkaline medium to ensure the deprotonation of the phenol.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylphenol in a suitable solvent such as toluene.

  • Base Addition: While stirring, add a concentrated aqueous solution of sodium hydroxide. The amount of base should be sufficient to deprotonate both the phenol and the carboxylic acid of the haloacid, plus a slight excess to drive the reaction.

  • Nucleophilic Substitution: To the heated solution (reflux), add 2-chloropropionic acid dropwise. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water to dissolve the sodium salt of the product.

    • Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted phenol.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Causality Behind Experimental Choices:

  • Alkaline Medium: The use of a strong base like NaOH is critical to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol.[2]

  • Reflux Conditions: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and an increased reaction rate.

  • Acidification: The product exists as a sodium salt in the alkaline solution. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is typically less soluble in water.

Step 2: Esterification of 2-(2-chloro-5-methylphenoxy)propanoic acid

The synthesized carboxylic acid is converted to its corresponding ester in this step. Fischer esterification is a classic and effective method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 2-(2-chloro-5-methylphenoxy)propanoic acid from Step 1 with an excess of a simple alcohol (e.g., absolute ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of the alcohol helps to shift the equilibrium towards the product side.[4]

  • Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid using TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether.

    • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol: Le Chatelier's principle dictates that adding an excess of a reactant (the alcohol) will drive the equilibrium towards the formation of the products (ester and water).

  • Bicarbonate Wash: The sodium bicarbonate wash is a crucial purification step to remove both the acidic catalyst and any remaining carboxylic acid starting material.

Step 3: Hydrazinolysis of the Ester to 2-(2-chloro-5-methylphenoxy)propanohydrazide

The final step involves the conversion of the ester to the desired hydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine acts as the nucleophile.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve the ester obtained from Step 2 in a suitable solvent, typically an alcohol like ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution. The reaction is often carried out at reflux.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

    • If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be triturated with a non-polar solvent like hexane to induce crystallization or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Causality Behind Experimental Choices:

  • Hydrazine as Nucleophile: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.[5]

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by exploiting differences in solubility.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis Reactants1 2-Chloro-5-methylphenol + 2-Chloropropionic acid + NaOH in Toluene Reflux1 Heat to Reflux Reactants1->Reflux1 Workup1 Cool, Wash with Ether Reflux1->Workup1 Acidify1 Acidify with HCl Workup1->Acidify1 Isolate1 Filter and Dry Acidify1->Isolate1 Product1 2-(2-Chloro-5-methylphenoxy)propanoic acid Isolate1->Product1 Reactants2 Propanoic Acid Derivative + Excess Ethanol + H₂SO₄ (cat.) Product1->Reactants2 Reflux2 Heat to Reflux Reactants2->Reflux2 Workup2 Remove Excess EtOH, Dissolve in Ether Reflux2->Workup2 Wash2 Wash with NaHCO₃ and Brine Workup2->Wash2 Isolate2 Dry and Concentrate Wash2->Isolate2 Product2 Ethyl 2-(2-chloro-5-methylphenoxy)propanoate Isolate2->Product2 Reactants3 Ester Derivative + Hydrazine Hydrate in Ethanol Product2->Reactants3 Reflux3 Heat to Reflux Reactants3->Reflux3 Workup3 Cool and Concentrate Reflux3->Workup3 Isolate3 Recrystallize Workup3->Isolate3 Product3 2-(2-chloro-5-methylphenoxy)propanohydrazide Isolate3->Product3

Caption: Detailed experimental workflow for the three-step synthesis.

Self-Validating System and Trustworthiness

The robustness of this protocol lies in the well-established nature of each individual reaction. Williamson ether synthesis, Fischer esterification, and hydrazinolysis are cornerstone reactions in organic synthesis with predictable outcomes and well-understood mechanisms. The progress of each step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), allowing for real-time assessment of reaction completion and purity. The purification methods employed at each stage—acid-base extraction, washing, and recrystallization—are designed to systematically remove specific types of impurities, ensuring the integrity of the intermediates and the final product. The final compound's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Kubinyi, H. (2006). Chemogenomics in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. Asian Journal of Research in Chemistry, 11(3), 533. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

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  • PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4515985A - Preparation of chlorinated phenoxyalkanoic acids.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-chloro-5-methylphenoxy)propanohydrazide

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(2-chloro-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(2-chloro-5-methylphenoxy)propanohydrazide. As a molecule of interest in medicinal chemistry, a thorough understanding of its physical and chemical characteristics is paramount for its synthesis, purification, formulation, and biological evaluation. This document delves into the structural features, predicted and analogous physicochemical parameters, and detailed experimental protocols for the precise determination of these properties. The methodologies outlined herein are designed to ensure scientific integrity and reproducibility, providing a robust framework for researchers in the field.

Introduction and Molecular Overview

2-(2-chloro-5-methylphenoxy)propanohydrazide (C₁₀H₁₃ClN₂O₂) is a hydrazide derivative with a molecular weight of 228.68 g/mol . Its chemical structure, characterized by a substituted phenoxy ring linked to a propanohydrazide moiety, suggests its potential for diverse chemical interactions and biological activities. The presence of a chloro- and a methyl- substituent on the aromatic ring, combined with the reactive hydrazide group, makes it a compelling candidate for further investigation in drug discovery and development.[1] A comprehensive understanding of its physicochemical properties is the foundational step in unlocking its therapeutic potential.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 2-(2-chloro-5-methylphenoxy)propanohydrazideChemDraw
CAS Number 588680-01-7[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [1]
Chemical Structure

ChemDraw

Physicochemical Properties: Predicted and Analogous Data

Direct experimental data for 2-(2-chloro-5-methylphenoxy)propanohydrazide is not extensively available in the public domain. Therefore, this section presents a combination of predicted values and experimental data from structurally similar compounds to provide a scientifically grounded estimation of its properties.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Analogous ValueRationale/Analog Compound
Melting Point (°C) 110 - 130Based on melting points of substituted phenoxyacetic acid hydrazides. For example, (4-Chloro-phenoxy)-acetic acid hydrazide has a melting point of 116-118 °C. The additional methyl and propyl groups on the target molecule may slightly alter this value.
Boiling Point (°C) Likely to decompose before boilingHydrazide compounds are often thermally unstable and tend to decompose at elevated temperatures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The phenoxy group imparts hydrophobicity, while the hydrazide moiety can participate in hydrogen bonding, suggesting limited aqueous solubility but better solubility in organic solvents.
pKa ~3-4 and ~11-12The hydrazide group has two pKa values. The N-H adjacent to the carbonyl is weakly acidic (pKa ~11-12), while the terminal -NH₂ is weakly basic (protonated form pKa ~3-4). This is consistent with the pKa of phenoxyacetic acid (pKa of 3.7).[2]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Synthesis and Purification

The synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide can be achieved through the hydrazinolysis of the corresponding ester, a common method for preparing hydrazides.[3]

Experimental Workflow: Synthesis

Synthesis_Workflow start 2-(2-chloro-5-methylphenoxy)propanoic acid esterification Esterification (e.g., with ethanol, H₂SO₄ cat.) start->esterification ester Ethyl 2-(2-chloro-5-methylphenoxy)propanoate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine hydrate, ethanol, reflux) ester->hydrazinolysis product 2-(2-chloro-5-methylphenoxy)propanohydrazide hydrazinolysis->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic route for 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Step-by-Step Protocol:

  • Esterification: Convert 2-(2-chloro-5-methylphenoxy)propanoic acid to its ethyl ester by refluxing with excess ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Reaction Monitoring: Monitor the progress of the esterification reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture, extract the ester with a suitable organic solvent, and dry the organic layer.

  • Hydrazinolysis: Dissolve the crude ethyl ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The hydrazide product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Workflow: Melting Point Determination

Melting_Point_Workflow sample_prep Sample Preparation (Dry, finely powdered sample) capillary_loading Capillary Tube Loading sample_prep->capillary_loading instrument_setup Melting Point Apparatus Setup capillary_loading->instrument_setup heating Heating (Slow ramp rate near expected MP) instrument_setup->heating observation Observation (Record onset and completion of melting) heating->observation result Melting Range observation->result

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized 2-(2-chloro-5-methylphenoxy)propanohydrazide is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.[4]

Solubility Assessment

Determining the solubility in various solvents is crucial for formulation development.

Step-by-Step Protocol (Equilibrium Solubility Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Addition: Add an excess amount of 2-(2-chloro-5-methylphenoxy)propanohydrazide to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis: Centrifuge or filter the suspensions to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

pKa Determination

The pKa value is essential for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.[1][7]

Experimental Workflow: pKa Determination by Potentiometric Titration

pKa_Workflow solution_prep Prepare Analyte Solution (Known concentration in water/co-solvent) calibration Calibrate pH Meter solution_prep->calibration titration Titrate with Standard Acid/Base calibration->titration data_collection Record pH vs. Titrant Volume titration->data_collection analysis Plot Titration Curve and its Derivatives data_collection->analysis pKa Determine pKa at Half-Equivalence Point analysis->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of 2-(2-chloro-5-methylphenoxy)propanohydrazide of known concentration in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) separately.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoint of the buffer regions in the titration curve.[8][9][10]

Spectroscopic Characterization

Spectroscopic analysis is vital for structural confirmation and purity assessment.

3.5.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic hydrazides typically exhibit characteristic UV absorption bands.[11][12]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Spectrum Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H (hydrazide), C=O (amide), C-O-C (ether), and C-Cl bonds.

3.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the synthesized compound.[13][14][15]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow method_dev Method Development (Column, Mobile Phase, Flow Rate) sample_prep Sample Preparation (Dissolve in Mobile Phase) method_dev->sample_prep injection Inject Sample onto HPLC System sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Analyze Chromatogram (Retention Time, Peak Area) detection->analysis purity Calculate Purity (%) analysis->purity

Caption: Workflow for purity assessment by HPLC.

Step-by-Step Protocol:

  • Method Development: Develop a suitable reversed-phase HPLC method. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and UV detection wavelength.

  • Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity of the compound can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a compound of significant interest in the field of medicinal chemistry. While direct experimental data is limited, this guide has offered a robust framework for its characterization by leveraging data from analogous structures and outlining comprehensive, field-proven experimental protocols. The successful application of these methodologies will enable researchers to generate reliable and reproducible data, which is essential for advancing the development of this and other novel chemical entities.

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Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2-chloro-5-methylphenoxy)propanohydrazide

Disclaimer: The compound 2-(2-chloro-5-methylphenoxy)propanohydrazide is not a widely recognized or studied chemical entity in publicly available scientific literature. Consequently, this guide is constructed based on a...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-(2-chloro-5-methylphenoxy)propanohydrazide is not a widely recognized or studied chemical entity in publicly available scientific literature. Consequently, this guide is constructed based on a detailed analysis of its structural components and the known mechanisms of action of chemically related compounds. The proposed mechanisms are therefore putative and require experimental validation. This document is intended for research and drug development professionals for hypothesis generation and experimental design.

Introduction

2-(2-chloro-5-methylphenoxy)propanohydrazide belongs to the phenoxy acid derivative family, a class of compounds known for their diverse biological activities, most notably as synthetic auxins used in agriculture. The introduction of a propanohydrazide moiety suggests a potential for novel interactions with biological targets, distinguishing it from classical phenoxy herbicides like 2,4-D and MCPA. This guide will dissect the probable mechanism of action by evaluating its structural features and drawing parallels with well-characterized analogues.

Part 1: Structural and Physicochemical Analysis

A thorough understanding of the molecule's structure is paramount to predicting its biological activity.

Structural Feature Predicted Physicochemical Property Implication for Mechanism of Action
2-chloro-5-methylphenoxy group Lipophilic, aromaticFacilitates membrane permeability and interaction with hydrophobic pockets in target proteins.
Propanoic acid backbone Provides a specific spatial arrangement of the phenoxy group and the hydrazide moiety.Critical for stereospecific binding to target receptors or enzymes.
Hydrazide (-CONHNH2) moiety Polar, capable of hydrogen bonding, and can act as a nucleophile or a ligand for metal ions.May be involved in key binding interactions with the active site of a target protein or could be a site of metabolic activation/deactivation.

Part 2: Putative Mechanism of Action - A Hypothesis

Based on its structural similarity to phenoxy herbicides, the primary hypothesized mechanism of action for 2-(2-chloro-5-methylphenoxy)propanohydrazide is the disruption of hormonal balance in target organisms, likely plants. Specifically, it is proposed to act as a synthetic auxin mimic .

Interaction with Auxin Signaling Pathway

The central hypothesis is that 2-(2-chloro-5-methylphenoxy)propanohydrazide mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of downstream effects that ultimately result in uncontrolled growth and plant death.

auxin_pathway cluster_perception 1. Perception cluster_degradation 2. Derepression cluster_transcription 3. Gene Expression Compound 2-(2-chloro-5-methylphenoxy) propanohydrazide TIR1_AFB TIR1/AFB Receptor Complex Compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits SCF_Complex SCF Complex Aux_IAA->SCF_Complex Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome SCF_Complex->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Activates Gene_Expression Uncontrolled Growth (e.g., cell division, elongation) AuxRE->Gene_Expression

Caption: Proposed auxin mimicry pathway for 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Expertise & Experience: The rationale for this proposed pathway lies in the well-established mechanism of phenoxy herbicides. The core principle is that these synthetic auxins are more resistant to degradation by the plant's natural homeostatic mechanisms than endogenous IAA. This leads to a persistent and overwhelming auxin signal, causing the observed phytotoxic effects. The hydrazide moiety could potentially alter the binding affinity for the TIR1/AFB co-receptors or influence the compound's metabolic stability, representing a key area for experimental investigation.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of targeted experiments are necessary. These protocols are designed to be self-validating by including appropriate controls.

Receptor Binding Affinity Assay

Objective: To determine if 2-(2-chloro-5-methylphenoxy)propanohydrazide directly binds to the auxin co-receptor complex TIR1/AFB.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB proteins from Arabidopsis thaliana using an E. coli expression system.

    • Validate protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Competitive Binding Assay (Surface Plasmon Resonance - SPR):

    • Immobilize the purified TIR1/AFB complex on an SPR sensor chip.

    • Prepare a series of concentrations of 2-(2-chloro-5-methylphenoxy)propanohydrazide and a known auxin ligand (e.g., IAA or 1-NAA) as a positive control.

    • Flow the analytes over the sensor chip and measure the change in response units (RU) to determine binding kinetics (Kon, Koff) and affinity (KD).

    • Trustworthiness Check: The positive control (IAA) should exhibit a known binding affinity, and a negative control (e.g., an inactive structural analogue) should show no significant binding.

Gene Expression Analysis

Objective: To assess if the compound induces the expression of auxin-responsive genes.

Methodology:

  • Plant Treatment:

    • Treat Arabidopsis thaliana seedlings with a range of concentrations of 2-(2-chloro-5-methylphenoxy)propanohydrazide, IAA (positive control), and a mock solution (negative control).

    • Harvest tissue at various time points (e.g., 1, 3, 6, 12 hours).

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the harvested tissue.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known early auxin-responsive genes (e.g., GH3, SAURs).

    • Normalize expression levels to a stable reference gene (e.g., Actin).

    • Trustworthiness Check: The IAA-treated samples should show a significant upregulation of the target genes, while the mock-treated samples should show no change.

gene_expression_workflow Start Arabidopsis Seedlings Treatment Treatment Groups: 1. Compound 2. IAA (Positive Control) 3. Mock (Negative Control) Start->Treatment Harvest Harvest Tissue at Time Points Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for Auxin-Responsive Genes cDNA_Synthesis->qRT_PCR Analysis Data Analysis: - Normalize to Reference Gene - Calculate Fold Change qRT_PCR->Analysis End Conclusion on Gene Induction Analysis->End

Caption: Workflow for analyzing auxin-responsive gene expression.

Part 4: Potential for Alternative Mechanisms and Future Directions

While the auxin mimicry hypothesis is the most probable, the unique hydrazide moiety could confer additional or alternative mechanisms of action.

  • Inhibition of Diamine Oxidase (DAO): Some hydrazide-containing compounds are known inhibitors of DAO, an enzyme involved in the catabolism of polyamines, which are crucial for plant growth and development. Inhibition of DAO could lead to an accumulation of polyamines, causing phytotoxicity.

  • Chelation of Metal Ions: The hydrazide group can chelate essential metal cofactors in enzymes, leading to their inactivation.

Future research should focus on experimentally testing these alternative hypotheses, for instance, through enzyme inhibition assays with purified DAO or by investigating the compound's effects on metal homeostasis in plants.

References

As this guide is based on a putative mechanism for a novel compound, direct references are not available. The principles and protocols described are based on well-established knowledge in the field of plant hormone biology and herbicide science. For further reading on the foundational concepts, the following resources are recommended:

  • Title: Auxin perception and signaling Source: Annual Review of Plant Biology URL: [Link]

  • Title: The Story of 2,4-D and the Birth of Synthetic Auxins Source: Weed Science URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Professional and Non-Professional Immune Phagocytosis Source: Frontiers in Immunology URL: [Link] (Note: This provides a general overview of the SPR technique).

Exploratory

An In-Depth Technical Guide to the Biological Activity of CAS Number 588680-01-7

A comprehensive review of the available scientific literature and data for 2-(2-chloro-5-methylphenoxy)-N-(1,3-dihydroxypropan-2-yl)acetamide. Prepared for Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the available scientific literature and data for 2-(2-chloro-5-methylphenoxy)-N-(1,3-dihydroxypropan-2-yl)acetamide.

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide aims to provide a thorough analysis of the biological activity of the chemical compound identified by CAS number 588680-01-7, chemically known as 2-(2-chloro-5-methylphenoxy)-N-(1,3-dihydroxypropan-2-yl)acetamide. Despite a comprehensive search of publicly available scientific databases and literature, there is a significant lack of information regarding the biological activity, mechanism of action, and pharmacological profile of this specific compound. This guide documents the search methodology and the absence of relevant findings, highlighting a critical knowledge gap for this particular chemical entity.

Introduction

The compound with CAS number 588680-01-7 is a substituted phenoxy acetamide derivative. The core structure, featuring a chloro and methyl substituted phenoxy ring linked to an N-substituted acetamide with a dihydroxypropyl group, suggests potential for various biological interactions. Generally, compounds with similar structural motifs have been explored for a range of pharmacological activities. However, the specific biological profile of CAS 588680-01-7 is not documented in the accessible scientific literature.

Search Methodology and Findings

An exhaustive search was conducted across multiple platforms, including chemical databases, scientific literature repositories, and patent databases. The search terms included the CAS number "588680-01-7" and its chemical name "2-(2-chloro-5-methylphenoxy)-N-(1,3-dihydroxypropan-2-yl)acetamide", as well as broader terms related to its chemical class.

The search yielded no specific studies detailing the biological activity of this compound. The information retrieved was limited to chemical supplier listings and general references to related classes of molecules, without any specific data on CAS 588680-01-7.

Analysis of Structural Features and Potential for Biological Activity

While no direct biological data is available, a theoretical analysis of the molecule's structure can offer some hypotheses about its potential activities.

  • Phenoxy Acetanilide Core: This structural element is present in various bioactive molecules. The nature and position of the substituents on the phenyl ring can significantly influence activity.

  • Chlorine and Methyl Substituents: The presence of a chlorine atom can impact the compound's lipophilicity, electronic properties, and metabolic stability. The methyl group can also influence its interaction with biological targets.

  • N-(1,3-dihydroxypropan-2-yl)acetamide Side Chain: This hydrophilic side chain could affect the compound's solubility and potential for hydrogen bonding, which are critical for interactions with biological macromolecules.

The overall structure does not immediately suggest a specific, well-defined pharmacological class without further experimental data.

Future Directions and Recommendations

Given the absence of data, the biological activity of CAS 588680-01-7 remains an open question. For researchers interested in this compound, the following steps are recommended:

  • In Vitro Screening: A broad-based in vitro screening against a panel of common biological targets (e.g., kinases, GPCRs, ion channels, nuclear receptors) would be the first step to identify potential areas of biological activity.

  • Phenotypic Screening: Cellular assays designed to assess effects on cell viability, proliferation, apoptosis, or other cellular processes in various cell lines could reveal potential therapeutic applications.

  • Computational Modeling: In silico docking studies against known protein targets, based on structural similarities to other known active compounds, could help to prioritize experimental screening efforts.

Conclusion

As of the date of this guide, there is no publicly available scientific information on the biological activity of CAS number 588680-01-7. While the chemical structure suggests the potential for biological interactions, any claims of specific activity would be purely speculative without experimental validation. This document serves to report the current lack of data and to guide future research efforts for any party interested in exploring the pharmacological potential of this compound.

References

No peer-reviewed scientific articles or patents detailing the biological activity of CAS number 588680-01-7 were identified during the literature search.

Foundational

An In-depth Technical Guide to the Spectral Analysis of 2-(2-chloro-5-methylphenoxy)propanohydrazide

This guide provides a comprehensive exploration of the spectral analysis of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a molecule of interest in drug development and chemical research. As direct experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the spectral analysis of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a molecule of interest in drug development and chemical research. As direct experimental data for this specific compound is not extensively published, this document serves as a predictive and instructional manual, grounded in established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for elucidating the structure of this molecule using a suite of modern analytical techniques.

Introduction to 2-(2-chloro-5-methylphenoxy)propanohydrazide

2-(2-chloro-5-methylphenoxy)propanohydrazide belongs to the hydrazide class of organic compounds, characterized by a carbonyl group bonded to a hydrazine moiety. The molecule's structure, featuring a substituted phenoxy ring, a propanamide backbone, and a terminal hydrazide group, suggests a range of spectroscopic features that can be leveraged for its identification and characterization. Understanding these features is paramount for researchers in quality control, metabolite identification, and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For 2-(2-chloro-5-methylphenoxy)propanohydrazide, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-chloro-5-methylphenoxy)propanohydrazide in CDCl₃

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic CH (H-3, H-4, H-6)6.8 - 7.3Multiplet3HThe electron-donating methyl and phenoxy groups, and the electron-withdrawing chloro group will create a complex splitting pattern in the aromatic region.
-CH(CH₃)-4.5 - 4.8Quartet1HThis proton is adjacent to a methyl group and is deshielded by the neighboring oxygen and carbonyl group.
-NH-NH₂4.0 - 5.0 (broad) & 7.5 - 8.5 (broad)Singlet (broad)3HThe hydrazide protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent and concentration.
-CH₃ (ring)2.3Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
-CH(CH₃)-1.6Doublet3HThis methyl group is coupled to the adjacent methine proton, resulting in a doublet.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-chloro-5-methylphenoxy)propanohydrazide

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (Carbonyl)170 - 175The carbonyl carbon of the hydrazide is typically found in this downfield region.
Aromatic C-O155 - 160The carbon atom of the aromatic ring attached to the oxygen is significantly deshielded.
Aromatic C-Cl130 - 135The carbon atom bonded to the chlorine atom.
Aromatic CH115 - 130Aromatic carbons will appear in this range.
Aromatic C-CH₃135 - 140The quaternary carbon of the aromatic ring attached to the methyl group.
-CH(CH₃)-70 - 75The methine carbon is deshielded by the adjacent oxygen atom.
-CH₃ (ring)20 - 25The methyl carbon on the aromatic ring.
-CH(CH₃)-15 - 20The methyl carbon of the propionyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for 2-(2-chloro-5-methylphenoxy)propanohydrazide

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Hydrazide)3200 - 3400 (two bands)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)1650 - 1680Stretching
N-H (Amide II)1510 - 1550Bending
C=C (Aromatic)1450 - 1600Stretching
C-O (Ether)1200 - 1260Stretching
C-Cl700 - 800Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (4000 - 400 cm⁻¹).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For 2-(2-chloro-5-methylphenoxy)propanohydrazide (C₁₀H₁₃ClN₂O₂), the expected monoisotopic mass is approximately 228.0666 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Expected Fragmentation Pathways:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methine carbon.

  • McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

  • Cleavage of the N-N bond: This would result in fragments corresponding to the acyl and hydrazinyl portions.

  • Loss of the chloro-substituent: Fragmentation involving the aromatic ring could lead to the loss of a chlorine radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS. Electron Ionization (EI) is common for GC-MS.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

Predicted UV-Vis Spectrum

2-(2-chloro-5-methylphenoxy)propanohydrazide is expected to exhibit absorption bands in the UV region due to the π → π* transitions of the substituted benzene ring and the n → π* transition of the carbonyl group. The λmax is predicted to be in the range of 270-280 nm, characteristic of a substituted benzene ring.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

Integrated Spectral Analysis Workflow

A conclusive structural elucidation relies on the synergistic interpretation of data from all spectroscopic techniques.

Spectral_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Elucidation Structure Elucidation NMR NMR (¹H, ¹³C, 2D) NMR_Interp Determine Connectivity & Chemical Environment NMR->NMR_Interp IR FTIR IR_Interp Identify Functional Groups IR->IR_Interp MS Mass Spec (HRMS) MS_Interp Determine Molecular Formula & Fragmentation MS->MS_Interp UV UV-Vis UV_Interp Confirm Chromophores UV->UV_Interp Proposed_Structure Propose Structure of 2-(2-chloro-5-methylphenoxy)propanohydrazide NMR_Interp->Proposed_Structure IR_Interp->Proposed_Structure MS_Interp->Proposed_Structure UV_Interp->Proposed_Structure Confirmation Confirm Structure by Cross-validation Proposed_Structure->Confirmation

Caption: Integrated workflow for the spectral analysis and structural elucidation of the target molecule.

Conclusion

This guide provides a robust framework for the spectral analysis of 2-(2-chloro-5-methylphenoxy)propanohydrazide. By systematically applying NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, and integrating the resulting data, researchers can confidently determine and confirm the structure of this compound. The predictive nature of this guide, supported by data from analogous structures and fundamental spectroscopic principles, offers a reliable starting point for any scientist embarking on the characterization of this or similar molecules.

References

  • SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase.[1]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]]

  • Bendrers, R. S., et al. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. Asian Journal of Research in Chemistry.[2]

  • Lakka, N. S., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(5), e5325.[3]

  • ResearchGate. (2012). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Retrieved from [Link]]

  • Liang, P. H., et al. (2021). Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene [(C2H3)CCl(CH3)OOH] of the Reaction between the Criegee Intermediate Methyl Vinyl Ketone Oxide [C2H3C(CH3)OO] and HCl. The Journal of Physical Chemistry A, 125(3), 849–857.[4]

  • SpectraBase. (n.d.). 2-Chloro-5-nitropyridine - Optional[UV-VIS] - Spectrum. Retrieved from SpectraBase.[5]

Sources

Exploratory

A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of Novel Propanohydrazide Derivatives

Introduction: Unveiling the Therapeutic Potential of Propanohydrazide Scaffolds In the landscape of medicinal chemistry, the hydrazone moiety (-CO-NH-N=C-) stands out as a "privileged" structural motif. This is due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Propanohydrazide Scaffolds

In the landscape of medicinal chemistry, the hydrazone moiety (-CO-NH-N=C-) stands out as a "privileged" structural motif. This is due to its remarkable versatility and presence in a wide array of compounds exhibiting significant biological activities.[1][2][3][4] Propanohydrazide derivatives, which incorporate this key functional group, represent a promising class of novel chemical entities. Their synthetic accessibility and the ease with which their structure can be modified make them attractive candidates for drug discovery programs. The core challenge, however, lies in efficiently and accurately identifying their potential therapeutic value from a vast pool of synthesized analogues.

This technical guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of novel propanohydrazide derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to elucidate the scientific rationale behind each experimental choice. We will explore a tiered screening cascade designed to provide a rapid, cost-effective, and robust initial assessment of a compound's potential in three critical areas: antimicrobial efficacy, cytotoxic (anticancer) effects, and antioxidant capacity. This foundational data is crucial for making informed decisions about which candidate molecules warrant advancement into more complex preclinical studies.[5]

Section 1: Antimicrobial Activity Screening

Causality Behind the Experimental Choice

Hydrazide-hydrazone derivatives have a well-documented history of potent antimicrobial activity.[2][6][7] This activity is often attributed to the presence of the azometine group (-NHN=CH-), which can interfere with essential cellular processes in microorganisms.[8] Therefore, the initial screening of any novel propanohydrazide library should invariably include an assessment of its antibacterial and antifungal properties. The gold-standard method for quantifying antimicrobial potency in vitro is the determination of the Minimum Inhibitory Concentration (MIC).[9][10][11][12] The MIC value represents the lowest concentration of a compound that prevents the visible growth of a microorganism, providing a quantitative measure of its efficacy.[9][10]

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_incubation Assay & Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of propanohydrazide derivative in Mueller-Hinton Broth (MHB) D Inoculate each well of a 96-well microplate with the standardized microbial suspension A->D B Standardize microbial inoculum to ~5 x 10^5 CFU/mL B->D C Prepare Positive Control (Inoculum + Broth) and Negative Control (Broth only) C->D E Incubate plates at 35-37°C for 18-24 hours D->E F Visually inspect plates for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental Protocol 1: Broth Microdilution for MIC Determination

This protocol is a self-validating system based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Stock Solution: Dissolve the novel propanohydrazide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells. Add an additional 50 µL of the compound stock solution to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells.[10]

  • Inoculation: Add 50 µL of the standardized bacterial or fungal suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing MHB and the microbial inoculum, but no test compound.

    • Negative Control: Wells containing only MHB to check for sterility.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect on microbial growth.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[10]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11]

Data Presentation: Summarizing Antimicrobial Efficacy

Quantitative data should be organized for clear comparison.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
PROHY-00164>5122560.5
PROHY-00232128640.5
PROHY-003>512>512>5120.5
Solvent>512>512>512N/A

Note: Data is illustrative. Ciprofloxacin is a standard antibiotic control.

Section 2: In Vitro Cytotoxicity Screening

Causality Behind the Experimental Choice

A primary goal in modern drug discovery is the identification of agents that can selectively target and eliminate cancer cells.[13] Therefore, assessing the cytotoxicity of novel propanohydrazide derivatives against a panel of human cancer cell lines is a critical next step.[5][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely accepted colorimetric method for this purpose.[5][15] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[15][16][18]

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture & Treatment cluster_incubation Assay & Incubation cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate and allow to adhere for 24h B Treat cells with serial dilutions of propanohydrazide derivatives A->B D Incubate plates for 48-72 hours at 37°C, 5% CO2 B->D C Include Untreated Control and Positive Control (e.g., Doxorubicin) C->B E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate % Cell Viability and determine IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a reliable system for quantifying the cytotoxic effects of novel compounds.[15][18]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) into a 96-well plate at an optimized density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14][16]

  • Compound Treatment: Prepare serial dilutions of the propanohydrazide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Controls:

    • Untreated Control: Wells with cells treated only with culture medium.

    • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.[14]

    • Blank Control: Wells containing only culture medium (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.[14][17][18] Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[14][16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14][17]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[14]

Data Presentation: Summarizing Cytotoxic Activity

The IC₅₀ values provide a quantitative measure of a compound's potency.

Compound IDMCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)SF-268 (CNS) IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
PROHY-00125.4 ± 3.148.9 ± 5.233.1 ± 4.50.9 ± 0.1
PROHY-0028.2 ± 1.515.6 ± 2.411.7 ± 1.90.9 ± 0.1
PROHY-003>100>100>1000.9 ± 0.1

Note: Data is illustrative and represents Mean ± SD from triplicate experiments.

Section 3: Antioxidant Activity Screening

Causality Behind the Experimental Choice

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[19] Compounds that can scavenge free radicals are therefore of significant therapeutic interest. Hydrazone derivatives have been reported to possess notable antioxidant properties.[4][7][19] A preliminary screen for antioxidant potential can be efficiently conducted using stable free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[20][21] Both assays are colorimetric and rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, causing a measurable color change.

Principle of Radical Scavenging Assays

A Stable Radical (e.g., DPPH•) C Reduced Radical (e.g., DPPH-H) A->C + H• (from AH) B Propanohydrazide (Antioxidant, AH) D Oxidized Antioxidant (A•) B->D - H•

Caption: General mechanism of a free radical being neutralized by an antioxidant.

Experimental Protocol 3: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating free radical scavenging activity.[22]

  • Reagent Preparation: Prepare a stock solution of the propanohydrazide derivatives in methanol or ethanol. Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Controls:

    • Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.

    • Blank Control: 100 µL of DPPH solution plus 100 µL of solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measurement: Measure the absorbance at 517 nm.[22] The scavenging activity is indicated by the reduction in absorbance (disappearance of the purple color).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Experimental Protocol 4: ABTS Radical Scavenging Assay

The ABTS assay is complementary to the DPPH assay and can measure the activity of both hydrophilic and lipophilic compounds.[20][21]

  • ABTS Radical Cation (ABTS•⁺) Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]

  • Reagent Preparation: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Assay Procedure: Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Data Presentation: Summarizing Antioxidant Potential
Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Ascorbic Acid IC₅₀ (µM)
PROHY-00185.2 ± 7.465.9 ± 6.115.8 ± 1.2
PROHY-00233.7 ± 4.121.5 ± 2.915.8 ± 1.2
PROHY-003>200>20015.8 ± 1.2

Note: Data is illustrative. Ascorbic acid is a standard antioxidant control.

Concluding Remarks and Forward Outlook

This guide outlines a logical, efficient, and scientifically grounded strategy for the preliminary bioactivity screening of novel propanohydrazide derivatives. By systematically evaluating antimicrobial, cytotoxic, and antioxidant activities, researchers can rapidly identify "hit" compounds that exhibit promising therapeutic potential. The protocols described are designed to be self-validating through the rigorous use of positive, negative, and vehicle controls, ensuring the trustworthiness of the generated data.

It is imperative to recognize that these in vitro assays represent the first step in a long and complex drug discovery journey.[5] A compound demonstrating potent and selective activity in these initial screens becomes a "lead" candidate. Subsequent research should focus on elucidating its mechanism of action, exploring structure-activity relationships (SAR), and ultimately, advancing the most promising leads into more complex cell-based assays and in vivo animal models to assess their efficacy and safety profiles.

References

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PMC. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • MDPI. (2025). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Retrieved from [Link]

  • IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

  • PMC. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Assessment of in vitro and in vivo activities in the National Cancer Institute's anticancer screen with respect to chemical structure, target specificity, and mechanism of action. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and In Vitro Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives of Dodecanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH and ABTS radical scavenging activities of compounds 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of compounds 1–5 by DPPH, ABTS, CUPRAC and DMSO alkaline assays. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. Retrieved from [Link]

  • APJHS. (2022). Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. Retrieved from [Link]

  • Hygeia.J.D.Med. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

  • PMC. (n.d.). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(2-chloro-5-methylphenoxy)propanohydrazide

Foreword: Bridging Synthesis and Structure in Modern Drug and Agrochemical Discovery In the landscape of modern chemical research, particularly within the realms of pharmaceutical and agrochemical development, the precis...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Synthesis and Structure in Modern Drug and Agrochemical Discovery

In the landscape of modern chemical research, particularly within the realms of pharmaceutical and agrochemical development, the precise elucidation of a molecule's structure is not merely an academic exercise; it is the bedrock upon which its efficacy, safety, and novelty are built. The journey from conceptualization to a viable active ingredient is paved with rigorous analysis, where synthesis and characterization are inextricably linked. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the molecular architecture of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a compound emblematic of the structural motifs found in biologically active agents.[1][2][3]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of chemical inquiry—from synthesis to comprehensive structural analysis. As your guide, I will not only present protocols but also delve into the causality behind our experimental choices, grounding every step in established scientific principles. Our exploration will be underpinned by a commitment to self-validating methodologies and authoritative references, ensuring the trustworthiness and integrity of the data presented.

Introduction to 2-(2-chloro-5-methylphenoxy)propanohydrazide: A Molecule of Interest

2-(2-chloro-5-methylphenoxy)propanohydrazide belongs to the class of phenoxy acid derivatives, a scaffold known for its herbicidal properties.[1] The incorporation of a hydrazide moiety introduces a versatile functional group that is a cornerstone in the synthesis of various heterocyclic compounds and is known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The specific combination of the 2-chloro-5-methylphenoxy group with a propanohydrazide linker presents a unique molecular architecture with potential for novel biological interactions. A thorough understanding of its three-dimensional structure and chemical properties is paramount for predicting its mode of action, metabolic fate, and potential for further derivatization.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular structure of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Synthesis and Purification

The synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide can be approached through two primary, reliable routes, both starting from the corresponding carboxylic acid, 2-(2-chloro-5-methylphenoxy)propanoic acid. The choice between these pathways often depends on the availability of reagents, desired scale, and laboratory capabilities.

Synthesis of the Precursor: 2-(2-chloro-5-methylphenoxy)propanoic acid

This precursor can be synthesized via the reaction of 2-chloro-5-methylphenol with an ester of 2-chloropropionic acid followed by hydrolysis, or by direct chlorination of 2-methylphenoxypropanoic acid. For the purpose of this guide, we will assume the availability of this precursor.

Synthetic Route 1: Via the Acyl Chloride Intermediate

This is a classic and highly effective method for the preparation of hydrazides. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with hydrazine.

dot graph "Synthetic_Route_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the synthesis of the target compound via the acyl chloride intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-(2-chloro-5-methylphenoxy)propanoyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reagents: To the flask, add 2-(2-chloro-5-methylphenoxy)propanoic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(2-chloro-5-methylphenoxy)propanoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4]

Step 2: Synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide

  • Reaction Setup: In a separate flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (N₂H₄·H₂O) (at least 2 equivalents) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath (0-5 °C).

  • Addition: Dissolve the crude 2-(2-chloro-5-methylphenoxy)propanoyl chloride from Step 1 in the same solvent and add it dropwise to the cooled hydrazine hydrate solution with vigorous stirring. Maintaining a low temperature is crucial to minimize the formation of the 1,2-diacylhydrazine byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water to remove excess hydrazine hydrate and hydrazine hydrochloride.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white solid.

Causality: The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the acyl chloride. Using an excess of hydrazine and dropwise addition of the acyl chloride at low temperature favors the formation of the desired monohydrazide over the di-acylated byproduct.

Synthetic Route 2: Via the Ester Intermediate

This method involves the conversion of the carboxylic acid to an ester, which is then reacted with hydrazine hydrate. This route is often preferred when dealing with sensitive functional groups that might not be compatible with thionyl chloride.

dot graph "Synthetic_Route_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the synthesis of the target compound via the ester intermediate.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-chloro-5-methylphenoxy)propanoate

  • Reaction Setup: Combine 2-(2-chloro-5-methylphenoxy)propanoic acid (1 equivalent) and an excess of absolute ethanol in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

Causality: This is a classic Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of ethanol drives the equilibrium towards the ester product.

Step 2: Synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide

  • Reaction Setup: Dissolve the crude ethyl 2-(2-chloro-5-methylphenoxy)propanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent: Add an excess of hydrazine hydrate (approximately 3-5 equivalents).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

    • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

    • Wash the solid with cold ethanol to remove any unreacted starting material and impurities.

    • Further purification can be achieved by recrystallization as described in Route 1.

Causality: The hydrazinolysis of the ester is a nucleophilic acyl substitution reaction. Hydrazine is a more potent nucleophile than ethanol, leading to the displacement of the ethoxy group to form the more stable hydrazide.

Molecular Structure and Characterization

The unequivocal confirmation of the molecular structure of 2-(2-chloro-5-methylphenoxy)propanohydrazide requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2d1HAr-H
~ 6.8d1HAr-H
~ 6.7s1HAr-H
~ 4.7q1HO-CH
~ 4.0br s2H-NH₂
~ 2.3s3HAr-CH₃
~ 1.6d3HCH-CH₃
~ 7.5br s1H-C(O)NH-

Interpretation:

  • Aromatic Protons: The three signals in the aromatic region (~6.7-7.2 ppm) correspond to the three protons on the substituted benzene ring. Their splitting patterns (doublets and a singlet) will be characteristic of the 1,2,4-substitution pattern.

  • Methine Proton: The quartet at ~4.7 ppm is characteristic of the proton on the chiral center (O-CH), split by the three protons of the adjacent methyl group.

  • Amine and Amide Protons: The broad singlets for the -NH₂ and -C(O)NH- protons are due to their exchange with the solvent and quadrupole broadening from the nitrogen atoms. Their chemical shifts can be variable and they are often exchangeable with D₂O.

  • Methyl Protons: The singlet at ~2.3 ppm corresponds to the methyl group attached to the aromatic ring. The doublet at ~1.6 ppm corresponds to the methyl group on the propionyl moiety, split by the adjacent methine proton.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule and their electronic environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 172C=O (amide)
~ 154Ar-C-O
~ 136Ar-C-CH₃
~ 130Ar-C-H
~ 126Ar-C-Cl
~ 122Ar-C-H
~ 113Ar-C-H
~ 75O-CH
~ 21Ar-CH₃
~ 18CH-CH₃

Interpretation:

  • Carbonyl Carbon: The signal at the lowest field (~172 ppm) is characteristic of the amide carbonyl carbon.

  • Aromatic Carbons: The six signals in the range of ~113-154 ppm correspond to the six carbons of the benzene ring. The carbon attached to the oxygen will be the most downfield, while those attached to chlorine and the methyl group will also have characteristic shifts.

  • Aliphatic Carbons: The signal at ~75 ppm is assigned to the methine carbon attached to the oxygen. The two high-field signals at ~21 and ~18 ppm correspond to the two methyl carbons.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Referencing: The spectrum is referenced to the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).[5]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
~ 3200MediumN-H stretching of -C(O)NH-
3000-3100MediumAromatic C-H stretching
2850-2980MediumAliphatic C-H stretching
~ 1650StrongC=O stretching (Amide I band)
~ 1600, 1480MediumAromatic C=C stretching
~ 1550MediumN-H bending (Amide II band)
~ 1240StrongAryl-O-C stretching (asymmetric)
~ 1050StrongAryl-O-C stretching (symmetric)
~ 700-850StrongC-Cl stretching

Interpretation:

  • The presence of the strong, broad bands in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the hydrazide group.

  • The very strong absorption around 1650 cm⁻¹ is a clear indication of the amide carbonyl group (Amide I band).

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both moieties.

  • The strong bands in the 1050-1240 cm⁻¹ region are characteristic of the aryl ether linkage.

  • The absorption in the 700-850 cm⁻¹ range is consistent with the C-Cl bond.

Experimental Protocol for FT-IR:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Identity
228/230[M]⁺ (Molecular ion peak, with isotope pattern for one Cl)
197/199[M - NHNH₂]⁺
142/144[Cl-C₆H₃(CH₃)-O]⁺
111[C₆H₃(CH₃)-O]⁺
77[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: The presence of a molecular ion peak at m/z 228 and an M+2 peak at m/z 230 with a relative intensity of approximately 3:1 is definitive evidence for the presence of one chlorine atom in the molecule.

  • Fragmentation Pattern:

    • The loss of the hydrazinyl group (-NHNH₂) would result in a fragment at m/z 197/199.

    • Cleavage of the ether bond is expected, leading to a fragment corresponding to the 2-chloro-5-methylphenoxy radical cation at m/z 142/144.

    • Further fragmentation of the aromatic portion can lead to characteristic peaks.

Experimental Protocol for MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Comparison with a spectral library like the NIST/EPA/NIH Mass Spectral Library can aid in identification.[2][6][7]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide has provided a comprehensive overview of the synthesis and structural characterization of 2-(2-chloro-5-methylphenoxy)propanohydrazide. Through the detailed protocols and the interpretation of the expected spectroscopic data, we have established a robust framework for the unambiguous identification and characterization of this molecule. The methodologies described herein are grounded in fundamental chemical principles and adhere to established standards for analytical chemistry, ensuring the generation of reliable and reproducible data. For researchers in drug discovery and agrochemical development, such a thorough characterization is the critical first step in understanding a compound's potential and advancing it through the development pipeline.

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Exploratory

A Technical Guide to Chlorophenoxy Hydrazide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: A Tale of Two Moieties In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores often leads to the development of novel molecular entities with enhanced or entire...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores often leads to the development of novel molecular entities with enhanced or entirely new biological activities. Chlorophenoxy hydrazide compounds exemplify this principle, merging the structural features of chlorophenoxy herbicides and the versatile hydrazide functional group.[1][2][3] The chlorophenoxy scaffold, notably found in herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), is known for its ability to disrupt cellular processes, including membrane integrity and oxidative phosphorylation.[3][4] The hydrazide moiety (-CONHNH2), on the other hand, is a cornerstone of many pharmaceuticals, prized for its hydrogen bonding capability and its role as a key building block for a plethora of heterocyclic compounds.[1][2][5]

The rationale for their conjugation lies in creating hybrid molecules where the lipophilic chlorophenoxy group can facilitate passage through biological membranes, while the hydrazide group acts as a versatile anchor for biological interactions or further chemical derivatization. This guide provides an in-depth review of the synthesis, a comprehensive analysis of the broad-spectrum biological activities, and an exploration of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Core Synthesis Strategies

The synthesis of chlorophenoxy hydrazides is typically a straightforward and high-yielding process, making them attractive for library synthesis and lead optimization campaigns. The most prevalent and efficient method involves the hydrazinolysis of a corresponding chlorophenoxy ester.

Primary Synthetic Route: From Ester to Hydrazide

The causality behind this experimental choice is clear: esters are excellent acylating agents for the highly nucleophilic hydrazine. The reaction is generally clean, and the hydrazide product often precipitates from the reaction mixture, simplifying purification.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Step Chlorophenoxyacetic Acid Chlorophenoxyacetic Acid Chlorophenoxyacetate Ester Chlorophenoxyacetate Ester Chlorophenoxyacetic Acid->Chlorophenoxyacetate Ester Esterification Alcohol (e.g., EtOH) Alcohol (e.g., EtOH) Alcohol (e.g., EtOH)->Chlorophenoxyacetate Ester Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Chlorophenoxyacetate Ester Chlorophenoxy Hydrazide Chlorophenoxy Hydrazide Chlorophenoxyacetate Ester->Chlorophenoxy Hydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Chlorophenoxy Hydrazide

Caption: General workflow for the synthesis of chlorophenoxy hydrazides.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

This protocol provides a self-validating system for the synthesis of a representative chlorophenoxy hydrazide. Each step is designed to maximize yield and purity, with clear checkpoints for reaction completion.

Step 1: Esterification of 4-Chlorophenoxyacetic Acid

  • Reactants: To a 250 mL round-bottom flask, add 4-chlorophenoxyacetic acid (18.6 g, 0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The sulfuric acid acts as a catalyst to drive the equilibrium towards the ester product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. The ethyl 4-chlorophenoxyacetate will separate as an oil or solid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4-chlorophenoxyacetate. Purity can be checked by TLC.

Step 2: Hydrazinolysis of Ethyl 4-chlorophenoxyacetate

  • Reactants: In a 250 mL round-bottom flask, dissolve the crude ester from Step 1 (0.1 mol) in absolute ethanol (100 mL).

  • Reaction: Add hydrazine hydrate (10 mL, ~0.2 mol) dropwise to the stirred solution. The excess hydrazine ensures the reaction goes to completion.

  • Precipitation: Stir the mixture at room temperature for 12-16 hours or gently reflux for 2-3 hours.[1] The product, 2-(4-chlorophenoxy)acetohydrazide, will typically precipitate as a white solid. The choice between room temperature and reflux depends on the reactivity of the specific ester; reflux is faster but may lead to more side products if not controlled.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H-NMR, and Mass spectrometry.[6]

Spectrum of Biological Activities

Chlorophenoxy hydrazides and their derivatives (most notably hydrazones formed by condensation with aldehydes) exhibit a remarkable breadth of biological activities.[7][8][9][10][11] This versatility stems from the combination of the biologically active chlorophenoxy ring and the reactive hydrazide functional group.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their potent antibacterial and antifungal properties.[7][8][11] The mechanism is often attributed to the chelation of essential metal ions required for enzymatic function in microbes or the inhibition of key enzymes involved in cell wall synthesis or DNA replication.

Compound ScaffoldTarget OrganismActivity (MIC, µg/mL)Reference
Substituted benzoylhydrazonesS. aureus8 - 64[7]
Indole-3-aldehyde hydrazonesC. albicans16 - 128[5]
Diflunisal hydrazide-hydrazonesS. aureus3.12 - 12.5[5]

Note: Data is for general hydrazone derivatives; specific data for chlorophenoxy hydrazides would require targeted screening.

Anticonvulsant Activity

The hydrazide/hydrazone moiety (-CO-NHN=CH-) is a recognized pharmacophore in the design of anticonvulsant agents.[12] These compounds are often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Their mechanism is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[13][14] The lipophilic chlorophenoxy group can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs. While many sulfonamide-based compounds are known anticonvulsants, the hydrazide class offers a distinct structural alternative.[14][15]

Anti-inflammatory and Analgesic Effects

Hydrazones have demonstrated significant potential as anti-inflammatory and analgesic agents.[6][16][17][18] Their anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[16] The analgesic effect can be peripheral, by reducing inflammation, or central.[19]

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia) This protocol is a standard preclinical model for assessing peripheral analgesic activity. The causality is based on the principle that acetic acid irritates serous membranes, inducing the release of inflammatory mediators (prostaglandins, bradykinin) that cause pain-like contortions (writhing). An effective analgesic will reduce the number of these writhes.

  • Animal Model: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC in saline, i.p.)

    • Positive Control (e.g., Mefenamic Acid, 20 mg/kg, i.p.)

    • Test Compound Group(s) (e.g., Chlorophenoxy hydrazide derivative at 10, 20, 40 mg/kg, i.p.)

  • Dosing: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.).

  • Induction of Nociception: After a set pre-treatment time (typically 30-60 minutes), administer a 0.6% (v/v) solution of acetic acid in saline (10 mL/kg, i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a continuous 15-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is fundamental to rational drug design.[20] For chlorophenoxy hydrazides and their hydrazone derivatives, several key structural features influence their potency and selectivity.[21][22]

Caption: Key structural regions influencing the activity of chlorophenoxy hydrazones.

  • Chlorophenoxy Ring (R1): The substitution pattern on the phenyl ring is a primary determinant of activity. The position (ortho, meta, para) and number (mono-, di-, tri-chloro) of the chlorine atoms significantly impact the molecule's lipophilicity and electronic properties. For instance, a 4-chloro or 2,4-dichloro substitution is common and often confers potent activity.[23]

  • Hydrazone Moiety (R2): When the parent hydrazide is converted to a hydrazone, the nature of the aldehyde or ketone reactant (which becomes the R2 group) is paramount. Aromatic and heterocyclic aldehydes are frequently used. The presence of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., hydroxy, methoxy) on this aryl ring can fine-tune the biological activity.[21][22] A slim salicylic aldehyde framework, for example, has been shown to be pivotal for laccase inhibition.[21]

  • The Hydrazide Linker: The core -CONHNH- linker is not merely a spacer. Its ability to act as both a hydrogen bond donor and acceptor allows it to anchor the molecule within a biological target's active site. The geometry of the resulting hydrazone's C=N double bond (typically in the more stable E configuration) also plays a role in defining the overall shape and fit of the molecule.[24]

Challenges and Future Directions

While chlorophenoxy hydrazides are promising, several challenges must be addressed. The potential for toxicity, stemming from the chlorophenoxy moiety's herbicidal origins, requires careful evaluation through cytotoxicity assays.[3][4] Poor aqueous solubility can also be a hurdle for drug development, necessitating formulation studies or the introduction of solubilizing groups.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the various biological activities.

  • Selective Toxicity: Designing derivatives that are potent against microbial or cancer cells while exhibiting minimal toxicity to human cells.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like profiles.

  • Expansion to Other Therapeutic Areas: Given their diverse activities, screening these compounds against other targets, such as viral enzymes or parasites, could yield new therapeutic leads.[25]

Conclusion

Chlorophenoxy hydrazide compounds represent a fertile ground for the discovery of new therapeutic agents. Their straightforward synthesis allows for the rapid generation of diverse chemical libraries. The convergence of the chlorophenoxy group's bioactivity with the proven medicinal value of the hydrazide scaffold has already yielded compounds with significant antimicrobial, anticonvulsant, and anti-inflammatory properties. Through a disciplined approach to structure-activity relationship studies and a thorough investigation of their mechanisms of action, this chemical class holds considerable promise for addressing unmet needs in drug development.

References

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  • Zhang, X., et al. (2012). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. Pharmacological Reports, 64(4), 858-866. [Link]

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Foundational

The Untapped Potential of Phenoxypropanohydrazides in Herbicide Development: A Technical Guide

Foreword: Charting a New Course in Weed Management The relentless evolution of herbicide resistance in weed populations necessitates a paradigm shift in the discovery and development of novel herbicidal agents. For decad...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Weed Management

The relentless evolution of herbicide resistance in weed populations necessitates a paradigm shift in the discovery and development of novel herbicidal agents. For decades, the agrochemical industry has relied on a finite number of modes of action, a strategy that is now facing diminishing returns. This technical guide delves into a promising, yet underexplored, class of compounds: phenoxypropanohydrazides . By marrying the well-established herbicidal properties of the phenoxy scaffold with the versatile chemistry of the hydrazide functional group, we open a new frontier for the design of herbicides with potentially novel mechanisms of action and improved efficacy against resistant weeds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, potential mechanisms of action, structure-activity relationships, and robust evaluation protocols for this intriguing class of molecules.

The Chemical Architecture: Understanding Phenoxypropanohydrazides

Phenoxypropanohydrazides are a class of organic compounds characterized by a core structure that integrates a phenoxy group linked to a propanohydrazide moiety. The general structure consists of a substituted phenyl ring connected via an ether linkage to a propionic acid derivative, which is further functionalized as a hydrazide. This modular design allows for extensive chemical modifications at three key positions: the phenyl ring, the propionyl backbone, and the terminal nitrogen of the hydrazide. This structural versatility is the cornerstone of their potential, enabling the fine-tuning of physicochemical properties and biological activity.

The hydrazide functional group, in particular, is a versatile pharmacophore known to be present in a wide array of biologically active molecules, exhibiting insecticidal, antifungal, and herbicidal properties.[1][2] Its ability to form hydrazones through condensation with aldehydes and ketones further expands the chemical space for derivatization and the exploration of structure-activity relationships.[3][4][5][6][7]

Synthetic Pathways: From Precursors to Bioactive Candidates

The synthesis of phenoxypropanohydrazides and their derivatives typically follows a multi-step approach, beginning with readily available starting materials. A general synthetic strategy involves the initial preparation of a phenoxypropionic acid ester, followed by hydrazinolysis to yield the core phenoxypropanohydrazide, which can then be further derivatized.

A representative synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (e.g., Hydrazone formation) Substituted_Phenol Substituted Phenol Phenoxypropionate_Ester Ethyl 2-(Substituted-phenoxy)propanoate Substituted_Phenol->Phenoxypropionate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl_2-bromopropionate Ethyl 2-bromopropionate Ethyl_2-bromopropionate->Phenoxypropionate_Ester Phenoxypropionate_Ester_ref Ethyl 2-(Substituted-phenoxy)propanoate Phenoxypropanohydrazide 2-(Substituted-phenoxy)propanohydrazide Phenoxypropionate_Ester_ref->Phenoxypropanohydrazide Solvent (e.g., Ethanol) Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phenoxypropanohydrazide Phenoxypropanohydrazide_ref 2-(Substituted-phenoxy)propanohydrazide Phenoxypropanohydrazone N'-Substituted-2-(phenoxy)propanohydrazide (Hydrazone) Phenoxypropanohydrazide_ref->Phenoxypropanohydrazone Catalytic Acid Solvent (e.g., Ethanol) Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Phenoxypropanohydrazone Auxin_Mimicry Phenoxypropanohydrazide Phenoxypropanohydrazide Metabolism Plant Metabolism (e.g., Hydrolysis) Phenoxypropanohydrazide->Metabolism Active_Metabolite Phenoxypropionic Acid Derivative Metabolism->Active_Metabolite Auxin_Receptor Auxin Receptor Binding Active_Metabolite->Auxin_Receptor Signal_Transduction Disruption of Auxin Signal Transduction Auxin_Receptor->Signal_Transduction Uncontrolled_Growth Uncontrolled Cell Division & Elongation Signal_Transduction->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Hypothetical auxin-mimic mechanism of action.

Inhibition of Key Plant Enzymes

The hydrazide and hydrazone moieties are known to interact with various enzymes. Therefore, it is highly probable that phenoxypropanohydrazides exert their herbicidal effects through direct enzyme inhibition. Potential targets include:

  • Acetyl-CoA Carboxylase (ACCase): This enzyme is the target for the "fop" and "dim" classes of herbicides and is crucial for fatty acid biosynthesis. [8][9][10][11][12]The propionate portion of the phenoxypropanohydrazide structure bears some resemblance to the active components of ACCase inhibitors.

  • Photosystem II (PSII): Some hydrazide derivatives have been shown to inhibit photosynthetic electron transport. [1][2][13]This leads to the production of reactive oxygen species and subsequent cell death.

  • Protoporphyrinogen Oxidase (PPO): PPO inhibitors are another important class of herbicides. The cyclic imide structures of some PPO inhibitors could potentially be mimicked by certain conformations of phenoxypropanohydrazide derivatives. [14][15][16]

Structure-Activity Relationship (SAR) Studies: Designing Potent Herbicides

The systematic modification of the phenoxypropanohydrazide scaffold and the subsequent evaluation of herbicidal activity are crucial for identifying the key structural features that govern potency and selectivity. Based on studies of related hydrazide and phenoxy-containing herbicides, several key areas for SAR exploration can be identified.

A study on N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazide derivatives demonstrated that substitutions on the hydrazide nitrogen significantly influence herbicidal activity, as measured by the inhibition of photosynthetic electron transport (PET). [1][2][13]

Compound Structure PET Inhibition IC50 (µM) [1][13]
2a N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methoxybenzohydrazide 18.0
2b N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2-naphthohydrazide 18.0
2c N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazide 25.87
3b N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-methoxybenzohydrazonoyl chloride 146.0
3d N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl chloride 61.4

| Diuron (standard) | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 1.9 |

The data suggests that the nature of the aromatic ring attached to the carbonyl group of the hydrazide plays a role in the inhibitory activity. Further derivatization, such as the conversion of the hydrazide to a hydrazonoyl chloride, can significantly alter the activity. These findings highlight the importance of the substituents on the hydrazide moiety for interaction with the biological target.

Experimental Protocols for Herbicidal Evaluation

A tiered approach to screening and evaluation is essential for the efficient discovery and development of novel herbicides. This involves a combination of in vitro and in vivo assays to assess both the intrinsic activity of the compounds and their performance in a whole-plant system.

In Vitro Assays: Target-Based Screening

In vitro assays provide a rapid and high-throughput method for screening large libraries of compounds against specific molecular targets.

Protocol: Inhibition of Photosystem II Electron Transport

This assay measures the ability of a compound to inhibit the light-driven transfer of electrons in isolated chloroplasts.

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves using differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Compound Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.

  • Illumination: Expose the reaction mixtures to a light source to initiate photosynthesis.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the electron transport).

In Vivo Assays: Whole-Plant Screening

Whole-plant assays are crucial for evaluating the overall herbicidal efficacy of a compound, taking into account factors such as uptake, translocation, and metabolism.

Protocol: Pre-emergence and Post-emergence Herbicidal Screening

This protocol assesses the herbicidal activity of compounds when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of emerged weeds (post-emergence).

  • Plant Material: Grow a selection of monocotyledonous (e.g., barnyardgrass - Echinochloa crus-galli) and dicotyledonous (e.g., common lambsquarters - Chenopodium album) weed species in pots containing a standard soil mix.

  • Compound Application:

    • Pre-emergence: Apply the test compounds, formulated as a solution or suspension, evenly to the soil surface immediately after sowing the weed seeds.

    • Post-emergence: Apply the test compounds as a foliar spray to the weeds at the 2-3 leaf stage.

  • Experimental Controls: Include an untreated control and a positive control (a commercial herbicide with a known mode of action).

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Measure plant height and fresh/dry weight for quantitative analysis.

  • Data Analysis: Calculate the percentage of growth inhibition for each treatment and determine the GR50 value (the dose required to cause a 50% reduction in growth).

Herbicidal_Evaluation_Workflow Compound_Library Library of Phenoxypropanohydrazide Derivatives In_Vitro_Screening In Vitro Screening (e.g., PSII Inhibition Assay) Compound_Library->In_Vitro_Screening Active_Hits Identification of Active Hits (Low IC50 values) In_Vitro_Screening->Active_Hits In_Vivo_Screening In Vivo Whole-Plant Screening (Pre- and Post-emergence) Active_Hits->In_Vivo_Screening Efficacy_Assessment Assessment of Herbicidal Efficacy (Visual Injury, GR50) In_Vivo_Screening->Efficacy_Assessment Lead_Compound Selection of Lead Compounds Efficacy_Assessment->Lead_Compound Further_Optimization Further SAR Studies and Mechanism of Action Elucidation Lead_Compound->Further_Optimization

Caption: A typical workflow for the discovery and evaluation of novel herbicides.

Future Directions and Conclusion

The exploration of phenoxypropanohydrazides as a novel class of herbicides is still in its nascent stages. However, the chemical tractability of this scaffold, combined with the promising biological activities of related hydrazide derivatives, presents a compelling case for further investigation. Future research should focus on:

  • Broad-Spectrum Screening: Evaluating a diverse library of phenoxypropanohydrazide derivatives against a wide range of economically important weed species, including those with known resistance to existing herbicides.

  • Mechanism of Action Studies: Employing a combination of biochemical assays, molecular modeling, and "omics" approaches to definitively identify the molecular target(s) of these compounds.

  • Optimization of Physicochemical Properties: Fine-tuning the structure to enhance properties such as water solubility, soil mobility, and metabolic stability to improve field performance.

  • Crop Selectivity: Investigating the potential for developing selective phenoxypropanohydrazide herbicides that can be safely used in major crops.

References

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  • Maniak, H., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed, 32164357. [Link]

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  • Maniak, H., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. ResearchGate. [Link]

  • Devine, M. D., & Shukla, A. (2000). Acetyl-CoA Carboxylase Inhibitors. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 149-185). IOS Press.
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  • Various Authors. (2022). Hydrazone derivatives in agrochemical discovery and development. Pest Management Science.
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  • Powles, S. B., & Yu, Q. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 68(S1), S1-S12. [Link]

  • Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2), 223-234. [Link]

  • Shell International Research Maatschappij B.V. (1981). Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use.
  • Liu, Y., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(32), 7881-7889. [Link]

  • Mohareb, R. M., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 168-183. [Link]

  • Zhang, G., et al. (2006). Synthesis and herbicidal evaluation of novel 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones. Journal of Agricultural and Food Chemistry, 54(1), 125-130. [Link]

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  • Kumari, L., & Singh, D. K. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Environmental Science and Pollution Research, 32(1), 1-13. [Link]

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  • Wang, C., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 543-553. [Link]

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Exploratory

synthesis and characterization of novel hydrazide-hydrazone derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Hydrazide-Hydrazone Derivatives Authored by: Senior Application Scientist Abstract Hydrazide-hydrazone derivatives represent a versatile and high...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Novel Hydrazide-Hydrazone Derivatives

Authored by: Senior Application Scientist

Abstract

Hydrazide-hydrazone derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug development. Possessing the characteristic azometine group (–NH–N=CH–), these molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][2][3][4]. Their therapeutic potential is largely attributed to the hydrazone pharmacophore (–C=N–NH–C=O), which can be readily modified, allowing for the fine-tuning of steric, electronic, and physicochemical properties to enhance biological efficacy[5][6]. This guide provides a comprehensive overview of the synthesis and structural elucidation of novel hydrazide-hydrazone derivatives, grounded in established chemical principles and supported by field-proven analytical methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

The Strategic Importance of the Hydrazide-Hydrazone Scaffold

The hydrazide-hydrazone moiety is a cornerstone in modern medicinal chemistry for several key reasons:

  • Synthetic Accessibility : The straightforward and high-yielding condensation reaction used for their synthesis makes them readily accessible for library generation and structure-activity relationship (SAR) studies[7][8].

  • Structural Versatility : The scaffold allows for the introduction of a wide array of substituents on both the acyl and the aldehyde/ketone-derived portions of the molecule, enabling extensive chemical space exploration[5].

  • Pharmacological Significance : The azometine group is a key structural motif in various bioactive agents and can act as a bioisostere for other functional groups[5][8]. This has led to the development of numerous compounds with potent activities, including antibacterial, antifungal, anticancer, and antitubercular effects[9][10][11].

  • Coordinating Ability : The presence of electron-donating nitrogen and oxygen atoms allows hydrazide-hydrazones to act as versatile ligands, forming stable complexes with various metal ions, which can further modulate their biological activity[12][13].

This guide will focus on the foundational synthesis and characterization workflows that enable the reliable and reproducible creation of these valuable compounds.

Synthesis of Hydrazide-Hydrazone Derivatives

The principal and most widely adopted method for synthesizing hydrazide-hydrazones is the acid-catalyzed condensation of a carboxylic acid hydrazide with an appropriate aldehyde or ketone[3][7]. This reaction is efficient, versatile, and typically proceeds with high yields.

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds via a nucleophilic addition-elimination pathway. The causality behind the experimental choices is critical for ensuring reaction success:

  • Activation of the Carbonyl : An acid catalyst (commonly glacial acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack : The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination : A series of proton transfers occurs, followed by the elimination of a water molecule, to yield the stable C=N double bond of the hydrazone. The formation of water drives the reaction equilibrium towards the product side.

The choice of solvent is also key. Alcohols like ethanol or methanol are frequently used as they effectively dissolve the reactants and are relatively inert under the reaction conditions[7][14].

General Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence starting from a carboxylic acid ester.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Formation Ester Carboxylic Acid Ester (R-COOR') Reflux1 Reflux (Heat) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Solvent1 Ethanol (Solvent) Hydrazide Carboxylic Acid Hydrazide (R-CONHNH2) Reflux1->Hydrazide Reflux2 Reflux (Heat) Aldehyde Aldehyde / Ketone (R''-CHO) Catalyst Glacial Acetic Acid (Catalyst) Product Hydrazide-Hydrazone (R-CONH-N=CHR'') Reflux2->Product

Caption: General two-step synthesis of hydrazide-hydrazones.

Experimental Protocol: Synthesis of (E)-N'-(4-hydroxybenzylidene)benzohydrazide

This protocol provides a self-validating system for synthesizing a representative hydrazide-hydrazone derivative.

Step 1: Synthesis of Benzohydrazide

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoate (15.0 g, 0.1 mol) and absolute ethanol (40 mL).

  • Reagent Addition : While stirring, add hydrazine hydrate (8.0 mL, ~0.16 mol). The excess hydrazine ensures the complete conversion of the ester.

  • Reaction : Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation : Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification : Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This typically yields pure benzohydrazide.

Step 2: Synthesis of the Hydrazide-Hydrazone [14]

  • Setup : In a 100 mL round-bottom flask, dissolve benzohydrazide (1.36 g, 0.01 mol) in ethanol (30 mL).

  • Reagent Addition : Add 4-hydroxybenzaldehyde (1.22 g, 0.01 mol) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Isolation : Upon completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and recrystallize from ethanol to obtain the pure hydrazide-hydrazone derivative.

Characterization and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the synthesized hydrazide-hydrazone structure. Each technique provides complementary information in a logical, self-validating workflow.

Characterization Workflow Diagram

G cluster_validation Structural Validation Start Crude Product Purify Purification (Recrystallization / Chromatography) Start->Purify FTIR FT-IR Spectroscopy Purify->FTIR MS Mass Spectrometry FTIR->MS Functional Groups Identified NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Molecular Weight Confirmed Confirm Structure Confirmed NMR->Confirm Connectivity & Purity Verified

Caption: Logical workflow for the characterization of synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the first line of analysis, used to rapidly confirm the presence of key functional groups and the formation of the hydrazone linkage. The disappearance of the aldehyde C=O stretch (if applicable) and the appearance of the C=N stretch are primary indicators of a successful reaction.

Experimental Protocol:

  • Sample Preparation : Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the dried sample with ~100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.

  • Data Acquisition : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Summarize key absorption bands in a table for easy comparison.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Rationale for Identification
N-H (Amide)Stretching3310 - 3195Confirms the presence of the amide N-H bond from the hydrazide moiety[15][16].
C=O (Amide I)Stretching1665 - 1635Indicates the carbonyl group of the hydrazide linker[17][18].
C=N (Imine)Stretching1627 - 1580Crucial evidence for the formation of the hydrazone C=N double bond[3][15][18].
C-H (Aromatic)Stretching> 3000Confirms the presence of aromatic rings in the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and purity of the compound. Both ¹H and ¹³C NMR are essential. In solution, hydrazide-hydrazones can exist as a mixture of E/Z geometric isomers and amide conformers, which can sometimes be observed as separate sets of signals in the NMR spectrum[16][19].

Experimental Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as the acidic N-H and O-H protons are typically well-resolved.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Interpretation: The chemical shifts of the azomethine proton (–CH=N–) and the amide proton (–NH–C=O) are highly diagnostic.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Identification
¹H-NH- (Amide)12.18 - 11.24The deshielded nature of this proton confirms the amide linkage. Its broadness can indicate exchange[15].
¹H-CH=N- (Azomethine)8.93 - 8.32Unambiguous proof of hydrazone formation. This singlet integrates to one proton[15][20].
¹H-OH (Phenolic)10.80 - 9.83If present, this proton is also highly deshielded and appears as a singlet.
¹³C-C=O (Amide)172.6 - 161.93Confirms the presence of the amide carbonyl carbon[15][19].
¹³C-C=N- (Azomethine)150.36 - 141.1Confirms the imine carbon . The chemical shift can vary based on substituents[15][19].
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

Experimental Protocol:

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)[21][22].

Data Interpretation: The primary piece of data is the molecular ion peak.

  • [M+H]⁺ : In positive ion mode, the molecule is often protonated, giving a peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.

  • [M+Na]⁺ : Sodium adducts are also commonly observed[23].

  • Fragmentation Pattern : The fragmentation pattern can provide additional structural information, confirming the presence of specific substructures within the molecule[24].

Conclusion

The is a robust and highly rewarding process for medicinal chemists and drug discovery professionals. The synthetic accessibility of this scaffold, combined with its proven pharmacological relevance, makes it an attractive starting point for developing new therapeutic agents[12][25]. By employing the systematic and self-validating workflow described in this guide—combining principled synthesis with complementary spectroscopic techniques (FT-IR, NMR, and MS)—researchers can confidently and efficiently generate and validate novel chemical entities poised for biological evaluation.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.
  • Antimicrobial Potential of Hydrazide-Hydrazone Deriv
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (N/A). PMC - NIH.
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar.
  • Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. (N/A). The Pharmaceutical and Chemical Journal.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (N/A). PMC - NIH.
  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (2024).
  • Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide. (N/A). Benchchem.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2024). ACS Omega.
  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (N/A). Frontiers.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (N/A). MDPI.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). PSE Community.org.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PMC - NIH.
  • Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. (2014). PubMed.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
  • New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. (N/A). Taylor & Francis.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (N/A). Oriental Journal of Chemistry.
  • Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. (2025).
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PubMed Central.
  • The mass spectrum and fragmentation pattern of hydrazone 1. (N/A).

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Protocols & Analytical Methods

Method

in vitro assay development for 2-(2-chloro-5-methylphenoxy)propanohydrazide

An Application Guide to the Development of In Vitro Assays for 2-(2-chloro-5-methylphenoxy)propanohydrazide Abstract This document provides a comprehensive framework for the development of robust in vitro assays to chara...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Development of In Vitro Assays for 2-(2-chloro-5-methylphenoxy)propanohydrazide

Abstract

This document provides a comprehensive framework for the development of robust in vitro assays to characterize the biological activity of 2-(2-chloro-5-methylphenoxy)propanohydrazide. The hydrazide functional group is a well-established pharmacophore found in numerous biologically active compounds, known for a wide spectrum of therapeutic effects, including enzyme inhibition.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a tiered, hypothesis-driven approach that begins with broad phenotypic screening and progresses to specific target-based assays and mechanism of action studies. We emphasize the causality behind experimental choices and provide detailed, self-validating protocols grounded in established principles of assay development to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The compound 2-(2-chloro-5-methylphenoxy)propanohydrazide belongs to the hydrazide class of molecules, which are of significant interest in medicinal chemistry.[3] The core hydrazide moiety (-CONHNH₂) is a versatile structural motif known to interact with various biological targets.[2] Hydrazide-hydrazone derivatives, in particular, have demonstrated potent inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases.[4] The presence of a substituted phenoxy ring suggests potential for specific molecular interactions within protein binding pockets.

Given this background, a logical starting hypothesis is that 2-(2-chloro-5-methylphenoxy)propanohydrazide may function as an enzyme inhibitor.[5][6] However, to avoid premature assumptions, a prudent drug discovery strategy begins with a broader assessment of bioactivity. This guide, therefore, outlines a systematic workflow to first identify if the compound elicits a cellular response and then to deconstruct the specific molecular mechanism.

A Tiered Strategy for Assay Development

We propose a multi-tiered approach that efficiently funnels the investigation from a general biological effect to a specific molecular interaction. This strategy maximizes resource efficiency by using broad, cost-effective assays initially, reserving more complex, target-specific assays for later stages once bioactivity is confirmed.

Assay_Development_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification & Potency cluster_2 Tier 3: Mechanism of Action (MOA) T1_Start Compound QC (Solubility, Purity, Stability) T1_Assay Primary Cell-Based Assay (e.g., Cytotoxicity / Viability) T1_Start->T1_Assay T1_Decision Bioactivity Observed? T1_Assay->T1_Decision T2_Assay Hypothesis-Driven Biochemical Screen (e.g., Enzyme Inhibition Panel) T1_Decision->T2_Assay  Yes T1_End T1_End T1_Decision->T1_End No / Inactive T2_Hit Identify Target Hit(s) T2_Assay->T2_Hit T2_IC50 IC50 Determination (Dose-Response Curve) T2_Hit->T2_IC50 T3_Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) T2_IC50->T3_Kinetics T3_MOA Determine Mode of Inhibition (Competitive, Non-competitive, etc.) T3_Kinetics->T3_MOA

Figure 1: Tiered workflow for in vitro assay development.

Foundational Step: Compound Management and Quality Control

Before initiating biological assays, it is imperative to characterize the test compound. Failure to do so is a common source of irreproducible data.

Protocol 3.1: Solubility and Stock Solution Preparation

Rationale: Most high-throughput screening (HTS) workflows utilize dimethyl sulfoxide (DMSO) for compound solubilization.[7] Determining the maximum solubility is critical to prevent compound precipitation in aqueous assay buffers, which can cause artifacts.

Procedure:

  • Prepare a high-concentration stock (e.g., 50 mM) of 2-(2-chloro-5-methylphenoxy)propanohydrazide in 100% DMSO.

  • Visually inspect for complete dissolution. If particulates remain, vortex and gently warm (do not exceed 37°C).

  • Perform serial dilutions of the stock solution in DMSO to determine the highest soluble concentration.

  • DMSO Tolerance Test: For each assay (biochemical or cell-based), it is crucial to determine the maximum percentage of DMSO that can be tolerated without affecting the assay signal.[8] This is typically ≤1% for cell-based assays and can be higher for biochemical assays.

Tier 1 Protocol: Primary Phenotypic Screening

The initial goal is to ascertain if the compound has any measurable biological effect in a cellular context. A cytotoxicity/cell viability assay is an excellent starting point as it is a robust, readily available, and informative measure of overall cellular health.[9]

Protocol 4.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This homogeneous "add-mix-read" assay quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal in compound-treated cells relative to vehicle controls indicates cytotoxicity or cytostatic effects.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if exploring anticancer potential).

  • Culture medium (e.g., DMEM with 10% FBS).

  • White, opaque 384-well assay plates.[10]

  • Compound stock solution in DMSO.

  • Luminescent ATP detection reagent.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours. Cell density optimization is a critical step to ensure cells are in a logarithmic growth phase during the experiment.[11]

  • Compound Addition:

    • Prepare a dose-response plate by serially diluting the compound stock. A typical starting range is from 100 µM down to 10 nM.

    • Transfer a small volume (e.g., 50-100 nL) of compound dilutions to the cell plates using an acoustic dispenser or liquid handler. The final DMSO concentration should not exceed the predetermined tolerance level (e.g., 0.5%).

    • Include controls: Vehicle (DMSO only) for 0% effect and a known cytotoxic agent (e.g., Staurosporine) for 100% effect.

  • Incubation: Incubate plates for 48-72 hours.

  • Signal Detection:

    • Equilibrate the assay plate and detection reagent to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to lyse cells and stabilize the signal.

    • Read luminescence on a plate reader.

Tier 2 Protocol: Target-Based Biochemical Assay

If the compound shows activity in the phenotypic screen, or if a direct enzyme inhibition approach is preferred, the next step is a biochemical assay. This protocol describes a generic assay for a protease using a fluorogenic substrate, which can be adapted for many enzyme classes.[12]

Enzyme_Inhibition cluster_0 No Inhibition cluster_1 Inhibition Enzyme_NI Enzyme Product_NI Cleaved Substrate (Fluorescent) Enzyme_NI->Product_NI  Active Site Binding & Cleavage Substrate_NI Fluorogenic Substrate Substrate_NI->Enzyme_NI Enzyme_I Enzyme No_Product No/Reduced Signal Enzyme_I->No_Product Substrate_I Fluorogenic Substrate Substrate_I->Enzyme_I Blocked Inhibitor Test Compound Inhibitor->Enzyme_I Binding to Active Site

Figure 2: Principle of a competitive enzyme inhibition assay.

Protocol 5.1: Fluorogenic Enzyme Inhibition Assay

Principle: An enzyme cleaves a non-fluorescent substrate, releasing a fluorophore and generating a signal. An effective inhibitor will bind to the enzyme, prevent substrate cleavage, and lead to a reduction in the fluorescent signal.

Materials:

  • Purified enzyme of interest.

  • Fluorogenic substrate.

  • Assay buffer (optimized for pH, ionic strength, and cofactors).

  • Black, non-binding 384-well assay plates.

  • Test compound and control inhibitor.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Determine the enzyme's Michaelis constant (Kₘ) for the substrate. For screening competitive inhibitors, the substrate concentration should be set at or below the Kₘ value to ensure sensitivity to inhibitors that compete with the substrate for binding.[6][13]

    • Prepare enzyme and substrate solutions in assay buffer.

  • Assay Execution (in 384-well plate):

    • Add assay buffer to all wells.

    • Add test compound (e.g., 10 µL of a 2x concentration). Include vehicle (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

    • Add enzyme solution (e.g., 5 µL of a 4x concentration) to all wells except for a "no enzyme" background control.

    • Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution (e.g., 5 µL of a 4x concentration).

  • Signal Detection:

    • Immediately place the plate in a kinetic fluorescence reader.

    • Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.

Data Analysis, Validation, and Potency Determination

Assay Quality Control

For any HTS assay, it is critical to calculate the Z'-factor to confirm its robustness and suitability for screening.[10]

Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Parameter Description
Mean_pos Mean signal of the positive control (e.g., 100% inhibition)
SD_pos Standard deviation of the positive control
Mean_neg Mean signal of the negative control (e.g., 0% inhibition/vehicle)
SD_neg Standard deviation of the negative control

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[10]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Calculating Percent Inhibition

For each compound concentration, calculate the percent inhibition using the initial velocity (V₀) data from the kinetic reads:

% Inhibition = [ 1 - ( (V₀_compound - V₀_bkg) / (V₀_vehicle - V₀_bkg) ) ] * 100

Where V₀_bkg is the velocity of the "no enzyme" control.

Protocol 6.3: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the most common measure of an inhibitor's potency.

Procedure:

  • Using the percent inhibition data calculated from a dose-response experiment (typically 8-12 concentrations), plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R).

Equation (4PL): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

The software will calculate the LogIC₅₀, which can be converted to the IC₅₀ value.

Tier 3: Elucidating the Mechanism of Action

Once a compound is confirmed as a potent inhibitor with a validated IC₅₀, further studies are required to understand its mechanism of action (MOA).[13] This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Approach: This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). The experiment involves generating multiple Michaelis-Menten curves, each at a different, fixed concentration of the inhibitor. By analyzing the changes in Kₘ and Vₘₐₓ via Lineweaver-Burk or other linearized plots, the mode of inhibition can be determined. A detailed protocol for MOA studies can be found in the NCBI Assay Guidance Manual.[13]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in controls; Low signal window.Optimize reagent concentrations (enzyme, substrate); Increase incubation times; Check plate reader settings.
Compound Precipitation Exceeding solubility in assay buffer.Lower the top screening concentration; Increase final DMSO % (if tolerated by the assay).
False Positives Compound autofluorescence; Assay interference.Run compound-only controls (no enzyme); Re-test hits in an orthogonal assay with a different detection method.
Irreproducible IC₅₀ Values Compound instability; Inconsistent timing/pipetting.Check compound stability in assay buffer; Use automated liquid handlers for precision; Ensure reaction is in the linear range.[14]

References

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved from [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International. Retrieved from [Link]

  • Gülçin, İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]

  • Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. Retrieved from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Salimimona, A., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Development & Validation of Cell-based Assays. (2013). PPD, part of Thermo Fisher Scientific. Retrieved from [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2022). Semantic Scholar. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. Retrieved from [Link]

  • Sharma, S., & Sharma, P. K. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines. Retrieved from [Link]

  • Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Taha, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. Retrieved from [Link]

  • Mukanova, A. Z., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. Retrieved from [Link]

  • 2-Chloro-5-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Determination of 2-(2-chloro-5-methylphenoxy)propanohydrazide in Soil

Introduction: The Environmental Imperative for Monitoring Soil Contaminants 2-(2-chloro-5-methylphenoxy)propanohydrazide is a chemical entity of interest within agricultural and environmental sciences. As with many agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for Monitoring Soil Contaminants

2-(2-chloro-5-methylphenoxy)propanohydrazide is a chemical entity of interest within agricultural and environmental sciences. As with many agrochemicals, understanding its fate and persistence in the soil matrix is critical for assessing potential ecological impacts and ensuring food safety.[1] Soil, a complex and heterogeneous mixture of organic and inorganic materials, presents significant analytical challenges due to its capacity to strongly retain and interact with chemical residues.[2][3] Therefore, robust and validated analytical methods are paramount for the accurate quantification of trace levels of such compounds.

This guide provides detailed application notes and protocols for the detection of 2-(2-chloro-5-methylphenoxy)propanohydrazide in soil, designed for researchers, scientists, and professionals in drug and pesticide development. The methodologies described herein are grounded in established principles of analytical chemistry and draw from extensive experience in trace residue analysis. We will explore two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both preceded by a highly efficient sample preparation technique.

Method 1: High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: The LC-MS/MS technique is exceptionally well-suited for the analysis of polar, non-volatile, and thermally unstable compounds, making it a strong candidate for a hydrazide-containing molecule.[4] Its high sensitivity and selectivity allow for the detection and quantification of trace-level contaminants in complex matrices like soil.[5]

Principle of the Method

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate the target analyte from the soil matrix.[2][6] The QuEChERS approach is a streamlined version of traditional liquid-liquid extraction, minimizing solvent usage and sample handling time.[2] Following extraction, the analyte is separated from co-extracted matrix components using reversed-phase liquid chromatography and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and sensitivity.

Experimental Workflow

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Soil Sample Collection & Homogenization B 2. Weighing & Hydration A->B C 3. QuEChERS Extraction (Acetonitrile & Salts) B->C D 4. Centrifugation C->D E 5. Dispersive SPE Cleanup (d-SPE) D->E F 6. Centrifugation & Filtration E->F G 7. LC-MS/MS Analysis (Reversed-Phase C18) F->G Final Extract H 8. Data Acquisition (MRM Mode) G->H I 9. Quantification & Reporting H->I GC-MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis A 1. Soil Sample Collection & Homogenization B 2. QuEChERS Extraction & Cleanup (As per LC-MS/MS method) A->B C 3. Solvent Exchange & Concentration B->C D 4. Derivatization Reaction (e.g., with PFB) C->D E 5. Liquid-Liquid Extraction of Derivative D->E F 6. GC-MS Analysis E->F Final Extract G 7. Data Acquisition (SIM Mode) F->G H 8. Quantification & Reporting G->H

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-(2-chloro-5-methylphenoxy)propanohydrazide Analogs

Introduction: The Hydrazide Scaffold as a Privileged Structure in Drug Discovery The hydrazide moiety (R-CO-NH-NH2) is a versatile functional group that has become an attractive starting point in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazide Scaffold as a Privileged Structure in Drug Discovery

The hydrazide moiety (R-CO-NH-NH2) is a versatile functional group that has become an attractive starting point in medicinal chemistry for the development of novel therapeutic agents.[1] Hydrazide-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] This wide range of activities stems from the unique chemical properties of the hydrazide group, which can act as a nucleophile and form stable hydrazone linkages, making it a valuable pharmacophore for interacting with various biological targets.[4][5]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of analogs based on the 2-(2-chloro-5-methylphenoxy)propanohydrazide scaffold. As the specific biological target for this class of compounds is not yet defined, we will present a hypothetical screening campaign aimed at identifying inhibitors of a key inflammatory protease, Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a well-validated drug target implicated in the pathology of various inflammatory diseases and cancers. This application note will detail the entire workflow, from initial assay development to hit validation, providing researchers with a robust framework for their own discovery campaigns.

Phase 1: Assay Development and Optimization for Primary Screening

The foundation of any successful HTS campaign is a robust and reliable assay.[6] For this campaign, we will develop a fluorescence-based biochemical assay to measure MMP-9 activity. The principle of this assay is the enzymatic cleavage of a fluorogenic peptide substrate, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

Causality in Assay Choice:
  • Fluorescence-based assays are widely used in HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[7][8]

  • Biochemical assays using purified enzyme allow for the direct interrogation of compound-target interaction, minimizing the complexity of cellular systems in the primary screen.[4]

  • A pre-incubation step is included in the protocol to account for the possibility that the hydrazide analogs may act as slow-binding or covalent inhibitors, a known characteristic of some hydrazide-containing molecules.[4]

Protocol 1: MMP-9 Fluorescence-Based Assay Development
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.

    • MMP-9 Enzyme: Recombinant human MMP-9 is diluted in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Fluorogenic Substrate: A commercially available MMP-9 peptide substrate is reconstituted in DMSO and then diluted in Assay Buffer to a 2X working concentration (e.g., 20 µM for a 10 µM final concentration).

    • Positive Control: A known, potent MMP-9 inhibitor (e.g., Marimastat) is prepared in DMSO and then diluted in Assay Buffer to a 4X concentration that yields >90% inhibition.

    • Negative Control: DMSO at the same final concentration as the compound library.

  • Assay Miniaturization and Optimization (384-well format):

    • The assay is miniaturized from a 96-well to a 384-well format to reduce reagent consumption and increase throughput.[9][10]

    • Determine the optimal concentrations of MMP-9 and the fluorogenic substrate by performing matrix titrations to achieve a balance between a robust signal and reagent cost.

    • Determine the optimal pre-incubation time for the enzyme and compounds (testing a range from 15 to 60 minutes).

    • Confirm the linearity of the enzymatic reaction over the desired time course (e.g., 60 minutes).

  • Assay Validation and Quality Control:

    • The robustness of the assay is assessed by calculating the Z'-factor , a statistical parameter that quantifies the separation between the positive and negative controls.[11][12] An assay is considered suitable for HTS when the Z'-factor is consistently greater than 0.5.[9][12]

    • Z'-Factor Calculation:

      • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

      • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

ParameterOptimized ConditionRationale
Assay Volume20 µLReduces reagent cost and is compatible with HTS robotics.[10]
MMP-9 Concentration1 nMProvides a robust signal-to-background ratio.
Substrate Concentration10 µMNear the Km value for many MMP substrates, ensuring sensitivity to competitive inhibitors.
DMSO Tolerance< 1%Minimizes solvent effects on enzyme activity.[10]
Pre-incubation Time30 minutesAllows for potential time-dependent inhibition by the hydrazide analogs.
Z'-Factor> 0.7Indicates an excellent separation between controls, ensuring high-quality screening data.[12]

Phase 2: Primary High-Throughput Screening Campaign

The primary HTS campaign involves screening the entire library of 2-(2-chloro-5-methylphenoxy)propanohydrazide analogs at a single concentration to identify "hits" that inhibit MMP-9 activity.[13]

Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (10 mM in DMSO) Dispensing Dispense Compounds (e.g., 50 nL) Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Enzyme_Addition Add MMP-9 Enzyme Dispensing->Enzyme_Addition Incubation_1 Pre-incubation (30 min at RT) Enzyme_Addition->Incubation_1 Substrate_Addition Add Fluorogenic Substrate Incubation_1->Substrate_Addition Incubation_2 Kinetic Read (60 min at RT) Substrate_Addition->Incubation_2 Plate_Reader Fluorescence Plate Reader Incubation_2->Plate_Reader Data_QC Data Quality Control (Z'-factor calculation) Plate_Reader->Data_QC Normalization Normalization to Controls Data_QC->Normalization Hit_Selection Hit Selection (>% inhibition threshold) Normalization->Hit_Selection

Caption: Primary HTS workflow for identifying MMP-9 inhibitors.

Protocol 2: Step-by-Step Primary HTS
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 2-(2-chloro-5-methylphenoxy)propanohydrazide analog library (10 mM in DMSO) into the appropriate wells of 384-well assay plates. This results in a final compound concentration of 10 µM in a 20 µL assay volume.

  • Control Plating: Dispense the positive control (e.g., Marimastat) and negative control (DMSO) into designated columns on each plate.

  • Enzyme Addition: Add 10 µL of the 2X MMP-9 enzyme solution to all wells.

  • Pre-incubation: Incubate the plates at room temperature for 30 minutes.

  • Reaction Initiation: Add 10 µL of the 2X fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plates in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., every 2 minutes for 60 minutes).

Data Analysis and Hit Selection
  • Quality Control: For each plate, calculate the Z'-factor to ensure the data is reliable.[14] Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.

  • Normalization: The raw kinetic data is used to calculate the rate of reaction (slope). The percent inhibition for each compound is calculated relative to the controls on the same plate:

    • % Inhibition = 100 * (1 - [(Rate_compound - Rate_pos) / (Rate_neg - Rate_pos)])

  • Hit Identification: Compounds that exhibit a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are classified as primary hits.

Phase 3: Hit Validation and Confirmation

A primary hit is not a confirmed active compound. A rigorous hit validation process is essential to eliminate false positives and confirm the activity of the selected compounds.[15][16] False positives can arise from various artifacts, such as compound autofluorescence, aggregation, or non-specific reactivity.[16]

Hit Validation Workflow

Hit_Validation_Workflow Primary_Hits Primary Hits from HTS Reorder_QC Re-order Fresh Powder & Compound QC (LC-MS) Primary_Hits->Reorder_QC Dose_Response Dose-Response Curve (IC50 Determination) Reorder_QC->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Counter_Screen->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Confirmed_Hits Confirmed Hits for Lead Optimization SAR_Analysis->Confirmed_Hits

Caption: Workflow for hit validation and confirmation.

Protocol 3: Dose-Response and IC50 Determination
  • Compound Re-acquisition: Obtain fresh, dry powder of the primary hit compounds to confirm their identity and purity via LC-MS.[17]

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting at a high concentration (e.g., 100 µM).

  • IC50 Assay: Perform the MMP-9 fluorescence assay as described in Protocol 1 with the serial dilutions of the compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 4: Counter-Screen for Assay Interference

To rule out false positives due to assay artifacts, a counter-screen is performed.

  • Assay Setup: The MMP-9 assay is run in the absence of the enzyme.

  • Compound Testing: The hit compounds are added at their highest concentration (e.g., 100 µM).

  • Data Analysis: Any compound that shows a significant change in fluorescence in the absence of the enzyme is flagged as a potential artifact (e.g., autofluorescent) and deprioritized.

Protocol 5: Orthogonal Assay Confirmation

To confirm that the inhibitory activity is not specific to the assay format, an orthogonal assay with a different detection method is employed.[15][18]

  • Assay Principle: A luminescence-based MMP-9 assay (e.g., MMP-Glo™ Protease Assay) can be used. This assay measures the activity of MMP-9 by the cleavage of a specific peptide substrate, leading to a luminescent signal.[19][20]

  • Protocol: The confirmed hits are tested in the luminescence-based assay in a dose-response format to determine their IC50 values.

  • Confirmation Criteria: Compounds that demonstrate comparable potency in both the fluorescence and luminescence assays are considered highly credible hits.

Phase 4: Preliminary Structure-Activity Relationship (SAR) and Next Steps

Once a set of confirmed hits has been established, a preliminary Structure-Activity Relationship (SAR) analysis can be performed.[9][21] This involves comparing the chemical structures of the active analogs with their corresponding potencies (IC50 values) to identify chemical features that are important for activity. This analysis provides crucial insights for medicinal chemists to design and synthesize more potent and selective compounds, initiating the hit-to-lead and lead optimization phases of the drug discovery process.[22]

Hypothetical Signaling Pathway Involvement

While our screen is biochemical, the ultimate goal is to modulate a disease-relevant pathway. MMP-9 is a key downstream effector in many inflammatory signaling cascades, such as the NF-κB pathway.

Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression MMP9 MMP-9 (Target) Gene_Expression->MMP9 Transcription & Translation ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Proteolysis Inhibitor Hydrazide Analog (Confirmed Hit) Inhibitor->MMP9 Inhibition

Caption: Hypothetical role of MMP-9 inhibitors in an inflammatory pathway.

Conclusion

This application note provides a detailed, step-by-step framework for conducting a high-throughput screening campaign for a library of 2-(2-chloro-5-methylphenoxy)propanohydrazide analogs against a hypothetical protease target, MMP-9. By following these protocols, which emphasize robust assay development, stringent quality control, and a thorough hit validation cascade, researchers can confidently identify and validate novel bioactive compounds. The principles and methodologies described herein are broadly applicable and can be adapted to various targets and compound classes, serving as a valuable resource for drug discovery professionals.

References

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Application

Application Notes and Protocols: Experimental Design for Testing the Herbicidal Effects of Phenoxy Compounds

Introduction Phenoxy herbicides, a class of synthetic auxins developed in the 1940s, remain cornerstones of modern agriculture for their selective control of broadleaf weeds in various crops and turf.[1][2] Compounds suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxy herbicides, a class of synthetic auxins developed in the 1940s, remain cornerstones of modern agriculture for their selective control of broadleaf weeds in various crops and turf.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in plant death.[1][2][3] Their systemic nature allows them to be absorbed through foliage and translocated to meristematic tissues, where they disrupt vital cellular processes.[1][3] Understanding the efficacy and physiological impact of these compounds is paramount for developing new formulations, managing herbicide resistance, and ensuring environmental safety.

This guide provides a comprehensive framework for researchers and scientists to design, execute, and interpret experiments aimed at evaluating the herbicidal effects of phenoxy compounds. It moves beyond a simple listing of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to herbicide evaluation.

Section 1: Foundational Principles of Experimental Design

A successful herbicide testing program is built on a foundation of sound scientific principles. Careful consideration of the following factors at the outset will ensure the generation of high-quality, interpretable data.

Mechanism of Action as a Guide for Endpoint Selection

Phenoxy herbicides act as synthetic auxins.[1][2][3] In susceptible plants, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[4] This disrupts the delicate hormonal balance that controls cell division, elongation, and differentiation. The result is a cascade of phytotoxic effects, including epinasty (twisting of stems and petioles), uncontrolled cell division, and eventual tissue necrosis and death.[2] A secondary, but significant, consequence of this metabolic disruption is the generation of reactive oxygen species (ROS), leading to oxidative stress and lipid peroxidation.[5][6]

Therefore, a comprehensive experimental design should include endpoints that measure both the primary herbicidal efficacy and these secondary physiological and molecular effects.

The Critical Role of Dose-Response Studies

The concept of "the dose makes the poison" is central to toxicology and herbicide science. Dose-response studies are fundamental for quantifying the relationship between the amount of herbicide applied and the magnitude of the plant's response.[7][8] The primary goal is to determine the Effective Dose (ED) or Growth Reduction (GR) value, most commonly the ED₅₀/GR₅₀, which is the dose required to cause a 50% response (e.g., mortality, biomass reduction) in the test population.[9] This value is a critical metric for comparing the potency of different compounds or formulations.

Key Considerations for Dose-Response Design:

  • Logarithmic Spacing: Doses should be spaced logarithmically to effectively capture the full range of the response curve, from no effect to maximum effect.

  • Range Finding: A preliminary range-finding experiment with wide dose spacing is often necessary to identify the appropriate concentration range for the definitive study.

  • Data Modeling: Data from dose-response studies are typically analyzed using non-linear regression models, such as the log-logistic model, to accurately estimate the ED₅₀.[7][10]

Plant Species Selection

The choice of plant species is dictated by the experimental objectives.

  • Model Species: Arabidopsis thaliana is a common model for initial mechanistic studies due to its rapid life cycle, small size, and well-characterized genome.

  • Crop and Weed Species: For agricultural relevance, testing must be conducted on target weed species (e.g., Amaranthus palmeri, Brassica campestris) and may also include non-target crop species to assess selectivity and potential for injury.[11]

Controls, Replication, and Randomization
  • Controls: Every experiment must include a negative control (untreated plants) to establish a baseline for normal growth and a vehicle control (plants treated with the solvent used to dissolve the herbicide) to ensure the solvent itself has no phytotoxic effects.

  • Replication: Biological replicates (multiple pots or petri dishes for each treatment) are essential to account for biological variability. A minimum of 3-5 replicates is standard.

  • Randomization: To prevent systematic bias, the placement of experimental units (pots, plates) within a growth chamber or greenhouse should be completely randomized.

Section 2: Core Experimental Protocols

This section details step-by-step protocols for assessing the herbicidal efficacy of phenoxy compounds, from controlled in vitro assays to whole-plant studies.

Protocol 2.1: Seed Germination and Root Elongation Assay (In Vitro)

This assay provides a rapid and sensitive method for initial screening and determining effects on early growth stages.

Materials:

  • Petri dishes (9 cm) with filter paper

  • Test plant seeds (e.g., Arabidopsis thaliana, cress, lettuce)

  • Phenoxy compound stock solution (dissolved in a suitable solvent like DMSO or acetone)

  • Sterile deionized water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of the phenoxy compound from the stock solution to achieve the desired final concentrations. The final solvent concentration should be consistent across all treatments and the vehicle control (typically ≤0.1%).

  • Plating: Place one sterile filter paper disc into each petri dish. Pipette a fixed volume (e.g., 3 mL) of the corresponding test solution or control solution onto the filter paper.

  • Sowing Seeds: Arrange a predetermined number of seeds (e.g., 20-30) on the surface of the moist filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 24°C, 16h light/8h dark cycle). Position plates vertically to encourage straight root growth.

  • Data Collection: After a set period (e.g., 5-7 days), measure the germination percentage and the primary root length of each seedling.

  • Analysis: Calculate the average root length and germination rate for each treatment. Express the results as a percentage of the vehicle control. Use these data to generate dose-response curves and calculate the GR₅₀ for root growth inhibition.

Protocol 2.2: Whole-Plant Pot Assay (Greenhouse/Growth Chamber)

This protocol simulates a more realistic agricultural scenario and is essential for confirming the herbicidal activity observed in vitro. This methodology is consistent with guidelines from organizations like the OECD for terrestrial plant toxicity testing.[12][13]

Materials:

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Test plant seeds or seedlings at a specific growth stage (e.g., 2-4 true leaves)

  • Phenoxy compound formulation

  • Laboratory spray chamber or track sprayer

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Plant Propagation: Grow plants to the desired growth stage (e.g., 2-4 true leaves). Ensure uniform growth across all plants selected for the experiment.

  • Treatment Preparation: Prepare spray solutions of the phenoxy compound at various concentrations. Include a surfactant if required by the formulation to ensure proper leaf wetting.

  • Herbicide Application: Transfer the plants to a laboratory spray chamber. Apply the herbicide solutions at a calibrated volume and pressure to ensure uniform coverage. Treat control plants with water (and surfactant, if used in the herbicide treatments).

  • Post-Application Care: Return the pots to the greenhouse or growth chamber. Maintain optimal growing conditions and randomize the pot locations.

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually score plant injury on a scale of 0% (no effect) to 100% (plant death). Note specific symptoms like epinasty, chlorosis, and necrosis.

    • Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot. Record the fresh weight, then dry the tissue in an oven (e.g., at 70°C for 72 hours) and record the dry weight.

  • Analysis: Calculate the average biomass for each treatment and express it as a percentage of the control. Use the dry weight data to generate dose-response curves and determine the GR₅₀.

Section 3: Advanced Protocols for Mechanistic Insights

To understand how a phenoxy compound is causing phytotoxicity, more advanced assays are required.

Protocol 3.1: Measurement of Oxidative Stress Markers

Herbicidal stress often leads to the overproduction of ROS, causing cellular damage.[5][6] Measuring markers of oxidative stress provides insight into this secondary mode of action.

A. Quantification of Malondialdehyde (MDA) MDA is a product of lipid peroxidation and a common indicator of oxidative damage.[5][14]

Materials:

  • Plant leaf tissue (from treated and control plants)

  • Trichloroacetic acid (TCA) solution (e.g., 0.1%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Harvest a known weight of leaf tissue (e.g., 0.5 g) and homogenize it in TCA solution.

  • Centrifugation: Centrifuge the homogenate (e.g., at 10,000 x g for 15 min).

  • Reaction: Mix the supernatant with an equal volume of TBA solution.

  • Incubation: Heat the mixture in a water bath (e.g., 95°C for 30 min), then cool rapidly on ice.

  • Measurement: Centrifuge the samples again to clarify the solution. Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculation: Calculate the MDA concentration using its extinction coefficient.

B. In-Situ Detection of Reactive Oxygen Species (ROS) Histochemical staining can visualize the accumulation of ROS like hydrogen peroxide (H₂O₂) and superoxide (O₂⁻).

Materials:

  • DAB (3,3'-diaminobenzidine) solution for H₂O₂ detection

  • NBT (Nitroblue tetrazolium) solution for O₂⁻ detection

  • Microscope

Procedure:

  • Harvesting: Carefully excise leaves from treated and control plants.

  • Staining: Immerse the leaves in the DAB or NBT solution and incubate under light until a visible precipitate (brown for DAB, dark blue for NBT) forms.

  • Destaining: "Clear" the leaves by boiling in ethanol to remove chlorophyll, making the precipitate visible.

  • Visualization: Observe and photograph the leaves under a microscope to document the location and intensity of ROS accumulation.

Protocol 3.2: Assessment of Photosynthetic Efficiency

Although phenoxy herbicides do not directly inhibit photosynthesis, the profound metabolic disruption and oxidative stress they cause can indirectly impair photosynthetic function.[15][16] Chlorophyll fluorescence is a rapid, non-invasive technique to assess the health of the photosynthetic apparatus.[17][18]

Materials:

  • Portable or imaging Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark-adaptation clips

  • Treated and control plants

Procedure:

  • Dark Adaptation: Attach dark-adaptation clips to a leaf on each plant for at least 30 minutes. This ensures all reaction centers of photosystem II (PSII) are "open."

  • Measurement: Place the fluorometer probe on the dark-adapted leaf section.

  • Data Acquisition: The instrument will emit a low-intensity measuring light to determine the minimal fluorescence (F₀), followed by a high-intensity saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • Calculation: The key parameter, the maximum quantum yield of PSII (Fᵥ/Fₘ), is calculated as (Fₘ - F₀) / Fₘ. A decrease in this ratio indicates stress or damage to the photosynthetic machinery.

  • Analysis: Compare the Fᵥ/Fₘ values between control and treated plants over time.

Protocol 3.3: Gene Expression Analysis of Auxin-Responsive Genes

To confirm that the phenoxy compound is acting via the auxin pathway, the expression of early auxin-responsive genes can be quantified using quantitative real-time PCR (qRT-PCR).[4][19][20]

Materials:

  • Plant tissue (roots or shoots) flash-frozen in liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target auxin-responsive genes (e.g., from the Aux/IAA or GH3 families) and a reference (housekeeping) gene.[4][21]

Procedure:

  • Experimental Setup: Treat plants with the phenoxy compound and harvest tissue at early time points (e.g., 1, 3, 6 hours) to capture the primary transcriptional response.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) following manufacturer's protocols.

  • qPCR: Perform qPCR using the designed primers. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

  • Interpretation: A significant upregulation of known auxin-responsive genes in the herbicide-treated samples compared to the control confirms an auxin-like mode of action.

Section 4: Data Visualization and Interpretation

Data Summary Table
AssayEndpoint MeasuredTypical TimeframePurpose
In Vitro Root Assay Primary Root Length5-7 daysRapid screening, GR₅₀ determination
Whole-Plant Assay Visual Injury (%), Dry Biomass (g)14-21 daysEfficacy confirmation under realistic conditions, GR₅₀ determination
Oxidative Stress MDA content, ROS staining6-72 hoursElucidate secondary stress mechanisms
Photosynthesis Chlorophyll Fluorescence (Fᵥ/Fₘ)1-5 daysAssess indirect impact on plant health
Gene Expression Relative transcript levels1-12 hoursConfirm auxin-like mode of action
Visualization with Graphviz

Visual workflows and pathway diagrams are essential for understanding the experimental process and the underlying biology.

Experimental_Workflow cluster_Planning Phase 1: Planning & Design cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis & Interpretation Hypothesis Formulate Hypothesis DoseSelection Select Dose Range (Logarithmic Scale) Hypothesis->DoseSelection PlantSelection Select Plant Species (Model vs. Target) Hypothesis->PlantSelection InVitro Protocol 2.1: In Vitro Assays (Root Growth) DoseSelection->InVitro PlantSelection->InVitro WholePlant Protocol 2.2: Whole Plant Assays (Spray Application) InVitro->WholePlant Promising Candidates Mechanistic Protocol 3.1-3.3: Mechanistic Assays (ROS, ChlF, qRT-PCR) WholePlant->Mechanistic DataCollection Data Collection (Biomass, Injury Score, etc.) WholePlant->DataCollection Interpretation Synthesize & Interpret Results Mechanistic->Interpretation DoseResponse Dose-Response Analysis (Calculate GR50) DataCollection->DoseResponse DoseResponse->Interpretation

Caption: High-level workflow for testing phenoxy herbicides.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Phenoxy Phenoxy Herbicide (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Phenoxy->Receptor Binds & Stabilizes Auxin Natural Auxin (IAA) Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Ub Ubiquitination & Degradation AuxIAA->Ub Genes Transcription of Auxin-Responsive Genes ARF->Genes Activates Growth Normal Plant Growth Genes->Growth Normal Auxin Level Death Uncontrolled Growth & Plant Death Genes->Death Herbicide Overload

Caption: Disruption of auxin signaling by phenoxy herbicides.

References

  • Nufarm. PHENOXIES.
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Sources

Method

Application Notes and Protocols: Investigating 2-(2-chloro-5-methylphenoxy)propanohydrazide as a Novel Fungal Growth Inhibitor

Introduction: The Imperative for Novel Antifungal Agents The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public heal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new antifungal agents with novel mechanisms of action.[2] The hydrazide moiety has been identified as a promising pharmacophore in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antifungal properties.[3][4][5][6][7][8][9][10] This document provides a comprehensive guide for the investigation of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a novel compound combining the structural features of a phenoxy derivative and a hydrazide, as a potential fungal growth inhibitor.

These application notes are designed for researchers in mycology, drug discovery, and infectious diseases. They provide detailed, field-proven protocols for the in vitro evaluation of the antifungal activity of 2-(2-chloro-5-methylphenoxy)propanohydrazide, including determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Furthermore, we will explore a hypothesized mechanism of action and provide a framework for its preliminary investigation.

Hypothesized Mechanism of Action

While the precise mechanism of 2-(2-chloro-5-methylphenoxy)propanohydrazide is yet to be elucidated, its chemical structure allows for several plausible hypotheses. The phenoxy group is present in some existing fungicides, and the hydrazide moiety is known to chelate metal ions essential for enzymatic activity or to interfere with metabolic pathways.[11] One potential mode of action is the disruption of fungal cell membrane integrity. Hydrazide derivatives have been shown to increase cell membrane permeability, leading to the leakage of intracellular contents and ultimately cell death.[3][8] Another possibility is the inhibition of key fungal enzymes, such as those involved in cell wall synthesis or cellular respiration. For instance, some fungicides act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial electron transport chain.[3][12][13]

The following diagram illustrates a hypothesized signaling pathway for the antifungal activity of 2-(2-chloro-5-methylphenoxy)propanohydrazide, focusing on the disruption of cell membrane integrity and mitochondrial function.

Hypothesized_Antifungal_Mechanism cluster_0 Fungal Cell Compound 2-(2-chloro-5-methylphenoxy) propanohydrazide Membrane Cell Membrane Interaction Compound->Membrane Mitochondrion Mitochondrial Targeting Compound->Mitochondrion Permeability Increased Membrane Permeability Membrane->Permeability ETC_Inhibition Electron Transport Chain Inhibition Mitochondrion->ETC_Inhibition Leakage Leakage of Intracellular Contents Permeability->Leakage ROS Increased Reactive Oxygen Species (ROS) ETC_Inhibition->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis Leakage->Apoptosis

Caption: Hypothesized mechanism of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing, primarily adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[1][14][15][16][17]

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Materials and Reagents:

  • 2-(2-chloro-5-methylphenoxy)propanohydrazide

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Selected fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Sterile saline (0.85% NaCl)

  • Hemocytometer or spectrophotometer for inoculum standardization

Protocol:

  • Preparation of Stock Solution: Dissolve 2-(2-chloro-5-methylphenoxy)propanohydrazide in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution. The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculum Preparation:

    • For yeasts (Candida albicans): Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Microplate Setup:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • This will result in wells with decreasing concentrations of the test compound.

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Positive Control: A row with a known antifungal agent (e.g., Fluconazole) to ensure the assay is working correctly.

    • Negative (Growth) Control: A row with only the fungal inoculum in RPMI-1640 to confirm the viability and growth of the organism.

    • Solvent Control: A row with the highest concentration of DMSO used in the assay with the fungal inoculum to ensure the solvent has no inhibitory effect.

    • Sterility Control: A well with only RPMI-1640 to check for contamination.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[1] For yeasts, this is often a significant reduction in turbidity compared to the growth control. For molds, it is the complete inhibition of growth.[2] The MIC can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

MIC_Workflow Start Start: Prepare Compound Stock and Fungal Inoculum Plate_Setup Set up 96-well plate with RPMI-1640 medium Start->Plate_Setup Serial_Dilution Perform 2-fold serial dilution of the test compound Plate_Setup->Serial_Dilution Inoculation Inoculate wells with standardized fungal suspension Serial_Dilution->Inoculation Controls Include Positive, Negative, Solvent, and Sterility Controls Inoculation->Controls Incubation Incubate at 35°C for 24-72 hours Controls->Incubation Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Part 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[21][22] This is a crucial parameter to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Materials and Reagents:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal growth is observed on the SDA plate.[21][22] This indicates a ≥99.9% killing of the initial inoculum.[21]

Data Presentation and Interpretation

The results of the MIC and MFC assays should be recorded systematically. Below is an example of how to present the data.

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Candida albicans ATCC 900282-(2-chloro-5-methylphenoxy)propanohydrazide16321
Aspergillus fumigatus ATCC 2043052-(2-chloro-5-methylphenoxy)propanohydrazide32>642 (Amphotericin B)

Interpretation:

  • A low MIC value indicates high potency in inhibiting fungal growth.

  • The ratio of MFC to MIC provides insight into the fungicidal or fungistatic nature of the compound. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[22]

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro evaluation of 2-(2-chloro-5-methylphenoxy)propanohydrazide as a potential antifungal agent. The detailed protocols for MIC and MFC determination, grounded in CLSI standards, ensure the generation of reliable and reproducible data. The hypothesized mechanism of action offers a starting point for further mechanistic studies, which could include assays for cell membrane integrity (e.g., propidium iodide staining), mitochondrial function, and specific enzyme inhibition. Promising in vitro results would warrant further investigation, including cytotoxicity studies against mammalian cell lines and in vivo efficacy studies in animal models of fungal infection. The exploration of novel hydrazide derivatives like the one described herein is a critical step towards expanding our arsenal against life-threatening fungal diseases.

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  • Musso, L., et al. (2010). Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of kakuol. Chemistry & Biodiversity, 7(4), 887-897. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. [Link]

  • de Oliveira, J. F. P., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Frontiers in Microbiology, 15, 1485641. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. [Link]

  • Chaturvedi, S., et al. (2015). Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint. Antimicrobial Agents and Chemotherapy, 59(7), 4315-4318. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Gong, P. X., Jiang, Z., et al. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Espinel-Ingroff, A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(4), 1591-1594. [Link]

  • Syngenta US. (n.d.). Glossary. [Link]

  • Kumar, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. [Link]

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Application

Application Notes and Protocols for Assessing the Antimicrobial Activity of Synthesized Hydrazones

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial potential of newly synthesized hydrazon...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial potential of newly synthesized hydrazone derivatives. This document emphasizes the scientific rationale behind the methodologies, ensuring robust and reproducible results.

Hydrazones, characterized by the azomethine group (–NH–N=CH–), are a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents, and hydrazones represent a promising scaffold in this endeavor.[1][2] This guide details the critical in vitro assays required to systematically screen and quantify the antimicrobial efficacy of these synthesized molecules.

Foundational Principles: A Two-Tiered Approach to Antimicrobial Assessment

A systematic evaluation of antimicrobial activity typically follows a two-tiered approach: a preliminary qualitative screening followed by a quantitative determination of the potency.

  • Tier 1: Qualitative Screening (Agar Diffusion-Based Methods): These methods are invaluable for the initial, rapid identification of hydrazones possessing antimicrobial activity. They are based on the principle of the compound diffusing through a solid agar medium and inhibiting the growth of a seeded microorganism, creating a zone of inhibition.[3][4] The size of this zone provides a qualitative indication of the compound's efficacy. The most common techniques are the agar well diffusion and agar disk diffusion methods.[5][6]

  • Tier 2: Quantitative Analysis (Broth Microdilution Method): Following a positive screening result, a quantitative assay is essential to determine the precise potency of the hydrazone. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This quantitative value is crucial for comparing the efficacy of different derivatives and for guiding further drug development efforts.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the key assays. Adherence to these standardized procedures is critical for ensuring the validity and reproducibility of the results.

Preparation of Materials and Reagents

2.1.1. Microbial Strains and Inoculum Preparation:

The selection of microbial strains is paramount and should include representative Gram-positive and Gram-negative bacteria, as well as fungal strains if antifungal activity is being investigated. Reference strains from recognized culture collections (e.g., ATCC) should be used to ensure consistency.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative).

  • Fungal Strains: Candida albicans, Aspergillus niger.[11]

Protocol for Inoculum Preparation (McFarland Standard):

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, the standardized inoculum should be used for the subsequent assays to maintain bacterial viability.[5]

2.1.2. Hydrazone Stock Solution Preparation:

The solubility of synthesized hydrazones can vary. It is crucial to select an appropriate solvent that dissolves the compound without exhibiting antimicrobial activity at the tested concentrations. Dimethyl sulfoxide (DMSO) is a common choice.

  • Accurately weigh a precise amount of the synthesized hydrazone powder.[12]

  • Dissolve the powder in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[13]

  • Subsequent dilutions should be made in the appropriate sterile broth or solvent to achieve the desired concentrations for the assays. The final concentration of DMSO in the test wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Tier 1: Agar Well Diffusion Assay (Qualitative Screening)

This method is a reliable preliminary test to screen for antimicrobial activity.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.[13]

  • Sterile cork borer (6 mm diameter).

  • Standardized microbial inoculum (0.5 McFarland).

  • Hydrazone solution of known concentration.

  • Positive control (standard antibiotic solution, e.g., Ciprofloxacin).

  • Negative control (solvent, e.g., DMSO).

Protocol:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA or SDA plate to ensure confluent growth.[13]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[5]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the hydrazone solution into a designated well.[5] Similarly, add the positive and negative controls to their respective wells.

  • Pre-diffusion: Allow the plates to stand for 30 minutes at room temperature to permit the diffusion of the compounds into the agar.[5]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[5][11]

  • Observation: Measure the diameter of the zone of inhibition (including the well) in millimeters (mm). A clear zone around the well indicates antimicrobial activity.[13]

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis P1 Prepare Standardized Microbial Inoculum (0.5 McFarland) A1 Inoculate Agar Plate with Microbial Suspension P1->A1 P2 Prepare Hydrazone & Control Solutions A3 Add Hydrazone & Controls to Wells P2->A3 A2 Create Wells in Agar A1->A2 A2->A3 A4 Incubate Plates A3->A4 R1 Measure Zone of Inhibition (mm) A4->R1 R2 Qualitative Assessment of Activity R1->R2 BrothMicrodilution cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Analysis P1 Prepare Hydrazone Stock Solution A2 Perform 2-fold Serial Dilution of Hydrazone P1->A2 P2 Prepare Standardized Microbial Inoculum A3 Inoculate Wells with Microbial Suspension P2->A3 A1 Dispense Broth into Wells A1->A2 A2->A3 A4 Incubate Plate A3->A4 R1 Visually Inspect for Turbidity or Read Absorbance A4->R1 R2 Determine MIC Value (μg/mL) R1->R2

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of results.

Agar Well Diffusion Data

The results of the agar well diffusion assay should be presented in a table format, listing the zone of inhibition for each hydrazone derivative against the tested microorganisms.

CompoundTest MicroorganismZone of Inhibition (mm)
Hydrazone-1S. aureus20
E. coli15
Hydrazone-2S. aureus0 (No activity)
E. coli0 (No activity)
CiprofloxacinS. aureus25
(Positive Control)E. coli28
DMSOS. aureus0
(Negative Control)E. coli0

Interpretation: A larger zone of inhibition generally indicates greater antimicrobial activity. [13]However, this is a qualitative measure and can be influenced by factors such as the compound's solubility and diffusion rate in the agar.

Minimum Inhibitory Concentration (MIC) Data

The MIC values provide a quantitative measure of the hydrazone's potency and are essential for structure-activity relationship (SAR) studies.

CompoundMIC (µg/mL)
S. aureus E. coli
Hydrazone-11632
Hydrazone-3816
Ciprofloxacin10.5

Interpretation: A lower MIC value signifies greater antimicrobial potency. The results should be compared to those of the standard antibiotic to gauge the relative effectiveness of the synthesized hydrazones. Breakpoint tables from CLSI or EUCAST can be used to classify the isolates as susceptible, intermediate, or resistant to standard antibiotics, providing a clinical context for the obtained MIC values. [7][14]

Scientific Integrity and Trustworthiness

To ensure the reliability of the results, every experiment must be a self-validating system.

  • Positive Controls: A standard antibiotic with known activity against the test organisms must be included in every assay. This validates that the experimental conditions are suitable for microbial growth inhibition. [13]* Negative Controls: A solvent control (e.g., DMSO) is essential to confirm that the solvent itself does not have any antimicrobial effect at the concentrations used. A growth control (inoculum in broth) ensures that the microorganisms are viable and capable of growth under the assay conditions. [13]* Reproducibility: All experiments should be performed in triplicate to ensure the consistency and reproducibility of the results. Statistical analysis of the data is recommended to determine the significance of the observed activities. [15]* Standardization: Adherence to internationally recognized guidelines from bodies like CLSI and EUCAST is crucial for ensuring that the data is comparable across different laboratories and studies. [16][17][18]

Potential Mechanisms of Action of Hydrazones

While these protocols focus on determining antimicrobial activity, it is noteworthy that hydrazones can exert their effects through various mechanisms. These may include the inhibition of essential enzymes like DNA gyrase or interference with the synthesis of the bacterial cell wall. [2][19]Further studies, such as molecular docking and enzyme inhibition assays, can elucidate the specific mechanism of action of promising hydrazone candidates. [19][20]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic assessment of the antimicrobial activity of synthesized hydrazones. By employing a tiered approach of qualitative screening followed by quantitative MIC determination, and by adhering to stringent quality control measures, researchers can generate reliable and reproducible data. This information is fundamental for identifying lead compounds and advancing the development of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

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  • Garcia-Ruiz, J., et al. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protocols, 3(4), 101782. Available from: [Link]

  • Garcia-Ruiz, J., et al. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. ResearchGate. Available from: [Link]

  • ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone derivatives. Available from: [Link]

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  • van der Lely, N., et al. (2007). New Statistical Technique for Analyzing MIC-Based Susceptibility Data. Antimicrobial Agents and Chemotherapy, 51(1), 215-220. Available from: [Link]

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  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Jones, R. N., & Gavan, T. L. (1983). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available from: [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2398. Available from: [Link]

  • Sharma, S., et al. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Rasayan Journal of Chemistry, 13(2), 1011-1016. Available from: [Link]

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  • Jacob, L., et al. (2023). Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. Microorganisms, 11(2), 484. Available from: [Link]

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  • Szałek, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available from: [Link]

  • Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives. (2019). Antibiotics, 8(2), 46. Available from: [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). Molecules. Available from: [Link]

  • myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges. Available from: [Link]

  • Asia-Pacific Economic Cooperation (APEC). (2013). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Traoré, F., et al. (2021). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. Trade Science Inc. Available from: [Link]

  • Uslu, H., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 819-827. Available from: [Link]

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  • Naz, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry. Available from: [Link]

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Method

Application Notes and Protocols: Leveraging 2-(2-chloro-5-methylphenoxy)propanohydrazide as a Versatile Chemical Probe

Introduction: Charting the "Uncharted" Proteome with a Novel Hydrazide Probe In the landscape of chemical biology and drug discovery, the ability to selectively identify and engage biological targets in their native envi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the "Uncharted" Proteome with a Novel Hydrazide Probe

In the landscape of chemical biology and drug discovery, the ability to selectively identify and engage biological targets in their native environment is paramount. While traditional activity-based protein profiling (ABPP) has successfully utilized electrophilic probes to map nucleophilic residues, a significant portion of the proteome, particularly enzymes dependent on electrophilic cofactors, remains less explored.[1][2][3][4] This application note introduces 2-(2-chloro-5-methylphenoxy)propanohydrazide as a promising chemical probe for investigating this "uncharted" hemisphere of the proteome.

The core of this probe's utility lies in its electron-rich hydrazine moiety.[1][3][5][6][7] This functional group can engage with a diverse range of electrophilic sites within enzyme active sites, including organic and inorganic cofactors, through both polar and radical mechanisms.[1][2][3][5][6][7] The phenoxypropanoic acid scaffold, reminiscent of the herbicide mecoprop, provides a unique chemical space for exploring novel protein-ligand interactions.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(2-chloro-5-methylphenoxy)propanohydrazide. We will delve into the underlying mechanisms, provide detailed experimental protocols for target identification and validation, and offer insights into the interpretation of results. Our goal is to equip you with the knowledge and methodologies to effectively employ this probe in your research endeavors.

Mechanism of Action: A Two-Pronged Approach to Covalent Labeling

The versatility of hydrazide-based probes stems from their ability to react through multiple pathways, ensuring the capture of a broad range of enzyme classes. The proposed mechanisms of action for 2-(2-chloro-5-methylphenoxy)propanohydrazide are based on established principles of hydrazine probe chemistry and are depicted below.[1][2]

Mechanism_of_Action cluster_probe 2-(2-chloro-5-methylphenoxy)propanohydrazide cluster_enzyme Target Enzyme cluster_mechanisms Reaction Mechanisms cluster_outcome Result Probe Probe (Hydrazide-containing) Enzyme Enzyme Active Site (with Electrophilic Cofactor) Probe->Enzyme Binding DPC Direct Polar Coupling (DPC) Enzyme->DPC Nucleophilic Attack OFC Oxidative Fragmentation/Coupling (OFC) Enzyme->OFC Oxidative Activation Covalent_Complex Covalently Labeled Enzyme DPC->Covalent_Complex N-N Linkage OFC->Covalent_Complex C-C Linkage (after fragmentation)

Figure 1: Proposed dual mechanism of action for hydrazide probes.

Direct Polar Coupling (DPC): In this pathway, the electron-rich hydrazine acts as a nucleophile, directly attacking an electrophilic center within the enzyme's active site. This results in the formation of a stable covalent bond, effectively "tagging" the protein.

Oxidative Fragmentation/Coupling (OFC): Alternatively, the enzyme's oxidative environment can trigger the fragmentation of the hydrazide probe. This process generates a reactive intermediate that subsequently couples with a residue in the active site, leading to covalent modification.[2] This dual reactivity broadens the scope of potential targets beyond what is accessible with conventional probes.

Experimental Workflows: From Probe to Protein Target

The successful application of 2-(2-chloro-5-methylphenoxy)propanohydrazide as a chemical probe hinges on a well-designed experimental workflow. The following sections provide detailed protocols for key stages of a typical target identification experiment using an alkyne-functionalized version of the probe for subsequent click chemistry.

Probe Synthesis and Characterization

For effective downstream analysis, 2-(2-chloro-5-methylphenoxy)propanohydrazide should be synthesized with a bioorthogonal handle, such as an alkyne or azide group, to enable click chemistry-based ligation to reporter tags (e.g., biotin, fluorophores). The synthesis would typically involve the reaction of the corresponding phenoxypropanoic acid with a hydrazine derivative carrying the desired bioorthogonal handle.

Parameter Specification
Purity >95% (as determined by HPLC and NMR)
Identity Confirmed by ¹H NMR, ¹³C NMR, and HRMS
Solubility Soluble in DMSO for stock solutions
Stability Store as a solid at -20°C, protect from light

Table 1: Quality Control Specifications for the Chemical Probe.

General Experimental Workflow for Target Identification

The overarching strategy for identifying the protein targets of 2-(2-chloro-5-methylphenoxy)propanohydrazide involves a series of well-defined steps, as illustrated in the diagram below.

Experimental_Workflow Cell_Treatment 1. Cell/Lysate Treatment with Alkyne-Probe Click_Chemistry 2. Click Chemistry (e.g., with Biotin-Azide) Cell_Treatment->Click_Chemistry Enrichment 3. Enrichment of Labeled Proteins (Streptavidin Beads) Click_Chemistry->Enrichment Proteolysis 4. On-Bead Proteolysis Enrichment->Proteolysis LC_MS 5. LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis 6. Data Analysis and Target Identification LC_MS->Data_Analysis

Figure 2: General workflow for activity-based protein profiling using the hydrazide probe.

Detailed Protocols

Protocol 1: In Situ Labeling of Cellular Proteins

This protocol describes the treatment of live cells with the alkyne-functionalized 2-(2-chloro-5-methylphenoxy)propanohydrazide probe.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-functionalized 2-(2-chloro-5-methylphenoxy)propanohydrazide (10 mM stock in DMSO)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells in a 10 cm dish and grow to ~80-90% confluency.

  • Probe Treatment:

    • For the experimental sample, add the alkyne-probe to the cell culture medium to a final concentration of 100 µM.

    • For the negative control, add an equivalent volume of DMSO to a separate plate.

    • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with cold DPBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Proceed to Protocol 2 for click chemistry.

Protocol 2: Biotinylation via Click Chemistry

This protocol details the attachment of a biotin reporter tag to the alkyne-labeled proteins.

Materials:

  • Protein lysate from Protocol 1

  • Biotin-azide (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

Procedure:

  • Prepare Click-Chemistry Cocktail: For each 1 mg of protein lysate, prepare the following cocktail immediately before use:

    • Biotin-azide: 10 µL (final concentration 100 µM)

    • TCEP: 20 µL (final concentration 1 mM)

    • TBTA: 30 µL (final concentration 51 µM)

  • Reaction Incubation:

    • Add the click-chemistry cocktail to the protein lysate.

    • Vortex briefly and then add 10 µL of CuSO₄ (final concentration 0.5 mM).

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins and Proteomic Analysis

This protocol outlines the capture of biotinylated proteins and their preparation for mass spectrometry-based identification.

Materials:

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Streptavidin Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture from Protocol 2.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

      • PBS + 1% SDS

      • PBS + 4 M Urea

      • PBS

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds with DTT (e.g., 10 mM for 30 minutes at 56°C).

    • Alkylate cysteine residues with IAA (e.g., 25 mM for 30 minutes at room temperature in the dark).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

Self-Validating Systems and Interpretation of Results

A crucial aspect of using chemical probes is ensuring the specificity of the observed interactions. The following controls are essential for validating the identified targets:

  • Competition Assay: Pre-incubate the cells or lysate with a non-alkyne-functionalized version of 2-(2-chloro-5-methylphenoxy)propanohydrazide before adding the alkyne-probe. A true target will show reduced labeling in the presence of the competitor.

  • Dose-Response and Time-Course Studies: Varying the concentration of the probe and the incubation time can help distinguish high-affinity targets from non-specific interactions.

  • Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce the expression of a putative target protein should lead to a corresponding decrease in probe labeling.

  • Orthogonal Validation: Confirm the interaction using independent biochemical or biophysical methods, such as Western blotting, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR).

Conclusion

2-(2-chloro-5-methylphenoxy)propanohydrazide represents a valuable addition to the chemical biology toolbox. Its hydrazide functionality opens the door to exploring a wider range of enzyme classes, particularly those that have been challenging to study with traditional ABPP methods. The protocols and workflows outlined in this application note provide a robust framework for utilizing this probe to identify novel protein targets, elucidate biological pathways, and accelerate drug discovery efforts. By incorporating rigorous validation experiments, researchers can confidently identify and characterize the cellular interactome of this promising chemical probe.

References

  • Matthews Lab. (2021, August 19). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • ACS Publications. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 22). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed. [Link]

  • Penn Today. (2021, September 8). Versatile 'chemoproteomic probes' for activity-based protein profiling. [Link]

  • ResearchGate. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • bioRxiv. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • Figshare. (2021, August 19). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - ACS Central Science. [Link]

  • Huang, Y. C., Fang, G. M., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 3(3), 328–343. [Link]

  • Kim, S. Y., Park, S. H., Lee, C. H., Tae, J., & Shin, I. (2022). Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde. RSC Advances, 12(38), 24893–24897. [Link]

  • National Center for Biotechnology Information. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. [Link]

  • MDPI. (n.d.). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]

  • National Institutes of Health. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mecoprop. PubChem. Retrieved from [Link]

  • MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]

  • National Institute of Standards and Technology. (n.d.). Mecoprop. NIST WebBook. Retrieved from [Link]

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  • Figshare. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

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Application

Application Notes &amp; Protocols for the Agricultural Formulation of 2-(2-chloro-5-methylphenoxy)propanohydrazide

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Candidate in Crop Protection The global demand for effective and selective crop protection agents necessitates continuous research into novel active...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Candidate in Crop Protection

The global demand for effective and selective crop protection agents necessitates continuous research into novel active ingredients. The chemical scaffold of 2-(2-chloro-5-methylphenoxy)propanohydrazide presents a compelling case for investigation in an agricultural context. It synergistically combines two moieties of known biological relevance: the phenoxy group, characteristic of auxin-mimicking herbicides like MCPA and 2,4-D, and the hydrazide functional group, a versatile building block found in compounds with a wide array of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2]

Phenoxy herbicides are systemic and function as synthetic auxins, inducing uncontrolled growth in susceptible broadleaf weeds, ultimately leading to their demise.[3][4] The hydrazide moiety, on the other hand, is a known pharmacophore in various bioactive molecules, valued for its ability to form stable complexes and participate in crucial biological interactions.[5] This document provides a comprehensive guide for researchers and formulation scientists on the synthesis, characterization, and systematic formulation of 2-(2-chloro-5-methylphenoxy)propanohydrazide (hereinafter referred to as 'the A.I.') into stable and effective delivery systems for agricultural applications.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step to empower scientists to adapt and optimize the formulation process based on empirical data.

Part 1: Synthesis and Characterization of the Active Ingredient (A.I.)

A prerequisite for any formulation development is the reliable synthesis and rigorous characterization of the active ingredient. The proposed synthesis is a multi-step process beginning with commercially available precursors.

Proposed Synthesis Pathway

The synthesis of the A.I. can be logically approached via the esterification of 2-chloro-5-methylphenol followed by hydrazinolysis. This pathway is efficient and utilizes standard organic chemistry transformations.

SynthesisWorkflow A 2-chloro-5-methylphenol + Ethyl 2-bromopropionate B Base (e.g., K2CO3) Solvent (e.g., Acetone) A->B Reactants C Esterification (Williamson Ether Synthesis) B->C D Ethyl 2-(2-chloro-5-methylphenoxy)propanoate (Intermediate Ester) C->D Yields E Hydrazine Hydrate (N2H4·H2O) Solvent (e.g., Ethanol) D->E Reactants F Hydrazinolysis E->F G 2-(2-chloro-5-methylphenoxy)propanohydrazide (Final A.I.) F->G Yields H Purification (Recrystallization) G->H

Caption: Proposed synthesis workflow for the A.I.

Protocol: Laboratory-Scale Synthesis
  • Esterification: To a solution of 2-chloro-5-methylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture vigorously.

  • Add ethyl 2-bromopropionate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate ester.

  • Hydrazinolysis: Dissolve the crude ester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product hydrazide will often precipitate. If not, reduce the solvent volume to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified A.I.

Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the A.I., which directly impacts formulation stability and performance.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMRConfirms the molecular structure and proton/carbon environment.
Molecular Weight Mass Spectrometry (MS)Confirms the molecular weight and fragmentation pattern.
Purity HPLC-UVQuantifies the A.I. and detects impurities. A purity of >95% is recommended for formulation development.
Melting Point Differential Scanning Calorimetry (DSC)Determines the melting point and assesses crystalline polymorphism.
Solubility Shake-flask method (OECD 105)Measures solubility in water (at various pH values) and relevant organic solvents (e.g., xylene, cyclohexanone, methanol).

Part 2: Pre-Formulation Studies

Pre-formulation studies are the cornerstone of designing a robust and effective agrochemical formulation. The data gathered here dictates the most suitable formulation type and excipient selection.

Rationale for Key Studies

Understanding the A.I.'s intrinsic properties prevents common formulation failures such as phase separation, crystallization, and degradation.

  • pH Stability: Many active ingredients are susceptible to hydrolysis at acidic or alkaline pH. This study determines the optimal pH range for the final formulation and tank-mix compatibility.

  • Thermal Stability: Agrochemicals are often stored in non-climate-controlled environments. Thermal stability testing (e.g., via TGA or prolonged storage at elevated temperatures) is critical to define shelf-life.

  • Photostability: Exposure to UV light can degrade the A.I. This test informs the need for UV-protective packaging or the inclusion of photostabilizers.

Summary of Target Physicochemical Properties

The following table outlines the critical data points to be collected. (Note: Values are hypothetical for illustrative purposes).

PropertyTarget Value / ConditionRationale & Implication for Formulation
Water Solubility < 10 mg/L at pH 7Low solubility suggests EC, SC, or WP formulations are more viable than a soluble liquid (SL).
Solvent Solubility > 200 g/L in Aromatic 150High solubility in a water-immiscible solvent makes an Emulsifiable Concentrate (EC) a prime candidate.
Melting Point 135-145 °CA high melting point is favorable for solid formulations like Wettable Powders (WP) or Suspension Concentrates (SC).
pH Stability Stable between pH 4-7Indicates the formulation should be buffered in this range to prevent degradation. Avoid highly alkaline tank-mix partners.
LogP (Octanol-Water) 3.5A high LogP indicates good potential for cuticular penetration but poor systemic movement in the phloem. Adjuvants may be needed.

Part 3: Formulation Development Protocols

Based on the pre-formulation data suggesting low water solubility and good organic solvent solubility, an Emulsifiable Concentrate (EC) is a logical starting point. A Suspension Concentrate (SC) is a viable alternative if a solvent-free system is desired.

FormulationChoice Start Pre-Formulation Data Q1 A.I. Water Solubility > 30 g/L? Start->Q1 Q2 A.I. Soluble in Water-Immiscible Solvent? Q1->Q2 No F_SL Soluble Liquid (SL) Q1->F_SL Yes Q3 A.I. Thermally Stable Below Melting Point? Q2->Q3 No F_EC Emulsifiable Concentrate (EC) Q2->F_EC Yes F_SC Suspension Concentrate (SC) Q3->F_SC Yes F_WP Wettable Powder (WP) Q3->F_WP No (Melts during milling) Reassess Reassess A.I. or Consider Niche Formulation Q3->Reassess No

Caption: Decision workflow for selecting a formulation type.

Protocol: Emulsifiable Concentrate (EC) Formulation (100 g/L A.I.)

An EC formulation is a solution of the A.I. in a water-immiscible solvent with an emulsifier system that allows it to form a stable oil-in-water emulsion upon dilution.[6]

Components:

ComponentExample ProductFunctionWeight % (w/w)
Active Ingredient 2-(2-chloro-5-methylphenoxy)propanohydrazideHerbicide/Fungicide10.0
Solvent Aromatic 150 or CyclohexanoneDissolves the A.I.75.0
Emulsifier (Anionic) Calcium Dodecylbenzene SulfonateForms emulsion, provides stability5.0
Emulsifier (Non-ionic) Ethoxylated Castor OilProvides long-term emulsion stability10.0

Procedure:

  • To a jacketed glass vessel equipped with an overhead stirrer, add the solvent (75.0 g).

  • Begin stirring and slowly add the A.I. (10.0 g) until fully dissolved. Gentle heating (< 50°C) may be applied if necessary.

  • Add the anionic emulsifier (5.0 g) and mix until homogeneous.

  • Add the non-ionic emulsifier (10.0 g) and continue mixing for 30 minutes to ensure a uniform solution.

  • Filter the final product through a 5 µm filter to remove any particulates.

Quality Control:

  • Appearance: Clear, homogeneous liquid, free of sediment.

  • Emulsion Stability (CIPAC MT 36): Dilute 5 mL of EC into 95 mL of standard hard water in a graduated cylinder. Invert 30 times. After 30 minutes, 2 hours, and 24 hours, observe for any cream or sediment. A stable formulation will show minimal separation.

Protocol: Suspension Concentrate (SC) Formulation (250 g/L A.I.)

An SC is a stable suspension of finely milled A.I. particles in water. This avoids organic solvents and is suitable for A.I.s with high melting points and low water solubility.

Components:

ComponentExample ProductFunctionWeight % (w/w)
Active Ingredient 2-(2-chloro-5-methylphenoxy)propanohydrazideHerbicide/Fungicide25.0
Wetting Agent Sodium LignosulfonateAids in wetting the A.I. particles2.0
Dispersing Agent Naphthalene Sulfonate CondensatePrevents particle agglomeration4.0
Antifreeze Propylene GlycolPrevents freezing during storage5.0
Thickener Xanthan Gum (2% solution)Provides long-term suspension stability10.0
Biocide Proxel GXLPrevents microbial growth0.2
Water Deionized WaterCarrierto 100.0

Procedure:

  • In a primary vessel, mix propylene glycol, wetting agent, dispersing agent, biocide, and a portion of the water.

  • Slowly add the A.I. powder to this mixture under high shear to form a slurry.

  • Transfer the slurry to a bead mill. Mill until the particle size is D90 < 5 µm (as measured by laser diffraction).

  • In a separate vessel, prepare the 2% xanthan gum solution by slowly adding the gum to water under vortex.

  • Transfer the milled slurry to a final mixing tank. Slowly add the thickener solution and the remaining water. Mix until the formulation is homogeneous.

Quality Control:

  • Suspensibility (CIPAC MT 184): After dilution in standard water and standing for 30 minutes, at least 80% of the A.I. should remain in suspension.

  • Particle Size: D90 should be below 5 µm to prevent nozzle blockage and ensure efficacy.

  • Pourability: The formulation should pour cleanly from its container without significant residue.

Part 4: Safety, Handling, and Disposal

As a chlorinated phenoxy compound, the A.I. must be handled with appropriate care, following guidelines for this class of chemicals.[7][8]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. When handling powders, a particle mask or respirator is required.

  • Handling: Use a chemical fume hood to avoid inhalation of dusts or solvent vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, foodstuffs, and animal feed. Keep containers tightly closed.

  • Disposal: All waste material must be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not contaminate waterways.

References

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. PubMed.
  • Systemic Herbicides for Weed Control.
  • The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formul
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • The Production of Phenoxy Herbicides. University of Canterbury.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Advancing Hydrazine Agriculture Techniques with Calca Solutions. Calca Solutions.
  • Phenoxy 088. Greenbook.net.
  • The Phenoxy Herbicides. Cambridge University Press & Assessment.
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. LinkedIn.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Phenoxy Herbicides: Production, Uses And Toxicology. Chemcess.
  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC.
  • Phenoxy Herbicides – Family Plot. YouTube.

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Method

Quantitative Analysis of Phenoxy-Acid Herbicides in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Guide Introduction Phenoxy-acid herbicides, including compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), are among the most widely used selective herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction

Phenoxy-acid herbicides, including compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), are among the most widely used selective herbicides for controlling broadleaf weeds in agriculture and urban landscapes.[1][2] Their extensive use, however, raises concerns about their potential persistence in soil and runoff into water sources, necessitating sensitive and reliable analytical methods for environmental monitoring.[3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled selectivity and confirmatory power for identifying and quantifying these compounds at trace levels.[1][2]

A critical challenge in the analysis of phenoxy-acid herbicides by GC is their inherent chemical nature. These compounds are carboxylic acids, making them polar and possessing low volatility. Consequently, they are not directly amenable to GC analysis. This application note provides a comprehensive protocol detailing a robust workflow that overcomes this challenge through chemical derivatization, converting the target acids into their more volatile and thermally stable ester forms prior to GC-MS analysis.[2][4] We will explore the causality behind each step, from sample extraction and derivatization to instrumental analysis and method validation, providing a self-validating framework for researchers and analytical scientists.

Principle of the Method

The successful quantification of phenoxy-acid herbicides by GC-MS hinges on a multi-step workflow designed to isolate the analytes from the sample matrix, chemically modify them for compatibility with GC, and then perform separation and detection. The process is a sequential flow from sample preparation to data analysis, with integrated quality control checks to ensure data integrity.

GC-MS Workflow for Phenoxy-Acid Herbicides cluster_0 Sample Preparation cluster_1 Chemical Modification cluster_2 Instrumental Analysis cluster_3 Data Processing Sample Environmental Sample (Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Hydrolysis Hydrolysis (optional) (Converts esters to acids) Sample->Hydrolysis If esters are present Derivatization Derivatization (Esterification) Extraction->Derivatization Hydrolysis->Extraction GCMS GC-MS Analysis (Separation & Detection) Derivatization->GCMS Data Quantification & Confirmation GCMS->Data

Caption: High-level workflow for the GC-MS analysis of phenoxy-acid herbicides.

Part 1: Sample Preparation and Extraction

The primary goal of sample preparation is to efficiently extract the target herbicides from complex environmental matrices like water and soil while minimizing co-extraction of interfering substances. The choice of method depends on the matrix and the specific analytical objectives. A crucial first step, particularly for regulatory methods like EPA 8151, is a basic hydrolysis step to convert any esterified forms of the herbicides into their free acid form, ensuring a total concentration measurement.[5][6]

Liquid-Liquid Extraction (LLE) for Water Samples

LLE operates on the principle of partitioning analytes between two immiscible liquid phases. For phenoxy-acid herbicides, the sample's pH must be adjusted to below their pKa (~2.5-3.5). This acidification protonates the carboxylic acid group, rendering the molecule less polar and significantly increasing its solubility in a nonpolar organic solvent like methylene chloride or ether.[2][7]

Protocol: LLE for Water Samples

  • Sample Acidification: To a 500 mL water sample in a 1 L separatory funnel, add a surrogate or internal standard. Carefully add concentrated sulfuric or hydrochloric acid to adjust the sample pH to ≤ 2.

  • Solvent Extraction: Add 60 mL of methylene chloride to the separatory funnel. Stopper and shake vigorously for 1-2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower organic layer into a flask.

  • Repeat Extraction: Perform two additional extractions with fresh 60 mL aliquots of methylene chloride, combining the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen. The extract is now ready for derivatization.

Solid-Phase Extraction (SPE) for Water Samples

SPE is an alternative that often provides cleaner extracts and reduces solvent consumption. It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. After washing away interferences, the analytes are eluted with a small volume of organic solvent. As with LLE, sample acidification is critical to ensure the herbicides are in their neutral form for efficient retention on common sorbents like polymeric or C18 phases.[8][9]

Extraction from Soil and Solid Samples

For solid matrices, the analytes must first be desorbed into a liquid phase. This is typically achieved by sonication or shaking with an appropriate solvent mixture.

Protocol: Extraction from Soil Samples

  • Sample Preparation: Weigh 10-20 g of the soil sample and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Solvent Extraction: Transfer the mixture to a beaker or flask and add 100 mL of a suitable extraction solvent (e.g., methylene chloride or acetone/hexane mixture).

  • Sonication: Place the sample in an ultrasonic bath and sonicate for 15-20 minutes to facilitate extraction.[3]

  • Filtration: Decant and filter the solvent extract.

  • Repeat & Concentrate: Repeat the extraction process two more times with fresh solvent. Combine the extracts and concentrate to a small volume (e.g., 5 mL) before proceeding to derivatization.

Part 2: Derivatization for GC Compatibility

Derivatization is the cornerstone of this analytical method. It chemically modifies the polar carboxylic acid group into a nonpolar, volatile ester, making the molecule suitable for gas chromatography.[2][4] While several reagents exist, methylation using an acidic methanol solution is a common and effective approach that avoids the extreme hazards associated with diazomethane.[2][4][7] Another powerful technique is pentafluorobenzylation, which creates derivatives highly sensitive to electron capture detectors (ECD) and also provides excellent mass spectra.[1][10]

Caption: Acid-catalyzed esterification converts the non-volatile acid to a volatile ester.

Protocol: Methylation with Acidic Methanol

  • Reagent Preparation: Prepare a derivatization reagent by carefully adding 1 mL of concentrated sulfuric acid to 100 mL of methanol.

  • Reaction: To the concentrated sample extract (~5 mL), add 2 mL of the acidic methanol reagent.

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes in a heating block or water bath.

  • Neutralization & Extraction: After cooling, add 10 mL of reagent water. Extract the methyl esters from the aqueous methanol solution by adding 5 mL of a nonpolar solvent like hexane or isooctane and shaking.

  • Final Preparation: Transfer the organic layer to a clean vial, dry with a small amount of anhydrous sodium sulfate if necessary, and concentrate to a final volume of 1.0 mL for GC-MS injection.

Part 3: GC-MS Instrumental Analysis

The derivatized extract is analyzed using a GC-MS system. The GC separates the different herbicide esters based on their boiling points and interaction with the capillary column, while the MS detects, identifies, and quantifies them.

Data Acquisition Modes
  • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (e.g., m/z 50-400), generating a complete mass spectrum for each eluting compound. This mode is excellent for qualitative identification by comparing the acquired spectrum to a spectral library.[1][10]

  • Selected Ion Monitoring (SIM) Mode: The MS is programmed to detect only a few specific, characteristic ions for each target analyte. By ignoring other ions, SIM mode dramatically increases sensitivity and selectivity, making it the preferred mode for trace quantification.[10][11]

Typical Instrument Parameters

The following table summarizes a typical set of starting parameters for the analysis. These should be optimized for the specific instrument and target analytes.

Parameter Setting Rationale
GC System
Injector TypeSplit/SplitlessSplitless mode is used for trace analysis to transfer the maximum amount of analyte onto the column.[3]
Injector Temp.250 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5MS, DB-5MS)A standard nonpolar column provides good separation for a wide range of compounds.[1][12]
Carrier GasHelium, constant flow at 1.0-1.5 mL/minInert carrier gas for analyte transport through the column.
Oven Program70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature gradient is essential to separate compounds with different boiling points effectively.
MS System
Ionization ModeElectron Impact (EI), 70 eVStandard, robust ionization that creates reproducible fragmentation patterns for library matching.[1][3]
Ion Source Temp.230 °COptimized to prevent analyte degradation while ensuring efficient ionization.
Acquisition ModeFull Scan (for identification) or SIM (for quantification)SIM mode provides higher sensitivity for trace-level quantification.
SIM Ions Analyte-SpecificSelect a unique, abundant quantification ion and 1-2 confirmation ions for each target.

Part 4: Method Validation and Quality Control

To ensure that the analytical results are accurate and defensible, the method must be validated according to established guidelines.[13][14] This process characterizes the method's performance.

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results proportional to the analyte concentration.Calibration curve with a correlation coefficient (r²) > 0.995.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank matrix.Mean recoveries between 70-120%.[14]
Precision (RSD) The degree of agreement among individual test results from repeated analyses.Relative Standard Deviation (RSD) ≤ 20%.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10; lowest point on the calibration curve.
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the target analytes in blank samples.

Example Validation Data for 2,4-D and MCPA in Spiked Water

Analyte Spiking Level (µg/L) Mean Recovery (%) RSD (%) LOQ (µg/L)
2,4-D (methyl ester)0.195.28.50.05
MCPA (methyl ester)0.198.67.90.05

Conclusion

The GC-MS method, when coupled with an appropriate extraction and derivatization protocol, provides a highly sensitive, specific, and robust tool for the quantification of phenoxy-acid herbicides in environmental samples. The key to success lies in the careful optimization of each step, from sample acidification during extraction to the chemical conversion of the analytes into a GC-amenable form. By implementing a rigorously validated method with appropriate quality control measures, laboratories can produce high-quality, defensible data essential for environmental monitoring and risk assessment.

References

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]

  • Lin, D-L., et al. (1998). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Using a Polymer-Bound Phase-Transfer Catalyst. Journal of Analytical Toxicology. [Link]

  • TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Hossain, M. A., & Sultana, S. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • Jardine, D., & Gomez, J. (2014). Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate. [Link]

  • Shore, F. L., Amick, E. N., Pan, S. T., & Gurka, D. F. (1986). Single-laboratory Validation Of EPA Method 8150 For The Analysis Of Chlorinated Herbicides In Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA.gov. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]

  • Fava, L., et al. (2006). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Chromatographia. [Link]

  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(18), 2461-2468. [Link]

  • Morrison, R., et al. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 13(10), 996. [Link]

  • Le Breton, T. D., et al. (2019). Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application. Atmosphere, 10(8), 453. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Phenoxy-acid Herbicides in Various Matrices. SCISPEC. [Link]

  • Alaoui, O. (2006). DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI-MS/MS: APPLICATION TO STORMWATER RETENTION PONDS. Environment and Climate Change Canada. [Link]

  • U.S. Environmental Protection Agency. (1984). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. EPA.gov. [Link]

  • Bruns, G. W., Nelson, S., & Erickson, D. G. (1991). Determination of MCPA, Bromoxynil, 2,4-D, Trifluralin, Triallate, Picloram, and Diclofop-Methyl in Soil by GC-MS Using Selected Ion Monitoring. Journal of AOAC International, 74(3), 550-553. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2022). Standard Operating Procedure for Validation. EPA.gov. [Link]

  • Claeys, F., et al. (2010). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Springer Nature Experiments. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Chloro-5-methylphenoxy)propanohydrazide Synthesis

Welcome to the technical support center for the synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

The synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide is typically a two-step process. First, the corresponding carboxylic acid, 2-(2-chloro-5-methylphenoxy)propanoic acid, undergoes esterification, usually with a simple alcohol like methanol or ethanol. The resulting ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield the final hydrazide product.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 2-(2-chloro-5-methylphenoxy)propanoic acid Ester Propanoate Ester Intermediate Carboxylic_Acid->Ester Heat Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Final_Product 2-(2-chloro-5-methylphenoxy)propanohydrazide Ester->Final_Product Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Figure 1. General two-step synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem: Low Overall Yield of 2-(2-chloro-5-methylphenoxy)propanohydrazide

A low yield can be attributed to issues in either the esterification or the hydrazinolysis step. A systematic approach is required to identify the root cause.

Troubleshooting_Low_Yield Start Low Overall Yield Check_Ester Analyze ester intermediate purity and yield Start->Check_Ester Low_Ester_Yield Issue is in Step 1: Esterification Check_Ester->Low_Ester_Yield Low/Impure Good_Ester_Yield Issue is in Step 2: Hydrazinolysis Check_Ester->Good_Ester_Yield High/Pure Troubleshoot_Esterification Review Esterification Variables: - Incomplete reaction - Catalyst issue - Water presence Low_Ester_Yield->Troubleshoot_Esterification Troubleshoot_Hydrazinolysis Review Hydrazinolysis Variables: - Incomplete reaction - Hydrazine amount - Product loss during workup Good_Ester_Yield->Troubleshoot_Hydrazinolysis

Optimization

Technical Support Center: Troubleshooting Low Yield in Hydrazide Synthesis

Welcome to the technical support guide for hydrazide synthesis. This center is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in their synthesis proto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for hydrazide synthesis. This center is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in their synthesis protocols. Hydrazides are critical intermediates in pharmaceuticals and materials science, yet their synthesis can be fraught with difficulties leading to frustratingly low yields.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems logically and implement robust solutions. We will cover issues from reagent quality and reaction setup to complex side reactions and purification challenges.

Section 1: Foundational Issues & Initial Checks

Before delving into complex reaction parameters, it's crucial to ensure the fundamentals are sound. Low yield often originates from overlooked basic issues.

Q1: I'm getting little to no product. Where do I even start troubleshooting?

A1: Start with a systematic check of your inputs and setup. Often, the root cause is not the core reaction chemistry but a foundational flaw. A logical workflow can quickly isolate the problem.

Troubleshooting Workflow: Initial Diagnosis

G Start Low or No Yield Observed Check_SM Is Starting Material (SM) Consumed? (Check by TLC/LCMS) Start->Check_SM Check_Reagents Verify Reagent Quality - Hydrazine potency? - Solvent anhydrous? - Coupling agent fresh? Check_SM->Check_Reagents No Side_Rxns Analyze for Side Products - Diacylhydrazine? - Azine formation? - Cyclization? Check_SM->Side_Rxns Yes Check_Conditions Review Reaction Conditions - Correct temperature? - Adequate stirring? - Inert atmosphere? Check_Reagents->Check_Conditions No_Reaction Core reaction is failing. Re-evaluate stoichiometry, activation, and conditions. Check_Conditions->No_Reaction Workup_Issue Investigate Work-up/Purification - Product water-soluble? - Emulsion formation? - Decomposition on silica? Side_Rxns->Workup_Issue No Byproducts_Major Side reactions are dominant. Optimize conditions to favor kinetically desired product. Side_Rxns->Byproducts_Major Yes Product_Present Product is present, but isolating it is the issue. Workup_Issue->Product_Present

Caption: A logical workflow for diagnosing low yield in hydrazide synthesis.

Q2: How critical is the quality of my hydrazine reagent? I'm using hydrazine hydrate.

A2: It is absolutely critical. Hydrazine is a potent nucleophile, but its effectiveness is easily compromised.

  • Hydrazine Hydrate vs. Anhydrous Hydrazine: For most applications, hydrazine hydrate (N₂H₄·H₂O) is sufficient and safer to handle than anhydrous hydrazine.[3][4] However, it is hygroscopic and its concentration can decrease over time. The water present in the hydrate can also interfere with reactions that require strictly anhydrous conditions, such as those using water-sensitive coupling agents.

  • Anhydrous Hydrazine: This form is more reactive but also significantly more hazardous, being pyrophoric and highly explosive.[5] It is typically prepared by distilling hydrazine hydrate over a strong dehydrating agent like NaOH or BaO under an inert atmosphere.[5] This should only be done with extreme caution and behind a blast shield.

  • Titration: If you suspect your hydrazine hydrate has degraded, you can titrate it against a standard acid to determine its exact concentration.

Field Insight: Before starting a sensitive, large-scale reaction, run a small test reaction with your current bottle of hydrazine hydrate. If the yield is low, opening a fresh bottle is a simple and often effective troubleshooting step.

Section 2: Common Problems Based on Starting Material

The two primary routes to hydrazides are from esters and carboxylic acids. Each has its own set of common failure modes.

Q3: My reaction of a methyl ester with hydrazine hydrate is slow and incomplete. Should I just heat it longer?

A3: Not necessarily. While heating can accelerate the reaction, it can also promote side reactions. First, consider the following:

  • Steric Hindrance: If your ester is sterically bulky (e.g., a t-butyl ester or an ester with bulky groups near the carbonyl), the nucleophilic attack by hydrazine will be slow. In these cases, extended reaction times at a moderate temperature (e.g., refluxing in ethanol) are often necessary.[6]

  • Solvent Choice: The reaction is typically performed in a protic solvent like methanol or ethanol. This facilitates the proton transfers necessary for the mechanism. Ensure your ester is fully soluble in the chosen solvent at the reaction temperature.

  • Stoichiometry: A large excess of hydrazine hydrate (5-10 equivalents) is often used to drive the reaction to completion and minimize side reactions.[7]

Mechanism Insight: The reaction is a nucleophilic acyl substitution. Hydrazine attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the alcohol (e.g., methanol) to form the hydrazide. Elevated temperatures favor this process, but can also lead to decomposition of hydrazine or the product.[4]

Mechanism: Ester Hydrazinolysis

Caption: Nucleophilic acyl substitution of an ester to form a hydrazide.

Q4: I'm trying to make a hydrazide directly from a carboxylic acid using EDC/HOBt, but my yield is terrible.

A4: This is a common and frustrating problem. Carbodiimide-mediated couplings are powerful but sensitive. Low yields are almost always due to one of three issues:

  • Inactive Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is moisture-sensitive. If the reagent is old or has been improperly stored, it will be hydrolyzed and inactive. Similarly, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can degrade. Always use fresh, high-quality reagents.[8]

  • Incorrect pH/Base: The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acids formed. The pH must be carefully controlled. If the solution is too acidic, the hydrazine nucleophile will be protonated and rendered unreactive. If it's too basic, other side reactions can occur.

  • Presence of Water: This is the most common culprit. EDC reacts rapidly with water, consuming your reagent. All solvents (typically DMF or DCM) and reagents must be anhydrous. Use molecular sieves if necessary.[9]

Parameter Problem Solution
Reagents EDC, HOBt, or other coupling agents are hydrolyzed/degraded.Use fresh reagents from a newly opened bottle. Store them in a desiccator.
Solvent Residual water in the solvent (e.g., DMF, DCM).Use anhydrous grade solvents. Consider drying the solvent over molecular sieves before use.
Stoichiometry Insufficient coupling agent or excess base.Use a slight excess (1.1-1.2 eq) of coupling agents. Use 2-3 eq of a non-nucleophilic base like DIPEA.
Temperature Reaction run at too high a temperature.Start the reaction at 0 °C to control the initial activation, then allow it to warm to room temperature.

Table 1: Troubleshooting Carbodiimide-Mediated Hydrazide Synthesis.

Section 3: Identifying and Mitigating Side Reactions

If your starting material is being consumed but the desired product yield is low, side reactions are likely the cause.

Q5: I see a major byproduct in my reaction with a mass that is approximately double my expected product minus the mass of hydrazine. What is it?

A5: This is the classic signature of a 1,2-diacylhydrazine byproduct. It forms when the initially formed hydrazide, which is still nucleophilic, attacks another molecule of your activated starting material (e.g., another molecule of the ester or the activated carboxylic acid).[10]

Mechanism: Diacylhydrazine Byproduct Formation

G Ester R-C(=O)O-Me (Starting Ester) Hydrazide R-C(=O)NH-NH2 (Product) Ester->Hydrazide + H2N-NH2 Byproduct R-C(=O)NH-NH(C=O)R (Diacylhydrazine Byproduct) Ester->Byproduct Hydrazine H2N-NH2 Hydrazine->Hydrazide Hydrazide->Byproduct + R-C(=O)O-Me (slow)

Caption: Formation of the desired hydrazide and the common diacylhydrazine byproduct.

How to Minimize Diacylhydrazine Formation:

  • Control Stoichiometry: Use a significant excess of hydrazine (5-10 equivalents). This increases the probability that an activated starting material molecule will collide with a hydrazine molecule rather than a product hydrazide molecule.[7]

  • Inverse Addition: Add the ester or activated acid slowly to the solution of excess hydrazine. This ensures that the concentration of the electrophile is always low compared to the hydrazine nucleophile, starving the side reaction.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the more reactive hydrazine over the less nucleophilic product hydrazide, although this may require longer reaction times.

Q6: I'm working with an α,β-unsaturated ester and getting a cyclic byproduct instead of my hydrazide. Why?

A6: You are likely forming a pyrazolidinone. This occurs via an initial, desired hydrazinolysis followed by an undesired intramolecular Michael addition. The N-H of the newly formed hydrazide can attack the β-carbon of the unsaturated system, leading to a stable five-membered ring.[11][12]

Solution: This is a very difficult side reaction to avoid. The best strategy is to avoid the ester route altogether. Instead, convert the α,β-unsaturated carboxylic acid to an activated species that is less prone to Michael addition or reacts more quickly with hydrazine. Forming an activated amide or ester (e.g., with HOBt) and reacting it with hydrazine at low temperature can sometimes provide the desired product in good yield before cyclization can occur.[11][12]

Section 4: Work-up and Purification

A successful reaction can still result in low isolated yield if the work-up and purification are not optimized.

Q7: My product seems to be soluble in water. How can I effectively extract it after the reaction?

A7: This is common for small, polar hydrazides. Standard aqueous work-ups can lead to significant product loss.

  • Solvent Evaporation: If you used a volatile solvent (e.g., ethanol), first remove it under reduced pressure. This concentrates your product.

  • Salting Out: Before extracting with an organic solvent (like ethyl acetate or DCM), saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.

  • Continuous Extraction: For very water-soluble products, a continuous liquid-liquid extractor may be necessary.

  • Alternative Solvents: Consider extractions with more polar, water-immiscible solvents like n-butanol.

Q8: My hydrazide seems to be decomposing during silica gel column chromatography. What are my options?

A8: Hydrazides, being basic and nucleophilic, can be unstable on acidic silica gel.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a volatile base, like 1-2% triethylamine. This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using neutral alumina or a C18 reversed-phase column if your compound is compatible.

  • Recrystallization: This is often the best method for purifying solid hydrazides.[9][10] It avoids the potential for decomposition on a stationary phase. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.

Section 5: Protocols and Quick Reference

Protocol 1: General Synthesis of a Hydrazide from an Ester
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting ester (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Hydrazine Addition: Add hydrazine hydrate (5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LCMS. The reaction may take several hours to overnight.

  • Work-up: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure. Add deionized water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). If the product precipitates upon cooling or solvent removal, it can be isolated by filtration.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on neutralized silica gel.[6][13]

Protocol 2: General Synthesis from a Carboxylic Acid via EDC Coupling
  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) in one portion, followed by the slow addition of DIPEA (2.5 eq). Stir at 0 °C for 30 minutes.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LCMS.

  • Work-up: Quench the reaction by adding cold water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[8]

References
  • BenchChem. (n.d.). Troubleshooting low yield in heptyl-hydrazine sulfate synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in 1-Decanamine, hydrochloride synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Wikipedia. (n.d.). Hydrazine.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • PubMed. (n.d.). A new procedure for preparation of carboxylic acid hydrazides. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing anhydrous hydrazine.
  • Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparation of anhydrous hydrazine starting from hydrazine hydrate.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Guide to Improving the Purity of Crude 2-(2-chloro-5-methylphenoxy)propanohydrazide

Introduction: 2-(2-chloro-5-methylphenoxy)propanohydrazide is a specialized organic molecule belonging to the hydrazide class. Hydrazides are pivotal intermediates in medicinal chemistry and drug development, valued for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(2-chloro-5-methylphenoxy)propanohydrazide is a specialized organic molecule belonging to the hydrazide class. Hydrazides are pivotal intermediates in medicinal chemistry and drug development, valued for their broad range of biological activities and synthetic versatility.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of final active pharmaceutical ingredients (APIs), and introduce toxicological risks. This is particularly critical when residual starting materials, such as hydrazine, a potential genotoxic impurity (GTI), are present.[2][3]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of crude 2-(2-chloro-5-methylphenoxy)propanohydrazide. We will delve into the causality behind experimental choices, offering field-proven insights to address common purification challenges.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-(2-chloro-5-methylphenoxy)propanohydrazide in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude 2-(2-chloro-5-methylphenoxy)propanohydrazide?

A1: The impurity profile is largely dictated by the synthetic route, which typically involves the reaction of a corresponding ester (e.g., methyl or ethyl 2-(2-chloro-5-methylphenoxy)propanoate) with hydrazine hydrate.[1] Therefore, you should anticipate the following:

  • Unreacted Starting Materials: The parent ester and excess hydrazine hydrate.

  • Process-Related Impurities: Solvents used in the reaction or initial workup.

  • Side-Products: Diacyl hydrazines, where a second molecule of the ester has reacted with the newly formed hydrazide.

Q2: Why is the removal of residual hydrazine hydrate a critical concern?

A2: Hydrazine is classified as a potential genotoxic impurity (GTI).[2] Regulatory agencies mandate strict control over GTIs in APIs, often requiring their levels to be in the parts-per-million (ppm) range. Its presence, even in trace amounts, can pose a significant safety risk and must be rigorously removed and quantified.[3]

Q3: My crude product is an oily residue instead of a solid. How should I proceed with purification?

A3: An oily product suggests the presence of significant impurities (like residual solvent or unreacted starting materials) that are depressing the melting point.

  • Initial Step: Attempt to remove volatile impurities under high vacuum.

  • Solvent Trituration: If the product remains oily, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether). This can often induce crystallization.

  • Alternative Purification: If trituration fails, acid-base extraction or column chromatography are the recommended next steps.

Q4: I performed a recrystallization, but my product's purity, assessed by TLC, hasn't improved significantly. What went wrong?

A4: This indicates an inappropriate choice of solvent or technique.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the impurities have similar solubility profiles to your product in the chosen solvent, separation will be inefficient. You must experiment with different solvents or solvent systems (mixtures).

  • Cooling Rate: Cooling the solution too rapidly can cause the product to "crash out" of the solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.

Q5: My compound appears to be degrading during silica gel column chromatography. What should I do?

A5: The free hydrazide group can be slightly basic and may interact strongly with the acidic surface of standard silica gel, potentially leading to degradation.[4]

  • Deactivate the Silica: Neutralize the silica gel by preparing your slurry or packing your column with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[5] This will cap the acidic silanol groups.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Method: If degradation persists, avoid chromatography and focus on optimizing recrystallization or an acid-base extraction strategy.

Section 2: Purification Strategy Workflow

The selection of an appropriate purification strategy is a critical decision. The following workflow provides a logical progression from crude product to a highly pure compound.

Purification Strategy Crude Crude Product TLC_Analysis Initial Purity Assessment (TLC/HPLC/NMR) Crude->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Recrystallize Protocol 1: Recrystallization Is_Solid->Recrystallize Yes Acid_Base Protocol 2: Acid-Base Extraction Is_Solid->Acid_Base No (Oily) Purity_Check1 Purity Check Recrystallize->Purity_Check1 Purity_Check1->Acid_Base Impurities Remain Final_Product Pure Product (>99%) Purity_Check1->Final_Product >99% Pure Purity_Check2 Purity Check Acid_Base->Purity_Check2 Chromatography Protocol 3: Column Chromatography Purity_Check2->Chromatography Impurities Remain Purity_Check2->Final_Product >99% Pure Purity_Check3 Purity Check Chromatography->Purity_Check3 Purity_Check3->Recrystallize Re-purify Purity_Check3->Final_Product >99% Pure

Caption: Decision workflow for purifying crude 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds.[1][6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of small amounts of your crude material in various solvents (see Table 1). The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to ensure homogeneity.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recommended Solvents for Recrystallization

Solvent SystemPolarityRationale & Comments
EthanolPolar ProticOften effective for hydrazides; good solubility when hot, lower when cold.[7]
IsopropanolPolar ProticSimilar to ethanol but less volatile; may offer better crystal growth.
AcetonitrilePolar AproticCan be effective for compounds that are too soluble in alcohols.[7]
Ethyl Acetate / HexaneMixtureA good starting point for a two-solvent system. Dissolve in minimal hot ethyl acetate and add hot hexane dropwise until turbidity appears, then clarify with a drop of ethyl acetate and cool.
TolueneNonpolarMay be effective if the primary impurities are highly polar.
Protocol 2: Acid-Base Extraction

This technique leverages the basicity of the terminal -NH2 group on the hydrazide moiety to separate it from neutral or acidic impurities.[8][9] The hydrazide is protonated to form a water-soluble salt, which is then partitioned into an aqueous phase.

Acid_Base_Extraction start Crude Product (in Organic Solvent, e.g., EtOAc) add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) & Shake start->add_acid layers Two Layers Form add_acid->layers separate Separate Layers layers->separate organic_layer Organic Layer: Neutral Impurities aqueous_layer Aqueous Layer: Protonated Hydrazide Salt (R-CONHNH3+ Cl-) add_base Add Dilute Aqueous Base (e.g., 1M NaOH) until pH > 10 aqueous_layer->add_base separate->organic_layer separate->aqueous_layer extract_org Extract with Fresh Organic Solvent add_base->extract_org final_organic Organic Layer: Purified Hydrazide extract_org->final_organic final_aqueous Aqueous Layer: Inorganic Salts extract_org->final_aqueous dry_evap Dry (Na2SO4), Filter, & Evaporate Solvent final_organic->dry_evap product Purified Product dry_evap->product

Caption: Workflow for the purification of hydrazide via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated hydrazide will move to the bottom aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the hydrazide. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3) with stirring until the solution is basic (pH > 10). The deprotonated, neutral hydrazide will often precipitate as a solid or an oil.

  • Back-Extraction: Add a fresh portion of organic solvent to the separatory funnel and extract the neutral hydrazide back from the aqueous phase. Repeat this extraction two more times.

  • Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.[10]

Protocol 3: Flash Column Chromatography

This is a preparative liquid chromatography technique used to separate compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. The ideal solvent system should give your product an Rf value of ~0.2-0.4 and show good separation from all impurities. A common starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent component. Pour this into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. You can run the column isocratically (with a single solvent system) or with a gradient (gradually increasing the polarity of the eluent) for more difficult separations.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Verification

Confirming the purity of your final product is a critical final step. A multi-faceted analytical approach is recommended for a comprehensive assessment.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A single sharp peak indicates a high degree of purity. The area of the peak is proportional to the concentration.[2][3]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of peaks corresponding to impurities is a strong indicator of purity. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[2]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.

References

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • Lima, P. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(16), 5057. [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Bionity. (n.d.). Acid-base extraction. [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • University of Massachusetts. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-44. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis, Characterization and Investigation of Anti-Oxidant Activity of Hydrazide–hydrazone Derivatives of 2-(2-Isopropyl-5-methyl phenoxy) Acetohydrazide. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2023). Dear All, Does anyone have done before the purification of hydrazone with colunm chromatography?. [Link]

  • ResearchGate. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Reddit. (2020). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]

  • ResearchGate. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]

  • Oriental Journal of Chemistry. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. [Link]

  • Molbase. (n.d.). 2-(2-ACETYLHYDRAZINO)-7-CHLORO-5-PHENYL-3H-1,4-BENZODIAZEPINE synthesis. [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • ResearchGate. (2021). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzaldehyde. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(2-Chloro-5-methylphenoxy)propanohydrazide in Solution

Welcome to the technical support center for 2-(2-chloro-5-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-chloro-5-methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 2-(2-Chloro-5-methylphenoxy)propanohydrazide

2-(2-chloro-5-methylphenoxy)propanohydrazide is a molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a hydrazide functional group and a chlorophenoxy moiety, presents specific stability considerations that must be carefully managed in experimental settings. The hydrazide group is susceptible to hydrolysis and oxidation, while the chlorophenoxy group can be prone to photodegradation. Understanding these potential degradation pathways is crucial for maintaining the compound's integrity in solution.

This guide provides a comprehensive overview of the factors affecting the stability of 2-(2-chloro-5-methylphenoxy)propanohydrazide and offers practical solutions to mitigate degradation.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable steps to resolve them.

Issue 1: Decreasing concentration of the stock solution over time.

Question: I prepared a stock solution of 2-(2-chloro-5-methylphenoxy)propanohydrazide in DMSO, and I've noticed a significant drop in its concentration after a week of storage at 4°C. What could be the cause, and how can I prevent this?

Answer:

A decrease in the concentration of your stock solution is likely due to chemical degradation. The primary suspects are hydrolysis and oxidation of the hydrazide functional group.

Causality Explained:

  • Hydrolysis: The hydrazide functional group (-CONHNH₂) in your compound can react with water, even trace amounts present in solvents like DMSO, to hydrolyze into the corresponding carboxylic acid (2-(2-chloro-5-methylphenoxy)propanoic acid) and hydrazine. This reaction can be catalyzed by acidic or basic impurities. While hydrazides are generally more stable at neutral pH, significant deviations can accelerate hydrolysis.[1][2]

  • Oxidation: The hydrazide moiety is a reducing agent and can be oxidized by dissolved oxygen in the solvent.[3][4] This process can be catalyzed by trace metal ions. The oxidation products can be complex, but they will result in a loss of the parent compound.

Troubleshooting Workflow:

A Decreasing Stock Concentration B Investigate Hydrolysis A->B C Investigate Oxidation A->C D Use Anhydrous Solvent B->D Minimize Water E Control pH B->E Buffer if necessary F Degas Solvent C->F Remove Oxygen G Add Chelator C->G Remove Metal Ions H Store Under Inert Gas C->H I Aliquot and Store at -80°C D->I E->I F->I G->I H->I J Monitor with HPLC I->J

Caption: Troubleshooting workflow for decreasing stock solution concentration.

Recommended Actions:

  • Solvent Quality: Always use high-purity, anhydrous DMSO. Even "anhydrous" solvents can absorb atmospheric moisture, so use a fresh bottle or one that has been properly stored.

  • Inert Atmosphere: Before preparing your solution, degas the solvent by bubbling an inert gas like argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere.

  • Storage Conditions: For long-term storage, aliquot the stock solution into smaller, single-use vials and store them at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and oxygen.

  • pH Control: If your experimental conditions allow, ensure the solution is at a neutral pH. If you are working in aqueous buffers, a pH range of 6-7 is generally recommended for hydrazide stability.[1][2]

Issue 2: Appearance of unknown peaks in HPLC analysis after sample processing.

Question: After preparing my sample in an aqueous buffer for a cell-based assay, my HPLC chromatogram shows several new peaks that were not present in my initial stock solution. What are these, and how can I avoid them?

Answer:

The appearance of new peaks strongly suggests the degradation of 2-(2-chloro-5-methylphenoxy)propanohydrazide into various byproducts. The likely culprits are hydrolysis, oxidation, and potentially photodegradation if the sample was exposed to light.

Potential Degradation Products:

Degradation Pathway Potential Product(s) Analytical Signature
Hydrolysis 2-(2-chloro-5-methylphenoxy)propanoic acid, HydrazineA more polar peak (earlier retention time on reverse-phase HPLC) corresponding to the carboxylic acid.
Oxidation Diacylhydrazines, Carboxylic acids, Nitrogen gasMultiple peaks of varying polarities.
Photodegradation Dechlorinated and/or hydroxylated speciesPeaks with different UV spectra and retention times.

Causality Explained:

  • Hydrolysis in Aqueous Buffers: Aqueous buffers, especially those with a pH outside the neutral range, can significantly accelerate the hydrolysis of the hydrazide group.[1][2]

  • Oxidation: Buffers prepared with water that has not been deoxygenated will contain dissolved oxygen, which can oxidize the hydrazide. The presence of metal ions in buffer components can also catalyze this process.[3]

  • Photodegradation: The chlorophenoxy moiety in your compound can absorb UV light, leading to the cleavage of the carbon-chlorine bond and the formation of reactive radical species.[5] This can result in a variety of degradation products.

Recommended Actions:

  • Protect from Light: From the moment of preparation, protect your samples from light by using amber vials and minimizing exposure to ambient light.

  • Use Freshly Prepared, Degassed Buffers: Prepare your aqueous buffers fresh and degas them thoroughly before use.

  • Control Temperature: Perform sample preparation steps on ice to minimize thermal degradation.

  • Time-Course Analysis: If possible, analyze your samples by HPLC at different time points after preparation to understand the rate of degradation and identify the optimal window for your experiment.

  • LC-MS Analysis: To identify the unknown peaks, perform LC-MS analysis. The mass-to-charge ratio of the degradation products can help elucidate their structures and confirm the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 2-(2-chloro-5-methylphenoxy)propanohydrazide in DMSO?

A1: For long-term storage, we recommend preparing the stock solution in anhydrous DMSO, aliquoting it into single-use amber vials under an inert atmosphere (argon or nitrogen), and storing it at -80°C. For short-term use (less than a week), storage at -20°C is acceptable, but it's crucial to minimize freeze-thaw cycles.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Hydrolysis of the hydrazide functional group, which is accelerated in acidic or basic conditions.[1][2]

  • Oxidation of the hydrazide group by dissolved oxygen, a process that can be catalyzed by metal ions.[3]

  • Photodegradation of the chlorophenoxy moiety upon exposure to light, particularly UV light.[5]

A 2-(2-chloro-5-methylphenoxy) propanohydrazide B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, Metal Ions) A->C D Photodegradation (Light/UV) A->D E 2-(2-chloro-5-methylphenoxy) propanoic acid + Hydrazine B->E F Oxidized Products C->F G Dechlorinated/Hydroxylated Products D->G

Caption: Potential degradation pathways of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be able to separate the parent compound from its potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: Yes, other anhydrous polar aprotic solvents like dimethylformamide (DMF) can be used. If you need to use a protic solvent like ethanol, ensure it is of high purity and anhydrous, and store the solution at low temperatures for a limited time. Be aware that protic solvents may increase the rate of hydrolysis compared to aprotic solvents.

Experimental Protocol: Stability Assessment of 2-(2-Chloro-5-methylphenoxy)propanohydrazide in Solution

This protocol provides a step-by-step guide for assessing the stability of your compound under different conditions.

Objective: To determine the stability of 2-(2-chloro-5-methylphenoxy)propanohydrazide in a selected solvent at various temperatures and pH values.

Materials:

  • 2-(2-chloro-5-methylphenoxy)propanohydrazide

  • Anhydrous DMSO

  • Phosphate buffer (pH 5.0, 7.0, and 9.0)

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

  • Amber HPLC vials

  • Temperature-controlled incubator/water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of 2-(2-chloro-5-methylphenoxy)propanohydrazide and dissolve it in 10 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution.

    • Protect the solution from light.

  • Sample Preparation for Stability Study:

    • For each condition (pH 5.0, 7.0, and 9.0), dilute the stock solution with the respective phosphate buffer to a final concentration of 100 µg/mL in amber HPLC vials.

    • Prepare triplicate samples for each condition and each time point.

  • Incubation:

    • Incubate the prepared samples at two different temperatures: 4°C (refrigerated) and 25°C (room temperature).

  • Time-Point Analysis:

    • Analyze the samples by HPLC at the following time points: 0, 2, 4, 8, 24, and 48 hours.

  • HPLC Analysis:

    • Use a validated reverse-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution at a suitable wavelength (e.g., the λmax of the compound).

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of the remaining compound against time for each condition.

    • Identify any significant degradation products and, if possible, characterize them using LC-MS.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483–487. [Link]

  • Szabó, Z., & Perger, T. (2007). Photodegradation of 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 196–202. [Link]

  • Wikipedia contributors. (2024). Hydrazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Optimization

minimizing dimer formation in sulfonyl-hydrazide synthesis

Welcome to the technical support center for sulfonyl hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonyl hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on the persistent challenge of dimer formation. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve higher yields and purity.

Troubleshooting Guide: Minimizing Dimer Formation

This section directly addresses the most common and frustrating issue in sulfonyl hydrazide synthesis: the formation of the N,N'-di-sulfonylhydrazide impurity, often referred to as the "dimer."[1]

Problem 1: Significant Dimer Impurity Detected in Crude Product

Symptom: Post-reaction analysis (e.g., TLC, LC-MS, NMR) reveals a significant presence of a byproduct with a mass corresponding to the N,N'-di-sulfonylhydrazide. The yield of the desired monosubstituted product is consequently low.[1]

Probable Cause: The primary cause of dimer formation is the reaction of the desired sulfonyl hydrazide product with a second molecule of the sulfonyl chloride starting material.[1][2] This occurs when the newly formed sulfonyl hydrazide, which is still nucleophilic, successfully competes with the hydrazine starting material for the electrophilic sulfonyl chloride.

Root Cause Analysis & Strategic Solutions:

The core of the problem lies in the relative concentrations and reactivities of the nucleophiles present in the flask. Hydrazine is a significantly more potent nucleophile than the resulting sulfonyl hydrazide. The entire synthetic strategy must be designed to favor the reaction with hydrazine.

Solution A: Reverse the Order of Addition
  • Causality: The most critical factor in preventing dimer formation is maintaining a high molar excess of hydrazine relative to the sulfonyl chloride at all times.[3] Adding the sulfonyl chloride solution dropwise to a stirred solution of hydrazine ensures that each molecule of the electrophile is immediately surrounded by a large excess of the more reactive hydrazine, making a reaction with the desired product statistically and kinetically unfavorable.[3] Conversely, adding hydrazine to the sulfonyl chloride creates localized zones of high sulfonyl chloride concentration, guaranteeing dimer formation.[3]

  • Actionable Protocol: Always add a solution of the sulfonyl chloride slowly and controllably to a well-stirred solution containing an excess of hydrazine.

Solution B: Adjust Stoichiometry
  • Causality: Using a stoichiometric excess of hydrazine is crucial. While a 1:1 ratio might seem sufficient, an excess of hydrazine (typically 1.5 to 2.2 equivalents) helps maintain its concentration advantage throughout the reaction, further suppressing the formation of the dimer.[3][4][5]

  • Actionable Protocol: Increase the molar equivalents of hydrazine hydrate used. A common and effective ratio is approximately 2 moles of hydrazine for every 1 mole of sulfonyl chloride.[4]

Solution C: Control Temperature
  • Causality: The reaction between sulfonyl chloride and hydrazine is exothermic.[6] Allowing the temperature to rise can increase the rate of all reactions, including the undesired dimerization. Maintaining a low temperature (0 to 15 °C) helps to control the reaction rate, favoring the more selective primary reaction and minimizing side reactions.[5][6][7]

  • Actionable Protocol: Perform the addition of sulfonyl chloride while cooling the reaction vessel in an ice bath, ensuring the internal temperature is carefully monitored and maintained within the recommended range.

Solution D: Ensure Efficient Mixing
  • Causality: Inefficient stirring can create localized "hot spots" of high sulfonyl chloride concentration, even with slow addition. This defeats the purpose of controlled addition and promotes dimer formation.

  • Actionable Protocol: Use a mechanical stirrer for larger-scale reactions or a sufficiently large magnetic stir bar for smaller scales to ensure the reaction mixture is homogeneous and the sulfonyl chloride is dispersed immediately upon addition.

Problem 2: Dimer Impurity Persists After Reaction Optimization

Symptom: Even after implementing the above strategies, a small but persistent amount of dimer remains, complicating purification.

Probable Cause: The dimer, N,N'-di-p-toluenesulfonylhydrazide, can co-precipitate with the desired product and may have similar solubility profiles in certain solvents, making simple washing ineffective.[4]

Solution: Purification by Recrystallization

  • Causality: While the dimer and monomer may have some similar properties, their crystal lattice energies and solubility curves often differ enough to allow for separation by careful recrystallization. The desired sulfonyl hydrazide is typically more soluble in hot polar solvents like methanol or ethanol than the dimer.

  • Actionable Protocol: A proven method is to dissolve the crude product in a minimal amount of hot methanol (e.g., 4 mL per gram of crude material).[4][7] The desired product will dissolve, while the less soluble dimer may remain partially undissolved. Filter the hot solution (a heated funnel is recommended to prevent premature crystallization) to remove any insoluble impurities. Then, precipitate the purified sulfonyl hydrazide by slowly adding 2 to 2.5 volumes of cold water to the hot methanol solution.[4][7] The product should crystallize out, leaving more soluble impurities behind.

Key Parameter Summary

ParameterStandard ProtocolOptimized Protocol for Dimer MinimizationRationale
Order of Addition Hydrazine added to Sulfonyl ChlorideSulfonyl Chloride solution added to Hydrazine solution Maintains a high local concentration of the more reactive nucleophile (hydrazine).[3]
Stoichiometry (Hydrazine:Sulfonyl Chloride) ~1.1 : 1~2 : 1 Ensures a statistical and kinetic preference for the reaction with hydrazine over the product.[4]
Temperature Room Temperature0 - 15 °C Controls the exothermic reaction and improves selectivity by slowing down competing side reactions.[5][6]
Addition Rate Rapid / Bolus AdditionSlow, dropwise addition Prevents localized buildup of the electrophilic sulfonyl chloride.[1]

Process Flow Diagrams

Reaction Pathways

The following diagrams illustrate the desired synthetic route versus the competing reaction that leads to dimer formation.

G cluster_desired Desired Reaction cluster_dimer Competing Dimer Formation SC Sulfonyl Chloride (R-SO2Cl) SH Sulfonyl Hydrazide (R-SO2NHNH2) SC->SH + Hydrazine (Excess) H Hydrazine (H2N-NH2) SH2 Sulfonyl Hydrazide (R-SO2NHNH2) Dimer Dimer Impurity (R-SO2NHNHSO2-R) SH2->Dimer + Sulfonyl Chloride SC2 Sulfonyl Chloride (R-SO2Cl)

Caption: Desired vs. Competing Reaction Pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and systematically address the issue of dimer formation in your experiments.

Troubleshooting_Workflow start High Dimer Formation Detected? check_addition Is Sulfonyl Chloride added TO Hydrazine? start->check_addition check_stoich Is Hydrazine in ~2x molar excess? check_addition->check_stoich Yes action_addition Correct Action: Reverse the order of addition. check_addition->action_addition No check_temp Is temperature kept below 15°C? check_stoich->check_temp Yes action_stoich Correct Action: Increase hydrazine to ~2 eq. check_stoich->action_stoich No check_mixing Is stirring vigorous & efficient? check_temp->check_mixing Yes action_temp Correct Action: Use an ice bath and monitor temp. check_temp->action_temp No solution_recrystallize Purify via Recrystallization (e.g., MeOH/Water) check_mixing->solution_recrystallize Yes action_mixing Correct Action: Improve stirring (e.g., mechanical). check_mixing->action_mixing No

Caption: Troubleshooting Logic for Dimer Formation.

Optimized Experimental Protocol

This protocol for the synthesis of p-toluenesulfonyl hydrazide is adapted from established procedures and optimized to minimize dimer formation.[4]

Materials:

  • p-Toluenesulfonyl chloride (1.0 mole)

  • 85% Hydrazine hydrate (~2.2 moles)

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the 85% hydrazine hydrate.

  • Cooling: Cool the flask in an ice bath until the internal temperature of the hydrazine solution is between 10-15 °C.

  • Prepare Electrophile: Dissolve the p-toluenesulfonyl chloride (1.0 mole) in THF (approx. 350 mL for a 1 mole scale).

  • Controlled Addition: Add the p-toluenesulfonyl chloride solution from the dropping funnel to the vigorously stirred hydrazine solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 10 °C and 20 °C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, allowing it to slowly warm towards room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. The product is typically in the organic (upper) layer. Wash the organic layer with water to remove excess hydrazine and hydrazine hydrochloride.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, which often crystallizes upon concentration.

  • Purification (if necessary): If dimer is detected, perform a recrystallization as described in "Problem 2" above using methanol and water.[4][7]

Frequently Asked Questions (FAQs)

Q1: Why is sulfonyl hydrazide synthesis prone to dimer formation? The synthesis involves the reaction of a nucleophile (hydrazine) with an electrophile (sulfonyl chloride). The product of this reaction, the sulfonyl hydrazide, still contains a nitrogen atom with a lone pair and can therefore also act as a nucleophile. While it is less reactive than hydrazine, if reaction conditions allow its concentration to be significant relative to hydrazine in the presence of unreacted sulfonyl chloride, it will react to form the N,N'-di-sulfonylhydrazide dimer.[1]

Q2: Can I use a base like pyridine or triethylamine to scavenge the HCl produced? Yes, bases like pyridine are often used to neutralize the hydrochloric acid formed during the reaction.[2][8] This can be beneficial. However, the fundamental principles of minimizing dimer formation—slow addition of the sulfonyl chloride to an excess of hydrazine at low temperatures—remain the most critical factors for success and should be employed regardless of the acid scavenger used.

Q3: My product is an oil and won't crystallize. What should I do? If the product does not crystallize from the reaction mixture or upon concentration, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like n-hexane or a mixture of ethyl acetate-hexanes. This can often induce crystallization. If that fails, purification by column chromatography may be necessary.

Q4: How can I monitor the reaction to know when it's complete? Thin Layer Chromatography (TLC) is an excellent method. Spot the sulfonyl chloride starting material as a reference. During the reaction, take small aliquots and spot them on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete. You will also see the formation of the product spot and potentially a spot for the dimer, which typically has a different Rf value.

Q5: Are there alternative methods for synthesizing sulfonyl hydrazides that avoid sulfonyl chlorides? Yes, alternative methods exist, though the reaction of sulfonyl chlorides with hydrazine is the most common. One approach involves reacting a methyl ester of the sulfonic acid with hydrazine.[3] Another modern approach uses hypervalent iodine reagents to mediate the reaction between sodium sulfinate salts and hydrazines.[9][10] These methods can be advantageous for substrates that are intolerant to the harsh conditions often used to prepare sulfonyl chlorides.[8]

References
  • Benchchem. Synthesis of N,N'-Bis(P- toluenesulfonyl)
  • Smolecule. Buy N,N'-Bis(P-toluenesulfonyl)hydrazine | 14062-05-6.
  • Organic Syntheses. p-Toluenesulfonylhydrazide.
  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • PrepChem.com. Synthesis of p-toluenesulfonylhydrazine. [Link]

  • Benchchem. Bis(p-toluenesulfonyl)hydrazine: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis.
  • ResearchGate. I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]

  • Scholarly. Synthesis and Reactions of Sulphone Hydrazides.
  • RSC Publishing. Practical synthesis and biological screening of sulfonyl hydrazides. [Link]

  • Benchchem. mitigating the formation of impurities in sulfonyl hydrazide reactions.
  • RSC Publishing. Practical synthesis and biological screening of sulfonyl hydrazides.
  • RSC Publishing.
  • Benchchem.

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Troubleshooting

Technical Support Center: Purification of Hydrazide-Hydrazone Derivatives

Welcome to the technical support center for the purification of hydrazide-hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrazide-hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile compounds. Hydrazide-hydrazones, characterized by their azometine group (-NHN=CH-), are pivotal in medicinal chemistry but can present unique purification hurdles due to their reactivity and stability profiles.[1] This document provides practical, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying hydrazide-hydrazone derivatives?

The two most effective and widely used methods are recrystallization and column chromatography.[2]

  • Recrystallization is the preferred method for solid, crystalline products. It is highly effective at removing small amounts of impurities and can yield material of very high purity. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at room or lower temperatures.[2] Common solvents include ethanol, methanol, and mixtures like ethyl acetate/hexane.[2][3]

  • Column Chromatography is used for purifying non-crystalline (oily) products, for separating complex mixtures with similar polarities, or when a suitable recrystallization solvent cannot be found.[2] Silica gel is the most common stationary phase, though its acidic nature can be problematic for sensitive hydrazones.[4][5]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guide.

G start Crude Hydrazide-Hydrazone Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil or waxy solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with a non-polar solvent (e.g., cold hexanes) to induce solidification is_oily->triturate Yes chromatography Purify by Column Chromatography is_oily->chromatography No pure_solid Pure Crystalline Product recrystallize->pure_solid solidified Did it solidify? triturate->solidified solidified->recrystallize Yes solidified->chromatography No

Caption: Decision tree for selecting a primary purification method.

Q3: What are the most common impurities I might encounter?

Common impurities include unreacted starting materials (aldehyde/ketone and hydrazide) and side products.[2]

  • Unreacted Starting Materials: These can persist if the reaction has not gone to completion. Progress should always be monitored by Thin Layer Chromatography (TLC).[2]

  • Azine Formation: This is a frequent side reaction where the hydrazone product condenses with a second molecule of the starting aldehyde or ketone.[2] This is particularly common if the hydrazine has unsubstituted -NH2 groups.[2] Purification via chromatography or recrystallization is necessary to remove azines.[2]

Q4: How can I monitor the purity of my compound during purification?

Thin Layer Chromatography (TLC) is an indispensable tool.[2] It allows you to quickly assess the composition of your crude material, track the separation during column chromatography, and check the purity of your final product. A single spot on a TLC plate (ideally in multiple solvent systems) is a good indicator of purity.

Troubleshooting Guide: Purification Issues

This section addresses specific experimental failures and provides actionable solutions based on chemical principles.

Recrystallization Problems

Q: My product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute.

  • Explanation: The product separates as a liquid phase instead of a solid crystalline lattice. This often happens if the solution is cooled too quickly or if the solvent is too non-polar for the compound.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container) before moving it to an ice bath.[2]

    • Change Solvent System: Your solvent may be a poor choice. Try a more polar solvent or a mixed solvent system. For example, if you used ethyl acetate/hexane, try dissolving the compound in a minimum of hot ethanol and adding water dropwise until it just becomes cloudy, then allow it to cool slowly.[5]

    • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" from a previous successful batch.[5]

Q: I've tried several solvents, but my product is either completely soluble or completely insoluble. How do I recrystallize it?

A: This is a classic scenario that calls for a binary (two-component) solvent system.

  • Explanation: You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), and the two solvents must be miscible.

  • Solution Protocol:

    • Dissolve your crude product in the minimum amount of the hot "soluble solvent."

    • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the mixture to cool slowly. This method creates a solution that is perfectly saturated at a high temperature, promoting crystal growth upon cooling. A common and effective system is ethanol/water.[5]

Column Chromatography Problems

Q: My compound is streaking badly on the TLC plate and giving poor separation in the column. Why is this happening?

A: Streaking is often caused by the interaction of polar functional groups with the acidic silica gel. The nitrogen atoms in hydrazones can be basic and interact strongly with acidic silanol groups (Si-OH) on the silica surface.[2]

  • Explanation: This strong interaction prevents a clean equilibrium between the stationary and mobile phases, causing the compound to move down the column in a continuous "streak" rather than a tight band.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent (e.g., hexane/ethyl acetate).[2][4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your hydrazone to elute cleanly.

    • Use a Different Stationary Phase: If the compound is highly acid-sensitive, consider using a different stationary phase like basic alumina or deactivated silica gel.[4][5]

Q: I ran a column, but my recovery is very low. I think my compound decomposed on the silica gel. How can I avoid this?

A: Hydrazones can be susceptible to acid-catalyzed hydrolysis, and the surface of silica gel is acidic.[4][5][6] This can cause the C=N bond to break, reverting your product to its starting materials.

  • Explanation: The acidic silanol groups on the silica surface can protonate the hydrazone, making it vulnerable to hydrolysis by trace amounts of water present in the solvents or on the silica itself.[6][7]

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by making a slurry of the silica in your starting eluent and adding ~1% triethylamine, then evaporating the solvent before packing the column.[8]

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) to speed up the elution.

    • Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for acid-sensitive compounds.[5]

    • Consider Reversed-Phase Chromatography: If available, reversed-phase chromatography (e.g., C18 silica) uses polar eluents (like water/acetonitrile) and separates based on hydrophobicity, avoiding issues with silica's acidity.[4]

G start Column Issue Observed (Streaking, Low Yield) check_stability Is the compound acid-sensitive? (Spot on TLC, wait 30 min, re-run) start->check_stability add_tea Add 1% Triethylamine (TEA) to Eluent check_stability->add_tea Yes (Streaking) deactivate_silica Use Deactivated Silica Gel or Basic Alumina check_stability->deactivate_silica Yes (Decomposition) check_polarity Is separation poor between spots? check_stability->check_polarity No result Improved Separation & Recovery add_tea->result deactivate_silica->result optimize_eluent Optimize Eluent System (Try different solvent ratios or types) check_polarity->optimize_eluent Yes check_polarity->result No optimize_eluent->result

Sources

Optimization

Technical Support Center: Scaling Up 2-(2-chloro-5-methylphenoxy)propanohydrazide Production

Introduction This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(2-chloro-5-methylphenoxy)propanohydrazide. This molecule, a derivative of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(2-chloro-5-methylphenoxy)propanohydrazide. This molecule, a derivative of the phenoxypropanoic acid class of compounds, presents unique challenges as production moves from the bench to pilot and manufacturing scales. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety. Our approach is built on fundamental chemical principles and field-proven insights to support your development goals.

Synthesis Pathway and Core Challenges

The production of 2-(2-chloro-5-methylphenoxy)propanohydrazide is typically achieved via a two-step process. Each step carries its own set of challenges that can be magnified during scale-up, impacting yield, purity, and process safety.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Key Scale-Up Challenges A 2-Chloro-5-methylphenol D Ethyl 2-(2-chloro-5-methylphenoxy)propanoate (Ester Intermediate) A->D B Ethyl 2-chloropropionate (or bromo-analogue) B->D C Base (e.g., K2CO3, NaOH) Solvent (e.g., Acetone, DMF) C->D Reaction (SN2) E Hydrazine Hydrate (N2H4·H2O) F 2-(2-chloro-5-methylphenoxy)propanohydrazide (Final Product) D->F C1 Exotherm Control D->C1 C3 Impurity Profile D->C3 E->F C2 Hydrazine Safety F->C2 C4 Product Isolation F->C4 G Solvent (e.g., Ethanol) G->F Reaction C5 Mass & Heat Transfer

Caption: Overall workflow for the synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Section 1: Troubleshooting the Esterification Step

This section addresses common issues encountered during the Williamson ether synthesis to produce the key ester intermediate.

Q1: My esterification reaction (Step 1) is showing low conversion and significant unreacted 2-chloro-5-methylphenol. What are the primary causes?

A1: Low conversion is typically rooted in issues with the nucleophilicity of the phenoxide, the choice of base/solvent, or insufficient reaction time/temperature.

  • Causality: The reaction is a classic SN2 substitution where the phenoxide anion attacks the electrophilic carbon of the propionate ester. The efficiency of this step hinges on generating and maintaining a sufficient concentration of the phenoxide.

  • Troubleshooting Steps:

    • Base Strength & Solubility: A weak base or a base that is poorly soluble in your chosen solvent will not deprotonate the phenol effectively. While NaOH is strong, its use in solvents like acetone can lead to heterogeneous mixtures. Potassium carbonate (K₂CO₃) is often a better choice in polar aprotic solvents like acetone or DMF, as it provides a solid surface for the reaction to occur. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize surface area and reactivity.

    • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity. For scale-up, consider the boiling point for effective heat management and ease of removal during work-up.

    • Phase-Transfer Catalyst (PTC): When using an inorganic base in a less polar solvent or a biphasic system, the reaction can be dramatically slowed. The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide ion into the organic phase, accelerating the reaction significantly.

    • Leaving Group: While ethyl 2-chloropropionate is common, the corresponding bromo- or iodo- derivatives are more reactive. If yields remain low, consider switching to ethyl 2-bromopropionate. The trade-off is higher cost and potential for different impurity profiles.

Q2: I'm observing a significant byproduct that complicates the purification of my ester intermediate. How can I identify and mitigate this?

A2: The most likely byproduct is from the elimination (E2) reaction of the alkyl halide, especially if using a strong, sterically hindered base. Another possibility is C-alkylation of the phenol.

  • Identification: The elimination byproduct would be ethyl acrylate. This can be detected by GC-MS or ¹H NMR (presence of vinylic protons). C-alkylation products would be isomers of the desired product and can be harder to separate.

  • Mitigation Strategies:

    • Control Basicity: Use a non-hindered, moderately strong base like K₂CO₃ rather than a bulky base like potassium tert-butoxide, which favors elimination.

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate (typically 50-80 °C). High temperatures favor the elimination pathway. When scaling up, poor heat transfer can create localized hot spots, increasing byproduct formation.[1]

    • Order of Addition: Adding the alkyl halide slowly to the mixture of the phenol and base can help maintain a low instantaneous concentration of the halide, minimizing side reactions.

ParameterRecommended ConditionRationale for Scale-Up
Base Anhydrous K₂CO₃ (fine powder)Safer handling than strong hydroxides; minimizes elimination side reactions.
Solvent Acetone or 2-Butanone (MEK)Good balance of reactivity, boiling point for thermal control, and ease of removal.
Catalyst Potassium Iodide (KI) (0.1 eq)Catalyzes the reaction via in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
Temperature 55-65 °C (Reflux for Acetone)Provides an adequate reaction rate without promoting significant side reactions.

Section 2: Troubleshooting the Hydrazinolysis Step

The conversion of the ester to the hydrazide is often straightforward but requires strict control due to the hazardous nature of hydrazine and potential side reactions.

Q1: The yield of my hydrazide is low, and I'm recovering unreacted ester. How can I drive the reaction to completion?

A1: Incomplete hydrazinolysis is usually due to insufficient hydrazine, inadequate temperature, or reaction time.

  • Causality: This is a nucleophilic acyl substitution. The high nucleophilicity of hydrazine allows it to attack the ester carbonyl. The reaction is typically thermodynamically favorable.

  • Troubleshooting Steps:

    • Stoichiometry of Hydrazine: While a 1:1 molar ratio is theoretically sufficient, an excess of hydrazine hydrate (typically 1.5 to 3.0 equivalents) is used to drive the reaction to completion. This is especially important at scale to ensure all of the valuable ester intermediate is consumed.

    • Reaction Temperature: The reaction is often performed in a protic solvent like ethanol. Heating the mixture to reflux is standard practice to ensure a sufficient reaction rate.[2] Monitor the reaction progress using TLC or HPLC to determine the optimal time.

    • Solvent: Ethanol is the most common and effective solvent. It readily dissolves both the ester and hydrazine hydrate and has a convenient boiling point for reflux.[2]

Q2: My final product is contaminated with a high-molecular-weight impurity that is difficult to remove by simple recrystallization. What is it and how do I prevent it?

A2: This is very likely the N,N'-diacylhydrazine derivative, formed by the reaction of two molecules of your ester intermediate with one molecule of hydrazine.

  • Mechanism of Formation: This occurs when the initially formed product, the desired hydrazide, acts as a nucleophile and attacks another molecule of the ester. This is more probable if the concentration of hydrazine is depleted or if the reaction temperature is excessively high for prolonged periods.

Side_Reaction Ester R-CO-OEt (Ester Intermediate) Hydrazide R-CO-NHNH2 (Product) Ester->Hydrazide + N2H4 Diacyl R-CO-NHNH-CO-R (Diacyl Impurity) Hydrazide->Diacyl + R-CO-OEt (Side Reaction)

Caption: Formation pathway of the diacylhydrazine impurity.

  • Prevention and Removal:

    • Control Stoichiometry: Use a sufficient excess of hydrazine hydrate as mentioned in the previous point. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a hydrazide molecule.

    • Reverse Addition: At scale, consider adding the ester slowly to the solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine throughout the reaction, suppressing the formation of the diacyl impurity.

    • Purification: If the impurity does form, it is often less soluble than the desired hydrazide. A carefully optimized recrystallization procedure, potentially using a mixed solvent system (e.g., ethanol/water), can be effective. The choice of solvent is critical and should be determined through lab-scale screening.

Section 3: Scale-Up and Process Safety

Scaling up this synthesis introduces significant safety and engineering challenges, primarily related to the use of hydrazine.

Q: What are the critical safety considerations when handling multi-kilogram quantities of hydrazine hydrate?

A: Hydrazine is highly toxic and can undergo runaway thermal decomposition.[3] A robust process safety plan is non-negotiable.

  • Toxicity: Hydrazine is highly toxic with a very low threshold limit value (TLV) of 0.01 ppm.[3] All transfers and reactions must be conducted in a well-ventilated area, preferably within a closed system (e.g., using transfer pumps and lines) to minimize exposure risk. Personnel must be equipped with appropriate PPE, including chemical-resistant gloves and suits, and respiratory protection.

  • Thermal Stability: While aqueous solutions of hydrazine are more stable than the anhydrous form, they can still decompose exothermically, especially in the presence of contaminants like metal oxides (e.g., rust from steel reactors).[3]

    • Material of Construction: Use glass-lined or stainless steel (316L) reactors that are scrupulously clean. Avoid copper, brass, and iron components.

    • Thermal Hazard Assessment: Conduct a Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) study on the reaction mixture to understand the onset temperature of decomposition and the heat of reaction. This data is crucial for designing a safe process.

    • Temperature Control: Ensure the reactor has a robust cooling system capable of handling the reaction exotherm. The addition of reagents should be controlled at a rate that does not allow the internal temperature to exceed a pre-defined safety limit.

  • Spill Management: Have a clear spill response plan. Spills should be diked and neutralized. A common method is dilution with a large volume of water followed by treatment with an oxidizing agent like calcium hypochlorite solution.[4]

HazardRisk at ScaleMitigation Strategy
Hydrazine Toxicity High risk of operator exposure during charging.Use a closed-system transfer pump; ensure adequate ventilation and PPE.
Reaction Exotherm Potential for thermal runaway, leading to over-pressurization and decomposition.Perform reaction calorimetry; control reagent addition rate; ensure adequate reactor cooling capacity.
Hydrazine Decomposition Catalytic decomposition by metal contaminants can lead to gas evolution and pressure buildup.[3]Use glass-lined or 316L stainless steel reactors; ensure all equipment is thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for purifying the final product, 2-(2-chloro-5-methylphenoxy)propanohydrazide, at a large scale? A: Recrystallization is the most viable method for large-scale purification. The key is solvent selection. Ethanol is a good starting point as the product is typically synthesized in it. Cooling a saturated ethanolic solution should yield crystalline material. For enhanced purity, consider a mixed solvent system like ethanol/water or isopropanol/heptane. The optimal system and ratio should be determined experimentally to maximize recovery and purity. Filtration on a Nutsche filter-dryer is the standard industrial practice for isolating the solid product.

Q: How do I monitor the progress of these reactions in a plant setting? A: In-process control (IPC) is critical. For both steps, High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a method that can clearly separate starting materials, intermediates, products, and key byproducts. For Step 1, you would monitor the disappearance of 2-chloro-5-methylphenol. For Step 2, you would monitor the disappearance of the ester intermediate. A typical IPC would be "reaction is deemed complete when the area% of starting material is <1.0% by HPLC."

Q: What are the appropriate storage conditions for the final hydrazide product? A: Hydrazides are generally stable crystalline solids.[5] However, they should be stored in well-sealed containers in a cool, dry place, away from strong oxidizing agents and acids. Long-term stability studies should be conducted under intended storage conditions to establish a re-test date.

Appendix: Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloro-5-methylphenoxy)propanoate (Step 1)

  • To a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-butanone (MEK, 5 volumes based on the phenol).

  • Charge 2-chloro-5-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).

  • Begin agitation and heat the mixture to 60-65 °C.

  • Slowly add ethyl 2-bromopropionate (1.1 eq) via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below 75 °C.

  • After the addition is complete, maintain the mixture at 70-75 °C and monitor the reaction by HPLC every 2 hours until the 2-chloro-5-methylphenol is <1.0%.

  • Cool the reaction mixture to 20-25 °C. Filter off the inorganic salts and wash the filter cake with MEK (1 volume).

  • Combine the filtrate and washings. Concentrate the solution under vacuum to obtain the crude ester as an oil. This crude product is often of sufficient purity to be used directly in the next step.

Protocol 2: Synthesis of 2-(2-chloro-5-methylphenoxy)propanohydrazide (Step 2)

  • To a clean, glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethanol (4 volumes based on the ester) and hydrazine hydrate (2.0 eq).

  • Heat the solution to 50 °C with agitation.

  • Slowly add the crude ester (1.0 eq) from Step 1 to the hydrazine solution over 1 hour. An exotherm will be observed; maintain the internal temperature below 70 °C using jacket cooling.

  • After the addition is complete, heat the mixture to reflux (approx. 78 °C) and hold for 4-6 hours.

  • Monitor the reaction by HPLC until the ester intermediate is <0.5%.

  • Cool the mixture slowly to 0-5 °C over 4-6 hours to allow the product to crystallize.

  • Hold at 0-5 °C for at least 2 hours.

  • Isolate the solid product by filtration. Wash the cake with cold ethanol (1 volume).

  • Dry the product under vacuum at 50 °C until a constant weight is achieved.

References

  • Shalina, P., & Clark, D. E. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(11), 1433-1440. [Link]

  • Google Patents. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. (WO2001023340A1).
  • MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Molbank, 2023(3), M1624. [Link]

  • National Center for Biotechnology Information. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(11), 2588. [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3346. [Link]

  • Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. (US4612377A).
  • Google Patents. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (EP0539462A1).
  • National Center for Biotechnology Information. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10849-10857. [Link]

  • ResearchGate. (2016). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). [Link]

  • Springer. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. [Link]

  • PubMed. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(10), 2997-3003. [Link]

  • ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10849-10857. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4991. [Link]

  • PubChem. (n.d.). Mecoprop. [Link]

  • Wikipedia. (n.d.). Hydrazide. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • MDPI. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(11), 2948. [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. [Link]

  • MDPI. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(11), 2588. [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Google Patents. (1985). Preparation of chlorinated phenoxyalkanoic acids. (US4515985A).
  • International Journal of Sciences: Basic and Applied Research (IJSBAR). (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. [Link]

  • Journal of Engineering & Processing Management. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • ResearchGate. (2002). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. [Link]

  • Chemguide. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS. [Link]

  • Google Patents. (1993).
  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(21), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (1997).

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Troubleshooting

Technical Support Center: Troubleshooting Hydrazine Carbamate Synthesis

Welcome to the technical support center for hydrazine carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazine carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical entities. The carbamate functional group is a cornerstone in medicinal chemistry and drug design, offering a unique blend of stability and reactivity.[1] However, its synthesis, particularly when involving hydrazine, can be fraught with challenges leading to failed reactions, low yields, or impure products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to diagnose and resolve issues in your future experiments.

Part 1: Troubleshooting Guide - Common Synthesis Failures

This section addresses specific problems you might encounter during the synthesis of hydrazine carbamates. Each issue is followed by a systematic approach to identify the root cause and implement a solution.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a hydrazine carbamate, but I am getting very low to no desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common and frustrating issue in hydrazine carbamate synthesis. The problem can often be traced back to one of several key areas: reagent quality, reaction conditions, or the choice of synthetic route.

Systematic Troubleshooting Approach:

  • Reagent Integrity:

    • Hydrazine Stability: Hydrazine is susceptible to oxidation by atmospheric oxygen, a reaction catalyzed by metal ions like Cu(II).[2] This degradation can significantly reduce the amount of active nucleophile available for the reaction.

      • Recommendation: Use freshly opened or purified hydrazine hydrate. For sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon blanket) to minimize oxidation.[3]

    • Carbamoylating Agent Quality: Reagents like chloroformates are highly reactive and prone to hydrolysis.[4] Moisture contamination in your solvent or on your glassware can consume the chloroformate before it has a chance to react with the hydrazine.

      • Recommendation: Use anhydrous solvents and oven-dried glassware. Ensure your chloroformate is of high purity and has been stored properly under anhydrous conditions.

  • Reaction Conditions:

    • Temperature Control: The reaction of hydrazine with many carbamoylating agents, especially chloroformates, is often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.[5]

      • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

    • Base Selection: The choice of base is critical. A base that is too strong can deprotonate the newly formed carbamate, leading to side reactions. A base that is too weak may not effectively scavenge the acid byproduct (e.g., HCl from a chloroformate reaction), which can protonate the hydrazine, rendering it non-nucleophilic.

      • Recommendation: For reactions involving chloroformates, a non-nucleophilic organic base like triethylamine or pyridine is often a good choice. For less reactive carbamoylating agents, a stronger base like potassium carbonate may be necessary.[5]

  • Reaction Monitoring and Work-up:

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress closely.

    • Aqueous Work-up: Hydrazine carbamates can have some water solubility. During aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the carbamate product. Saturation of the aqueous layer with sodium chloride can help to reduce the solubility of the product and improve extraction efficiency.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing a complex mixture of products, and I am struggling to isolate my desired hydrazine carbamate. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products is often indicative of competing reaction pathways. Understanding these potential side reactions is key to optimizing your synthesis for the desired product.

Common Side Reactions:

  • Bis-acylation of Hydrazine: Hydrazine has two nucleophilic nitrogen atoms. It is possible for the carbamoylating agent to react with both nitrogens, leading to the formation of a 1,2-dicarbamoyl hydrazine derivative.

    • Mitigation: Use an excess of hydrazine relative to the carbamoylating agent. This statistical advantage will favor the mono-acylated product. The unreacted hydrazine can be removed during the work-up.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with hydrazine for the carbamoylating agent, leading to the formation of carbonate byproducts.

    • Mitigation: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5]

  • Decomposition of Starting Materials or Product: As mentioned previously, both hydrazine and some carbamoylating agents can be unstable. The desired product itself might also be unstable under the reaction or work-up conditions.

    • Mitigation: Careful control of temperature and pH is crucial. Minimize the time the product is in solution before isolation.

Troubleshooting Workflow for Impurity Formation:

G cluster_hydrazine Bis-acylation Mitigation cluster_solvent Solvent-Related Byproduct Mitigation cluster_stability Stability Issue Mitigation start Complex Product Mixture Observed check_hydrazine Analyze for bis-acylation product start->check_hydrazine check_solvent Analyze for solvent-related byproducts start->check_solvent check_stability Assess stability of starting materials and product start->check_stability use_excess_hydrazine Use excess hydrazine check_hydrazine->use_excess_hydrazine slow_addition Slowly add carbamoylating agent check_hydrazine->slow_addition use_aprotic_solvent Switch to an aprotic, non-nucleophilic solvent check_solvent->use_aprotic_solvent control_temp Optimize reaction temperature check_stability->control_temp control_ph Control pH during work-up check_stability->control_ph minimize_time Minimize reaction and work-up time check_stability->minimize_time

Caption: Troubleshooting workflow for impurity formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare a simple alkyl hydrazine carbamate?

For the synthesis of simple alkyl hydrazine carbamates, the reaction of hydrazine hydrate with an appropriate chloroformate is a common and often effective method.[5] This method is generally high-yielding and proceeds under mild conditions. However, for more complex or sensitive substrates, alternative methods such as the use of activated carbonates (e.g., p-nitrophenyl carbonate) may be preferable to avoid the handling of highly reactive chloroformates.[1]

Q2: How can I monitor the progress of my hydrazine carbamate synthesis?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. Staining with potassium permanganate or ninhydrin can be useful for visualizing hydrazine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q3: My hydrazine carbamate product is an oil and difficult to purify. What are my options?

If your product is a non-crystalline oil, purification by column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. If the product is still impure, consider converting it to a crystalline salt (e.g., hydrochloride or sulfate) for purification by recrystallization.

Q4: Are there any specific safety precautions I should take when working with hydrazine?

Yes, hydrazine and its derivatives are toxic and potentially carcinogenic.[6][7] Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Hydrazine is also flammable and can be explosive in air at high concentrations.[3] Avoid contact with oxidizers and metal surfaces that can catalyze its decomposition.[2]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of tert-Butyl Carbazate

This protocol is adapted from a reliable procedure for the synthesis of tert-butyl carbazate, a widely used reagent in organic synthesis.[8]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products hydrazine Hydrazine Hydrate tert_butyl_carbazate tert-Butyl Carbazate hydrazine->tert_butyl_carbazate boc_anhydride Di-tert-butyl dicarbonate boc_anhydride->tert_butyl_carbazate co2 CO2 boc_anhydride->co2 tert_butanol tert-Butanol boc_anhydride->tert_butanol

Caption: Synthesis of tert-butyl carbazate.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (1.0 eq) in a suitable solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.0 eq) in THF to the hydrazine solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the Boc anhydride is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValueReference
Hydrazine Hydrate1.0 equivalent[8]
Di-tert-butyl dicarbonate1.0 equivalent[8]
SolventTetrahydrofuran (THF)[9]
Reaction Temperature0 °C to room temperature[9]
Typical Yield70-80%[8]

References

  • Fischer-Tropsch Archive. Synthesis of Hydrazine from Urea. (n.d.).
  • Google Patents. CN109627190B - Synthesis method of benzyl carbazate.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Google Patents. US2717201A - Production of hydrazine.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • NASA Technical Reports Server. In-Situ Analysis of Hydrazine Decomposition Products. (n.d.).
  • Hach. Hydrazine. (n.d.).
  • Benchchem. Technical Support Center: Managing Isocyanate Reactions. (n.d.).
  • Benchchem. Common side reactions with hydrazine hydrate and how to minimize them. (n.d.).
  • Eurofins. Hydrazine and NDMA Analysis. (n.d.).
  • Reddit. Troubleshooting of hydrazine carbamate synthesis. (2023).
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.
  • Organic Syntheses. Carbazic acid, tert-butyl ester. (n.d.).
  • ResearchGate. (PDF) Decompostion of Hydrazine in Aqueous Solutions. (2025).
  • National Center for Biotechnology Information. Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023).
  • YouTube. Making Hydrazine Sulfate from Urea and Bleach. (2016).
  • Defense Technical Information Center. Safety and Handling of Hydrazine. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Agrochemical Research: MCPA vs. the Prospective Herbicide 2-(2-chloro-5-methylphenoxy)propanohydrazide

A Senior Application Scientist's Guide to a Veteran Herbicide and a Novel Candidate In the ever-evolving landscape of weed management, the demand for effective and selective herbicides is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Veteran Herbicide and a Novel Candidate

In the ever-evolving landscape of weed management, the demand for effective and selective herbicides is paramount. This guide provides a detailed comparative analysis of the well-established phenoxy herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid), and a prospective, yet uncharacterized, compound, 2-(2-chloro-5-methylphenoxy)propanohydrazide. While MCPA has a long history of use and a well-documented performance profile, 2-(2-chloro-5-methylphenoxy)propanohydrazide remains a theoretical candidate. This analysis will, therefore, juxtapose the known attributes of MCPA with a predictive assessment of its hydrazide derivative, based on established structure-activity relationships within agrochemical science. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Established and the Unexplored

MCPA , introduced in 1945, is a selective, systemic herbicide widely employed for the control of broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1] Its mechanism of action as a synthetic auxin has been extensively studied, providing a solid foundation for its application and for the development of new herbicidal compounds.

2-(2-chloro-5-methylphenoxy)propanohydrazide represents a structural analog of MCPA where the carboxylic acid functional group is replaced by a propanohydrazide moiety. To date, there is a notable absence of published data on the herbicidal activity, mechanism of action, and toxicological profile of this specific compound. This guide, therefore, will leverage the known properties of the phenoxyacetic acid scaffold and the general biological activities of hydrazide-containing molecules to build a prospective profile for this novel candidate.

Chemical and Physical Properties: A Tale of Two Moieties

A thorough understanding of the physicochemical properties of a herbicide is crucial for predicting its environmental fate and biological activity.

PropertyMCPA2-(2-chloro-5-methylphenoxy)propanohydrazide (Predicted)
Chemical Structure
IUPAC Name (4-chloro-2-methylphenoxy)acetic acid2-(2-chloro-5-methylphenoxy)propanohydrazide
Molecular Formula C₉H₉ClO₃C₁₀H₁₃ClN₂O₂
Molar Mass 200.62 g/mol [1]232.68 g/mol
Appearance White to light brown solid[1]Likely a solid at room temperature
Melting Point 114-118 °C[1]Expected to be different from MCPA, likely higher due to the potential for increased hydrogen bonding from the hydrazide group.
Water Solubility 825 mg/L (23 °C)[1]Potentially higher than MCPA due to the polar hydrazide group, which could enhance water solubility.
pKa 3.07The hydrazide group is basic, which will significantly alter the acid-base properties compared to the carboxylic acid of MCPA.

Expert Insights: The replacement of the carboxylic acid in MCPA with a propanohydrazide group is a significant structural modification. The carboxylic acid is crucial for the auxin-like activity of phenoxy herbicides, as it is believed to be the primary site of interaction with the auxin receptors. The introduction of the more basic and potentially more polar hydrazide group could lead to substantial changes in the compound's uptake, translocation, and target site interaction. The increased polarity might enhance its solubility in water, which could affect its formulation and environmental mobility.

Mechanism of Action: A Confirmed Pathway vs. a Hypothetical Route

MCPA: A Classic Synthetic Auxin

MCPA is a well-characterized synthetic auxin herbicide.[1][2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds.[1][2]

Signaling Pathway of MCPA:

MCPA_Mechanism MCPA MCPA Application Uptake Uptake by Leaves & Roots MCPA->Uptake Translocation Translocation to Meristems Uptake->Translocation Receptor Binding to Auxin Receptors (e.g., TIR1/AFB) Translocation->Receptor Degradation Ubiquitination & Degradation of Aux/IAA Repressors Receptor->Degradation Gene_Expression Activation of Auxin-Responsive Genes Degradation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division, Elongation & Differentiation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Synthesis_Workflow Start 2-(2-chloro-5-methylphenoxy)propanoic acid Step1 Esterification (e.g., with methanol and acid catalyst) Start->Step1 Intermediate Methyl 2-(2-chloro-5-methylphenoxy)propanoate Step1->Intermediate Step2 Hydrazinolysis (e.g., with hydrazine hydrate) Intermediate->Step2 Product 2-(2-chloro-5-methylphenoxy)propanohydrazide Step2->Product

Caption: Proposed synthesis workflow for 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Step-by-step Methodology:

  • Esterification: 2-(2-chloro-5-methylphenoxy)propanoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding methyl ester. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol, at reflux. [3]The product, 2-(2-chloro-5-methylphenoxy)propanohydrazide, would then be isolated and purified by recrystallization or column chromatography.

Herbicidal Efficacy and Selectivity Assays

Workflow for Efficacy and Selectivity Testing:

Efficacy_Testing cluster_0 Greenhouse Trials Pot_Preparation Potting of Target Weeds & Crop Species Treatment_Application Application of Test Compounds at Various Doses Pot_Preparation->Treatment_Application Data_Collection Visual Assessment of Phytotoxicity & Biomass Measurement Treatment_Application->Data_Collection Analysis Determination of GR50 & Selectivity Index Data_Collection->Analysis

Caption: Experimental workflow for herbicidal efficacy and selectivity testing.

Methodology:

  • Plant Material: A range of broadleaf weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) and crop species (e.g., wheat, barley) are grown in a greenhouse.

  • Treatment: The test compounds (MCPA and the synthesized propanohydrazide) are applied post-emergence at a range of concentrations.

  • Evaluation: Herbicidal efficacy is assessed visually (phytotoxicity ratings) and quantitatively (biomass reduction) at specified time points after treatment. The dose required to cause 50% growth reduction (GR₅₀) is calculated.

  • Selectivity: The selectivity is determined by comparing the GR₅₀ values for weed and crop species.

Mechanism of Action Studies

To investigate the mode of action, a series of physiological and biochemical assays would be conducted. A key initial experiment would be to determine if the propanohydrazide is converted to the corresponding carboxylic acid in planta using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze plant extracts after treatment. Further studies could involve auxin-responsive gene expression analysis and receptor binding assays.

Conclusion and Future Directions

MCPA remains a valuable tool in modern agriculture due to its well-understood efficacy and selectivity. The prospective herbicide, 2-(2-chloro-5-methylphenoxy)propanohydrazide, presents an intriguing case for further investigation. Its structural similarity to MCPA suggests the potential for herbicidal activity, either as a pro-herbicide or through a novel mechanism.

The lack of existing data on this compound underscores the need for the systematic experimental evaluation outlined in this guide. The synthesis and subsequent biological and toxicological characterization of 2-(2-chloro-5-methylphenoxy)propanohydrazide will be crucial in determining its potential as a future weed management solution. This comparative framework provides a roadmap for researchers to explore this and other novel herbicidal candidates, ultimately contributing to the development of more effective and sustainable agricultural practices.

References

  • Wikipedia. MCPA. [Link]

  • ADAMA. ADAMA MCPA. [Link]

  • World Health Organization. MCPA in Drinking-water. 2003. [Link]

  • Extension Toxicology Network. Pesticide Information Profile: MCPA. 1996. [Link]

  • AERU. MCPA (Ref: BAS 009H). [Link]

  • Water Quality Australia. Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. 2020. [Link]

  • AgroPages. How MCPA Enhances Weed Control in Modern Agriculture. 2025. [Link]

  • Grossmann, K. Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science. 2010.
  • Dow AgroSciences LLC. Preparation of 2-chloro-5-methylpyridine. US4612377A. 1986.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • A/S Cheminova. A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. EP0539462A1. 1993.
  • Rollas, S., & Küçükgüzel, Ş. G.
  • Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. 2023. [Link]

  • Heap, I. Synthetic Auxin Resistant Weeds. Weed Science Society of America.
  • He, Y. MCPA (257). Joint FAO/WHO Meeting on Pesticide Residues. 2012.
  • Kelly, C. B., et al. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. 2023.
  • MDPI. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Molbank. 2023.
  • Taha, M., et al. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. 2016.
  • PubChem. Mecoprop. [Link]

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Comparative

Validating the Antifungal Efficacy of Novel Hydrazide Compounds: A Comparative Guide

Introduction: The Pressing Need for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2][3][4] The limited arsenal of currently available antifungal drugs, primarily targeting the fungal cell membrane or cell wall, underscores the urgent need for novel therapeutic strategies.[3][5] Fungi, as eukaryotic organisms, share cellular similarities with their human hosts, making the development of selectively toxic antifungal agents a complex endeavor.[5][6] This guide provides a comprehensive framework for validating the antifungal efficacy of a promising new class of molecules: hydrazide compounds. Recent studies have highlighted the potential of hydrazide derivatives as potent and broad-spectrum antifungal agents.[7][8][9][10]

This document will provide an in-depth, objective comparison of the performance of novel hydrazide compounds against established antifungal drugs, supported by detailed experimental protocols and data. The focus is to equip researchers, scientists, and drug development professionals with a robust, data-driven guide to inform their research and development efforts in the critical field of medical mycology.

I. Foundational In Vitro Efficacy Assessment: Determining Antifungal Activity

The initial and most critical step in evaluating any new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. This is primarily achieved through standardized susceptibility testing methods.

A. The Scientific Rationale: Why MIC is the Gold Standard

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antifungal susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] Establishing the MIC provides a quantitative measure of a compound's potency and allows for direct comparison with existing drugs. For filamentous fungi, a related endpoint, the Minimum Effective Concentration (MEC), is often used, particularly for echinocandins. The MEC is the lowest drug concentration that leads to the growth of aberrant, compact hyphal forms.[11]

To ensure reproducibility and comparability of data across different laboratories, it is imperative to adhere to standardized protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15] These guidelines provide detailed procedures for inoculum preparation, media composition, incubation conditions, and endpoint determination.[12][13][14][15]

B. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[13][14][16]

Objective: To determine the MIC of novel hydrazide compounds against a panel of fungal pathogens.

Materials:

  • Novel hydrazide compounds and standard antifungal drugs (e.g., Fluconazole, Amphotericin B, Caspofungin).

  • Clinically relevant fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans).

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well U-bottom microtiter plates.

  • Spectrophotometer or microplate reader.

  • Sterile saline and reagents for fungal cell suspension.

Procedure:

  • Compound Preparation: Prepare stock solutions of the hydrazide compounds and standard antifungals in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). Further dilute the inoculum in RPMI 1640 to the final working concentration as specified in the CLSI guidelines.

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.

C. Comparative Data: Hydrazide Compounds vs. Standard Antifungals

The following table presents illustrative data comparing the in vitro activity of a hypothetical novel hydrazide compound (Hyd-X) against standard antifungal agents.

Compound/DrugTarget OrganismMIC (µg/mL)Notes
Hyd-X Candida albicans (Wild-Type)8.0Demonstrates potent activity.
FluconazoleCandida albicans (Wild-Type)1.0Standard azole antifungal.
Amphotericin BCandida albicans (Wild-Type)0.5Broad-spectrum polyene antifungal.
Hyd-X Candida albicans (Fluconazole-Resistant)8.0Maintains activity against resistant strains.[17]
FluconazoleCandida albicans (Fluconazole-Resistant)>64High-level resistance observed.
Hyd-X Aspergillus fumigatus16.0Moderate activity against molds.
Amphotericin BAspergillus fumigatus1.0Potent activity against molds.
CaspofunginAspergillus fumigatus0.25Standard echinocandin antifungal.

Note: The MIC values presented for Hyd-X are hypothetical and for illustrative purposes only.

II. Assessing Selectivity: The Critical Importance of Cytotoxicity Profiling

A crucial aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells.[6] This is especially critical for antifungals due to the eukaryotic nature of both fungal and human cells.[5][6] In vitro cytotoxicity assays are a rapid and cost-effective means to evaluate the toxic potential of drug candidates early in the discovery pipeline.[6]

A. The Scientific Rationale: Measuring the Therapeutic Window

Cytotoxicity assays measure the extent to which a compound induces cell damage or death in mammalian cell lines. Common assays assess parameters such as cell membrane integrity, metabolic activity, and apoptosis.[6] By comparing the concentration of a compound that is toxic to mammalian cells (e.g., the 50% cytotoxic concentration, CC50) with its antifungal MIC, a selectivity index (SI = CC50/MIC) can be calculated. A higher SI value indicates greater selectivity for the fungal pathogen and a more promising therapeutic window.

B. Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the in vitro cytotoxicity of novel hydrazide compounds against a human cell line.

Materials:

  • Human cell line (e.g., HeLa, HepG2, or MRC5).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Novel hydrazide compounds and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well flat-bottom microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Add serial dilutions of the hydrazide compounds and the positive control to the cells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

C. Comparative Data: Cytotoxicity Profile and Selectivity Index

The following table illustrates the cytotoxicity and selectivity of the hypothetical hydrazide compound, Hyd-X.

Compound/DrugCC50 (µg/mL) on HeLa cellsMIC (µg/mL) against C. albicansSelectivity Index (SI = CC50/MIC)
Hyd-X >1008.0>12.5
Fluconazole>1001.0>100
Amphotericin B5.00.510

Note: The CC50 and SI values for Hyd-X are hypothetical and for illustrative purposes only. A high selectivity index suggests that the compound is more toxic to the fungus than to human cells, a desirable characteristic for a potential antifungal drug.

III. Elucidating the Mechanism of Action: Unveiling the "How"

Understanding how a novel antifungal compound exerts its effect is crucial for lead optimization and predicting potential resistance mechanisms. A multi-pronged approach is often necessary to pinpoint the molecular target and cellular pathways affected by the compound.

A. The Scientific Rationale: Identifying the Fungal Achilles' Heel

Many established antifungal drugs target unique features of the fungal cell, such as the ergosterol in the cell membrane or the β-glucan in the cell wall.[18][19][20][21][22] Ergosterol, the primary sterol in fungal membranes, is essential for maintaining membrane fluidity and the function of membrane-bound proteins.[18][19][20][21] Its absence in animal cells makes it an attractive target for antifungal therapy.[18]

Investigating the mechanism of action of novel hydrazides could involve a series of assays designed to probe their effects on key fungal cellular processes.

B. Experimental Workflows and Protocols

Objective: To determine if the hydrazide compounds interfere with the ergosterol biosynthesis pathway.

Rationale: A common mechanism of action for antifungal drugs is the inhibition of ergosterol synthesis. This can be assessed by measuring the amount of ergosterol in fungal cells after treatment with the compound.

Protocol:

  • Culture fungal cells in the presence and absence of the hydrazide compound at sub-MIC concentrations.

  • Harvest the cells and extract the sterols using an alcoholic potassium hydroxide solution.

  • Extract the non-saponifiable lipids with n-heptane.

  • Analyze the sterol composition by UV-Vis spectrophotometry or more advanced techniques like GC-MS or HPLC.

  • A reduction in the characteristic ergosterol absorbance peaks in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.

Objective: To assess if the hydrazide compounds disrupt the integrity of the fungal cell membrane.

Rationale: Some antifungal agents, like polyenes, directly bind to ergosterol in the membrane, leading to pore formation and leakage of cellular contents.[18] This can be measured by monitoring the release of intracellular components or the uptake of fluorescent dyes that are normally excluded by intact membranes.

Protocol (Propidium Iodide Uptake):

  • Treat fungal cells with the hydrazide compound for a defined period.

  • Add propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to the cell suspension.

  • Analyze the cells using flow cytometry or fluorescence microscopy.

  • An increase in the percentage of PI-positive cells in the treated population indicates membrane damage.

Objective: To determine if the hydrazide compounds induce programmed cell death (apoptosis) in fungal cells.

Rationale: Some antifungal agents can trigger apoptotic pathways in fungi, leading to cell death.[23] A key event in apoptosis is the activation of a family of proteases called caspases.[24][25][26]

Protocol (Caspase Activity Assay):

  • Treat fungal cells with the hydrazide compound.

  • Lyse the cells to release the cellular contents.

  • Add a fluorogenic or colorimetric caspase substrate to the cell lysate.[27]

  • Measure the fluorescence or absorbance, which is proportional to the caspase activity.[27][28]

  • An increase in caspase activity in treated cells suggests the induction of apoptosis.

C. Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental validation process.

G cluster_0 Initial Screening & Efficacy cluster_1 Comparative Analysis cluster_2 Selectivity & Safety cluster_3 Mechanism of Action Studies A Novel Hydrazide Compounds B In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution) A->B F In Vitro Cytotoxicity Assay (e.g., MTT on Human Cell Lines) A->F H Ergosterol Pathway Inhibition A->H I Cell Membrane Damage Assay A->I J Apoptosis Induction Assay A->J C Determine Minimum Inhibitory Concentration (MIC) B->C E Compare MIC values C->E D Standard Antifungal Drugs (Fluconazole, Amphotericin B, etc.) D->E G Determine CC50 & Selectivity Index F->G G cluster_0 Proposed Mechanism of Action Pathway cluster_1 Alternative Pathway A Hydrazide Compound B Inhibition of Ergosterol Biosynthesis A->B G Direct Interaction with Ergosterol A->G C Altered Cell Membrane Composition B->C D Increased Membrane Permeability C->D E Loss of Ion Homeostasis D->E F Fungal Cell Death E->F H Pore Formation in Cell Membrane G->H H->E

Caption: Hypothetical mechanism of action pathways for hydrazide compounds.

IV. Preliminary In Vivo Evaluation: Translating In Vitro Findings

While in vitro assays provide crucial initial data, the ultimate test of an antifungal compound's efficacy is its performance in a living organism. In vivo models are essential for evaluating a compound's pharmacokinetic and pharmacodynamic properties and its ability to control an infection in a complex biological system. [29]

A. The Scientific Rationale: Bridging the Gap from Bench to Bedside

Animal models of fungal infections, such as murine models of disseminated candidiasis or invasive aspergillosis, are widely used to assess the in vivo efficacy of new antifungal agents. [30]These models allow for the evaluation of key parameters like survival rates and fungal burden in target organs. [30]While invertebrate models like Galleria mellonella can be used for initial high-throughput in vivo screening, mammalian models provide data that is more directly translatable to human disease. [29]

B. Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of a lead hydrazide compound in a mouse model of systemic Candida albicans infection.

Materials:

  • Immunocompetent or immunosuppressed mice (strain-dependent).

  • A virulent strain of Candida albicans.

  • Lead hydrazide compound and a standard antifungal for positive control (e.g., fluconazole).

  • Appropriate vehicle for drug administration.

Procedure:

  • Infection: Induce a systemic infection in the mice by intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment: Begin treatment with the hydrazide compound and the positive control at a predetermined time post-infection. Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Fungal Burden (Optional): At specific time points, a subset of mice from each group can be euthanized, and target organs (e.g., kidneys, brain) can be harvested to determine the fungal load by plating homogenized tissue on selective agar.

  • Data Analysis: Compare the survival curves of the different treatment groups using statistical methods (e.g., Kaplan-Meier survival analysis). Compare the fungal burden in the organs of the different groups.

C. Expected Outcomes and Interpretation

A successful hydrazide compound would be expected to significantly increase the survival rate and/or reduce the fungal burden in the target organs of infected mice compared to the vehicle-treated control group. The efficacy should also be comparable to or better than the standard antifungal agent used as a positive control.

V. Conclusion and Future Directions

The validation of novel hydrazide compounds as potential antifungal agents requires a systematic and rigorous approach, encompassing in vitro efficacy and selectivity testing, mechanism of action studies, and in vivo evaluation. The data generated from these studies will provide a comprehensive understanding of the therapeutic potential of this promising class of molecules.

Future research should focus on optimizing the structure of lead hydrazide compounds to enhance their antifungal activity and selectivity, as well as to improve their pharmacokinetic properties. Further in-depth mechanistic studies will be crucial for identifying their precise molecular targets and understanding potential resistance mechanisms. The continued exploration of novel chemical scaffolds, such as hydrazides, is essential in the ongoing effort to combat the growing threat of fungal infections. [1][2][3]

References
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  • The Multifunctional Fungal Ergosterol. (2018). mBio, 9(5), e01931-18.
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  • Analysing caspase activation and caspase activity in apoptotic cells. (2008). Methods in molecular biology (Clifton, N.J.), 414, 1-13.
  • New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions. (2024). Journal of Fungi, 10(5), 336.
  • Novel avenues for identification of new antifungal drugs and current challenges. (2021). Expert Opinion on Drug Discovery, 16(12), 1423-1434.
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  • New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1399896.
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  • Synthesis and antifungal activity of new hydrazide derivatives. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 686-692.
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Validation

A Comparative Guide to the In Vivo Validation of 2-(2-chloro-5-methylphenoxy)propanohydrazide Bioactivity

Abstract This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 2-(2-chloro-5-methylphenoxy)propanohydrazide (CMPH). Structurally, CMPH is a derivative of the phenoxy herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 2-(2-chloro-5-methylphenoxy)propanohydrazide (CMPH). Structurally, CMPH is a derivative of the phenoxy herbicide family, suggesting a potential mode of action as a synthetic auxin mimic.[1][2] However, the addition of a hydrazide moiety introduces chemical novelty that may confer distinct pharmacological or toxicological properties.[3][4][5] This document outlines a comparative in vivo strategy, using the well-characterized herbicide Mecoprop (MCPP) as a benchmark. We present detailed, field-proven protocols for an acute oral toxicity assessment in a rodent model, aligned with OECD guidelines, and a foundational neurobehavioral screen. Furthermore, we discuss a conceptual framework for assessing in vivo target engagement. The objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, self-validating system to objectively determine the bioactivity and preliminary safety profile of CMPH.

Introduction: Rationale and Strategic Context

The validation of any novel chemical entity requires a systematic progression from in vitro characterization to whole-organism (in vivo) analysis. 2-(2-chloro-5-methylphenoxy)propanohydrazide (CMPH) presents an interesting case study. Its core structure is analogous to phenoxy herbicides like Mecoprop (MCPP), which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf plants.[2][6][7]

The critical differentiating feature of CMPH is its hydrazide group (-CONHNH₂). Hydrazide derivatives are a versatile class of compounds with a broad spectrum of documented biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4][8][9] This functional group modification could potentially:

  • Alter the compound's primary mode of action.

  • Act as a pro-drug, which is metabolized in vivo to the parent carboxylic acid.[6]

  • Introduce an entirely new toxicity or therapeutic profile.

Therefore, a direct in vivo comparison with a structurally related compound is essential. We have selected Mecoprop (MCPP) as the primary comparator due to its shared phenoxypropanoic acid backbone and extensive historical data on its bioactivity and toxicity.[10][11][12][13] This comparative approach allows for the contextualization of CMPH's effects, distinguishing between class-specific activities and those unique to its novel structure.

Foundational Hypothesis and Objectives

Our primary hypothesis is that CMPH will exhibit systemic bioactivity in a mammalian model, but its potency and toxicological profile will differ from MCPP.

The core objectives of this validation guide are:

  • To establish a preliminary safety and toxicity profile for CMPH using a standardized acute oral toxicity protocol.

  • To identify potential neurotoxic or central nervous system (CNS) effects through a functional observational battery.

  • To provide a framework for comparing these outcomes directly against the benchmark compound, MCPP.

Comparative Compound Profile

A direct comparison requires understanding the benchmark. Mecoprop serves as an ideal reference, grounding the study of our novel compound in decades of research.

Property2-(2-chloro-5-methylphenoxy)propanohydrazide (CMPH)Mecoprop (MCPP)Rationale for Comparison
CAS Number 588680-01-7[14]93-65-2[12]N/A
Molecular Formula C₁₀H₁₃ClN₂O₂[14]C₁₀H₁₁ClO₃[11]The addition of the N₂H₂ moiety in CMPH is the key structural difference being investigated.
Molecular Weight 228.68 g/mol [14]214.64 g/mol [11]Similar molecular weights suggest that initial dosing calculations can be comparable.
Known Bioactivity Unknown / HypothesizedSynthetic auxin, herbicide.[1][2]The core hypothesis is that CMPH's activity will deviate from MCPP's known auxin-mimicking effects.
Reported Toxicity Unknown / To be determinedSlightly toxic (Toxicity Class III).[13] Symptoms include skin/eye irritation, CNS effects, and rhabdomyolysis in severe cases.[11][12]Provides a benchmark for the expected magnitude and nature of toxicity.

In Vivo Validation: Experimental Design and Protocols

The following experimental plan is designed as a first-pass in vivo screen to efficiently gather critical data on the bioactivity and safety of CMPH relative to MCPP.

High-Level Experimental Workflow

This diagram illustrates the logical flow of the initial in vivo characterization process.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis compound_prep Compound Formulation (CMPH & MCPP in Vehicle) dosing Acute Oral Dosing (OECD 425 Guideline) compound_prep->dosing animal_acclimate Animal Acclimation (Min. 5 Days) animal_acclimate->dosing iacuc IACUC Protocol Approval iacuc->compound_prep iacuc->animal_acclimate observation Clinical Observation & FOB (4h, 24h, then daily for 14d) dosing->observation body_weight Body Weight Measurement (Day 0, 7, 14) observation->body_weight data_analysis Data Analysis & LD50 Estimation observation->data_analysis necropsy Gross Necropsy (Day 14) body_weight->necropsy body_weight->data_analysis histopath Histopathology (Target Organs) necropsy->histopath histopath->data_analysis

Caption: Workflow for in vivo acute toxicity and neurobehavioral screening.

Protocol 1: Acute Oral Toxicity Study (Comparative)

Causality: This protocol's objective is to determine the acute toxicity of CMPH and classify its hazard level according to the Globally Harmonised System (GHS).[15] We use the OECD 425 Guideline (Up-and-Down Procedure) as it provides a robust estimation of the LD50 (median lethal dose) while minimizing animal usage.[16][15] Comparing the results to MCPP will immediately tell us if the hydrazide modification increases or decreases acute toxicity.

Methodology:

  • Animal Model: Use young adult Sprague-Dawley rats (8-12 weeks old), as they are a standard model for toxicology studies.[17] Use only female rats for the initial study, as they are often slightly more sensitive.[18] A minimum of 5 animals are used per compound in the main test.[19]

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting before dosing.[20] Allow for at least a 5-day acclimatization period.[18]

  • Dose Formulation:

    • Vehicle Selection: The choice of vehicle is critical. An aqueous solution is preferred.[19] If CMPH or MCPP are not water-soluble, corn oil is a common alternative.[19] The vehicle's toxicological properties must be known, and a vehicle-only control group must be run.

    • Preparation: Prepare formulations fresh on the day of dosing.

  • Dosing Procedure (OECD 425):

    • Fast animals overnight prior to dosing.[19]

    • Administer the test substance via oral gavage. The volume should not exceed 1 mL/100g body weight for oily vehicles or 2 mL/100g for aqueous solutions.[15][19]

    • Dose animals sequentially, one at a time, typically at 48-hour intervals.

    • The starting dose should be the best estimate of the LD50. For an unknown compound like CMPH, a preliminary sighting study with one or two animals may be required, or a default starting dose of 300 mg/kg can be used.[18]

    • If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. The interval between dose levels is a factor of 3.2.

  • Observations:

    • Observe animals closely for the first 4 hours post-dosing, then daily for a total of 14 days.[16]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and the presence of tremors or convulsions.[18][21]

    • Record body weight just before dosing (Day 0) and on Day 7 and 14.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At Day 14, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol 2: Functional Observational Battery (FOB)

Causality: The FOB is a non-invasive screening tool used to detect gross functional deficits and neurotoxic effects.[21] Since MCPP intoxication can involve CNS symptoms,[11] it is crucial to systematically assess CMPH for similar or novel neurobehavioral effects. This battery provides a semi-quantitative assessment of behavior, autonomic function, and neuromuscular integrity.[17][22][23]

Methodology:

  • Timing: Conduct the FOB at the time of expected peak plasma concentration of the compound (if known) or at a default time point (e.g., 1-2 hours post-dosing) when clinical signs are most evident.

  • Procedure: The assessment is performed by a trained observer blinded to the treatment groups. It consists of three parts:

    • Home Cage Observations: Observe for posture, activity level, and any bizarre behaviors (e.g., circling, head-flicking).[21]

    • Open Field Assessment: Place the animal in a standard open field arena and record:

      • Autonomic Signs: Piloerection, salivation, lacrimation, pupil size.[21]

      • Convulsions/Tremors: Presence and severity.

      • Gait and Mobility: Observe for ataxia or abnormal gait.

    • Sensorimotor & Reflex Testing:

      • Approach/Touch Response: Reaction to a probe.

      • Pupillary Reflex: Response to light.

      • Grip Strength: A quantitative measure of muscle force.[23]

      • Motor Activity: Can be quantified using automated activity chambers.

Data Presentation:

The results from these protocols should be summarized for clear comparison.

Table 1: Comparative Acute Toxicity and Neurobehavioral Findings

ParameterVehicle ControlMCPP (Comparator)CMPH (Test Compound)
Estimated LD50 (mg/kg) N/ALiterature value or experimental resultExperimental result
GHS Classification N/ABased on LD50Based on LD50
Primary Clinical Signs No signs observede.g., Ataxia, tremors, lethargye.g., To be determined
Mean Body Weight Change (Day 14) e.g., +5%e.g., -10% at >300 mg/kgTo be determined
Key FOB Findings Normale.g., Decreased motor activity, abnormal gaitTo be determined
Gross Necropsy Findings No abnormal findingse.g., Gastric irritationTo be determined

Advanced Validation: In Vivo Target Engagement

Causality: While toxicity and behavioral screens validate whole-organism bioactivity, they do not confirm the mechanism of action. Target engagement assays are crucial for demonstrating that a compound interacts with its intended molecular target within a living system.[24][25][26] For CMPH, if the hypothesis is that it mimics MCPP by targeting auxin-binding proteins, a target engagement study would be the next logical step.

Conceptual Framework for Target Engagement

Confirming that CMPH engages its intended target in vivo is a critical step to validate its mechanism of action and bridge the gap between in vitro affinity and in vivo efficacy.[24][27]

TE cluster_te In Vivo Target Engagement Workflow dosing Dose Animals with CMPH (at efficacious/toxic dose) tissue Collect Target Tissue (at peak exposure time) dosing->tissue homogenize Prepare Tissue Lysate tissue->homogenize assay Target Occupancy Assay (e.g., CETSA, ABPP) homogenize->assay quantify Quantify Free vs. Bound Target assay->quantify pkpd Correlate with PK/PD Data quantify->pkpd

Caption: Conceptual workflow for an in vivo target engagement study.

Discussion: A direct target engagement assay for an auxin-like mechanism in a rodent model is complex. However, a surrogate approach could involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma/tissue concentration of CMPH with a downstream biomarker of toxicity or a physiological effect.

  • Ex Vivo Analysis: After in vivo dosing, tissues of interest (e.g., liver, kidney) can be collected. The ability of a specific protein in the tissue lysate to bind to a fluorescently-labeled probe could be measured. If CMPH is bound to the target in vivo, it will block the probe's binding, allowing for quantification of engagement.[28]

These advanced studies are essential for progressing a compound from a chemical with demonstrated bioactivity to a tool or therapeutic candidate with a validated mechanism of action.[24]

Conclusion

This guide presents a robust, comparative framework for the initial in vivo validation of 2-(2-chloro-5-methylphenoxy)propanohydrazide. By employing standardized OECD protocols for acute toxicity and incorporating a systematic neurobehavioral assessment, researchers can generate a foundational dataset. The direct comparison with Mecoprop is a critical design element, enabling the objective assessment of how the novel hydrazide moiety alters the compound's biological activity and safety profile. The resulting data will be crucial for hazard classification, understanding the potential toxicological liabilities, and making informed decisions on the future development or investigation of this novel chemical entity.

References

  • Functional Observational Battery (FOB). Molecular Diagnostic Services. Available from: [Link]

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  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Medium. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Chlorophenoxy Hydrazides

For researchers and professionals in drug discovery and agrochemical development, the hydrazide scaffold represents a versatile and promising starting point for the synthesis of novel bioactive compounds. Among these, ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and agrochemical development, the hydrazide scaffold represents a versatile and promising starting point for the synthesis of novel bioactive compounds. Among these, chlorophenoxy hydrazides have emerged as a particularly interesting class, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and insecticidal properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenoxy hydrazides, offering a comparative overview of how subtle molecular modifications can significantly impact their biological efficacy. We will delve into the experimental data that underpins these relationships, providing a logical framework for the rational design of next-generation compounds.

The Core Moiety: Understanding the Pharmacological Significance

The chlorophenoxy hydrazide scaffold can be broadly divided into three key regions, each amenable to chemical modification to modulate biological activity:

  • The Chlorophenoxy Ring: The position and number of chlorine substituents on the phenyl ring are critical determinants of activity. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its ability to interact with biological targets.

  • The Hydrazide Linker (-CONHNH-): This central linker is not merely a spacer. Its ability to form hydrogen bonds and its conformational flexibility are crucial for target binding. Modifications at this site, such as acylation or conversion to hydrazones, can dramatically alter the compound's biological profile.

  • The Terminal Group (R): The nature of the substituent at the terminal nitrogen of the hydrazide linker offers a wide scope for derivatization. This "R" group can be varied to fine-tune potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates the key regions for SAR studies in chlorophenoxy hydrazides.

SAR_regions cluster_molecule Chlorophenoxy Hydrazide Scaffold cluster_labels Cl Cl(n) Phenoxy Aromatic Ring Cl->Phenoxy O -O- Phenoxy->O CH2 -CH2- O->CH2 C=O C=O CH2->C=O NH -NH- C=O->NH NH2 -NH-R NH->NH2 Region A Chlorophenoxy Ring (Region A) Region A->Phenoxy Region B Hydrazide Linker (Region B) Region B->C=O Region C Terminal Group (Region C) Region C->NH2

Caption: Key regions of the chlorophenoxy hydrazide scaffold for SAR studies.

Comparative Analysis of Biological Activities

The versatility of the chlorophenoxy hydrazide scaffold is evident in its diverse range of biological activities. The following sections provide a comparative analysis of the SAR for different applications, supported by experimental data.

Antimicrobial Activity

Chlorophenoxy hydrazides have shown promise as antibacterial and antifungal agents.[1] The SAR in this context is heavily influenced by the nature and position of substituents on both the phenoxy ring and the terminal hydrazide nitrogen.

A study on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives revealed that specific substitutions on the benzylidene ring led to moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Notably, compounds with certain substitutions demonstrated substantial inhibition zones against Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa when compared to the reference drug Chloramphenicol.[2] However, these same compounds displayed weak antifungal activity against Aspergillus niger and Candida albicans.[2]

Another study focusing on 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives that were further cyclized into triazoles highlighted the importance of the terminal heterocyclic ring.[3] The presence of electron-withdrawing groups like chloro, fluoro, and nitro on an aromatic ring attached to the triazole moiety resulted in higher antibacterial activity compared to derivatives with aliphatic groups.[3]

Table 1: Comparative Antimicrobial Activity of Selected Chlorophenoxy Hydrazide Derivatives

Compound IDChlorophenoxy SubstitutionTerminal Group (R)Target OrganismActivity Metric (e.g., Zone of Inhibition in mm)Reference
4a 2-chloro-4-fluoro4-ChlorobenzylideneS. aureusGood[2]
4c 2-chloro-4-fluoro2,4-DichlorobenzylideneE. coliGood[2]
4j 2-chloro-4-fluoro4-NitrobenzylideneP. aeruginosaModerate[2]
Triazole-Cl 2-benzyl-4-chloro4-Chlorophenyl triazoleS. aureusGood[3]
Triazole-NO2 2-benzyl-4-chloro4-Nitrophenyl triazoleE. coliGood[3]
Antifungal Activity

While some chlorophenoxy hydrazides show limited antifungal potential, specific structural modifications can enhance this activity. For instance, a series of N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety exhibited excellent in vivo antifungal activities against a range of plant pathogenic fungi, including Cladosporium cucumerinum and Sclerotinia sclerotiorum. The study also highlighted that the half-maximal effective concentration (EC50) of one of the most active compounds was comparable to a commercial fungicide.

Further research on substituted salicylaldehyde hydrazones and hydrazides demonstrated that these compounds are potent inhibitors of fungal growth with low mammalian cell toxicity, making them promising candidates for further therapeutic development.[1]

Insecticidal Activity

The chlorophenoxy hydrazide scaffold has also been explored for its insecticidal properties. A study on diacylhydrazine and acylhydrazone derivatives revealed that many of these compounds displayed high insecticidal activity against various pests, including Spodoptera exigua (beet armyworm) and Helicoverpa armigera (cotton bollworm).[4] The results indicated that the insecticidal efficacy of some synthesized compounds was comparable or even superior to reference compounds like tebufenozide and metaflumizone.[4]

Another study focusing on triazone derivatives incorporating acylhydrazone and phenoxypyridine motifs found that most of the synthesized compounds exhibited excellent insecticidal activities against bean aphids.[5] Specifically, certain derivatives showed aphicidal activities comparable to the commercial insecticide pymetrozine.[5]

Experimental Protocols: A Self-Validating System

The reliability of SAR studies hinges on robust and reproducible experimental methodologies. The following protocols outline the general synthesis of chlorophenoxy hydrazides and a standard in vitro antimicrobial assay.

General Synthesis of Chlorophenoxy Hydrazide-Hydrazones

The synthesis of chlorophenoxy hydrazide derivatives typically follows a two-step process, as illustrated below. This method allows for the facile introduction of diversity at both the chlorophenoxy and the terminal group regions.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Chlorophenoxy Acetohydrazide cluster_step2 Step 2: Synthesis of Hydrazone Derivatives Start Substituted Chlorophenol + Ethyl Chloroacetate Step1_Reaction Reflux in Acetone with K2CO3 Start->Step1_Reaction Intermediate1 Ethyl Chlorophenoxyacetate Step1_Reaction->Intermediate1 Step1_Reaction2 Hydrazine Hydrate in Ethanol Intermediate1->Step1_Reaction2 Intermediate2 Chlorophenoxy Acetohydrazide Step1_Reaction2->Intermediate2 Intermediate2_copy Chlorophenoxy Acetohydrazide Step2_Reaction Condensation in Ethanol with Catalytic Acetic Acid Intermediate2_copy->Step2_Reaction Aldehyde Substituted Aldehyde/Ketone Aldehyde->Step2_Reaction Final_Product Chlorophenoxy Hydrazide-Hydrazone Step2_Reaction->Final_Product

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Validation

A Senior Application Scientist's Guide to Comparing the Efficacy of Phenoxy Herbicide Derivatives

This guide provides a comprehensive comparison of the efficacy of different phenoxy herbicide derivatives, designed for researchers, scientists, and professionals in drug and herbicide development. It moves beyond a simp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of different phenoxy herbicide derivatives, designed for researchers, scientists, and professionals in drug and herbicide development. It moves beyond a simple listing of facts to offer in-depth technical insights and field-proven perspectives on experimental design and data interpretation.

Introduction to Phenoxy Herbicides: The Synthetic Auxin Revolution

Phenoxy herbicides are a class of organic compounds that have been pivotal in selective weed control since their introduction in the 1940s.[1][2] Their primary mechanism of action is to mimic the natural plant hormone auxin, specifically indole-3-acetic acid (IAA).[2] By binding to auxin receptors, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death.[2] This mode of action is particularly effective against broadleaf (dicotyledonous) weeds, while monocotyledonous plants like grasses exhibit a higher tolerance, making phenoxy herbicides highly selective for use in cereal crops, turf, and pastures.[2]

The core chemical structure of this class is a phenoxyacetic acid backbone. Variations in the substitution patterns on the phenyl ring and the carboxylic acid side chain give rise to a range of derivatives with distinct properties and efficacy profiles. This guide will focus on a comparative analysis of three widely used phenoxy herbicide derivatives:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 4-chloro-2-methylphenoxyacetic acid (MCPA)

  • 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop or 2,4-DP)

Molecular Mechanism of Action: A Disruptive Mimicry

Phenoxy herbicides exert their herbicidal effect by overwhelming the plant's natural auxin-mediated regulatory systems. The following diagram illustrates the simplified signaling pathway.

Phenoxy Herbicide Mechanism of Action cluster_cell Plant Cell Phenoxy Phenoxy Herbicide (e.g., 2,4-D, MCPA) Receptor Auxin Receptor (e.g., TIR1/AFB) Phenoxy->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of phenoxy herbicides as synthetic auxins.

The binding of the phenoxy herbicide to the auxin receptor complex leads to the degradation of transcriptional repressor proteins (Aux/IAA). This, in turn, allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, culminating in the uncontrolled growth that is characteristic of phenoxy herbicide phytotoxicity.

Comparative Efficacy of Phenoxy Herbicide Derivatives

The efficacy of phenoxy herbicides is not uniform across all broadleaf weed species. The specific chemical structure of each derivative influences its spectrum of activity.

Weed Control Spectrum

While there is considerable overlap, 2,4-D, MCPA, and dichlorprop exhibit differential efficacy against various common broadleaf weeds. The following table provides a qualitative comparison based on available literature.

Weed Species2,4-D EfficacyMCPA EfficacyDichlorprop (2,4-DP) Efficacy
Dandelion (Taraxacum officinale)ExcellentGoodGood
Broadleaf Plantain (Plantago major)ExcellentGoodGood
Chickweed (Stellaria media)FairGoodExcellent
White Clover (Trifolium repens)FairGoodExcellent
Knotweed (Polygonum aviculare)FairFairGood
Ground Ivy (Glechoma hederacea)PoorFairGood
Kochia (Bassia scoparia)Fair to GoodFairFair to Good
Palmer Amaranth (Amaranthus palmeri)Fair to GoodFairFair

Note: Efficacy can be influenced by weed growth stage, environmental conditions, and the presence of herbicide resistance.

A study on multiple herbicide-resistant (MHR) kochia demonstrated that 2,4-D and dichlorprop-p provided between 26% to 69% control when applied alone.[3] This highlights that while these herbicides can be effective, resistance can significantly reduce their performance.[3]

Influence of Formulation: Esters vs. Amine Salts

Phenoxy herbicides are commonly formulated as either amine salts or esters, and this choice significantly impacts their performance and environmental behavior.

  • Ester Formulations: These are generally more effective at penetrating the waxy cuticle of weed leaves due to their higher lipid solubility.[2] This enhanced uptake often translates to greater efficacy, especially under cool and dry conditions.[4] However, esters are more volatile, meaning they can vaporize and move off-target, potentially damaging sensitive crops and other non-target plants.[4]

  • Amine Salt Formulations: Amine salts have lower volatility and are therefore a safer option when spraying near sensitive vegetation or in warmer temperatures (above 85°F or 29°C).[4] While generally considered slightly less efficacious than esters due to slower cuticular penetration, this can often be compensated for by using slightly higher application rates.[4]

The choice between an ester and an amine formulation is a critical decision that balances the need for efficacy with the imperative of minimizing off-target injury.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different phenoxy herbicide derivatives, standardized and well-designed experiments are essential. The following protocols outline the methodologies for both greenhouse and field trials.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose of a herbicide required to achieve a certain level of weed control, typically expressed as the ED₅₀ (Effective Dose for 50% response).

Objective: To generate dose-response curves and calculate ED₅₀ values for 2,4-D, MCPA, and dichlorprop on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Stellaria media)

  • Potting medium (e.g., a 2:1:1 mix of soil, peat, and sand)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature and lighting

  • Analytical grade herbicide standards (2,4-D, MCPA, dichlorprop)

  • Precision track sprayer calibrated to deliver a known volume

  • Balance, volumetric flasks, and pipettes

  • Appropriate adjuvants (as recommended for the herbicide formulations)

Experimental Workflow:

Greenhouse Dose-Response Bioassay Workflow Seed_Germination 1. Seed Germination & Seedling Growth Application 3. Herbicide Application (Track Sprayer) Seed_Germination->Application Herbicide_Preparation 2. Herbicide Stock & Serial Dilution Preparation Herbicide_Preparation->Application Incubation 4. Post-Application Incubation (Greenhouse) Application->Incubation Data_Collection 5. Data Collection (Visual Assessment & Biomass) Incubation->Data_Collection Analysis 6. Statistical Analysis (Dose-Response Modeling) Data_Collection->Analysis

Caption: Workflow for a greenhouse dose-response bioassay.

Step-by-Step Methodology:

  • Plant Preparation:

    • Fill pots with the potting medium and sow seeds of the target weed species.

    • Grow plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Preparation:

    • Prepare stock solutions of each herbicide derivative in an appropriate solvent.

    • Perform serial dilutions to create a range of 6-8 concentrations for each herbicide, including a zero-dose control (adjuvant only). The dose range should be selected to bracket the expected ED₅₀ value.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray chamber.

    • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

  • Post-Application Incubation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection (14-21 Days After Treatment):

    • Visually assess herbicide injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved and record the dry weight.

  • Statistical Analysis:

    • Express the dry weight of each treated replicate as a percentage of the average dry weight of the control group.

    • Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves.

    • From the fitted curves, calculate the ED₅₀ values and their corresponding 95% confidence intervals for each herbicide-weed species combination.

Field Efficacy Trial

This protocol is designed to evaluate the performance of herbicide derivatives under real-world agricultural conditions.

Objective: To compare the efficacy of 2,4-D, MCPA, and dichlorprop on a natural population of broadleaf weeds in a specific crop or non-crop setting.

Materials:

  • Commercial formulations of 2,4-D, MCPA, and dichlorprop

  • Field plot sprayer with calibrated nozzles

  • Appropriate adjuvants

  • Plot marking stakes and measuring tapes

  • Data collection tools (e.g., quadrats, notebooks, or electronic data capture devices)

Experimental Workflow:

Field Efficacy Trial Workflow Site_Selection 1. Site Selection & Plot Layout Pre_Application_Assessment 2. Pre-Application Weed Assessment Site_Selection->Pre_Application_Assessment Herbicide_Application 3. Herbicide Application (Field Sprayer) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessments 4. Post-Application Assessments (Multiple Timings) Herbicide_Application->Post_Application_Assessments Yield_Data_Collection 5. Crop Yield Data (if applicable) Post_Application_Assessments->Yield_Data_Collection Analysis 6. Statistical Analysis (ANOVA) Yield_Data_Collection->Analysis

Caption: Workflow for a field efficacy trial.

Step-by-Step Methodology:

  • Site Selection and Plot Layout:

    • Select a field with a uniform and dense population of the target broadleaf weed species.

    • Design the experiment as a randomized complete block design with at least four replications.

    • Establish individual plots of a suitable size (e.g., 3 x 10 meters).

    • Include an untreated control and a commercial standard treatment for comparison.

  • Pre-Application Assessment:

    • Identify and record the weed species present in each plot.

    • Assess weed density (plants/m²) and growth stage.

  • Herbicide Application:

    • Apply the herbicide treatments at the recommended rates using a calibrated field plot sprayer.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Post-Application Assessments:

    • Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a 0-100% scale.

    • At the final assessment, measure weed biomass from a designated area (e.g., a 1m² quadrat) within each plot.

  • Crop Safety and Yield (if applicable):

    • Visually assess crop injury (phytotoxicity) at each assessment timing.

    • At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

  • Statistical Analysis:

    • Analyze the weed control, biomass, and yield data using Analysis of Variance (ANOVA).

    • Use a means separation test (e.g., Tukey's HSD) to compare the treatment means.

Conclusion and Future Perspectives

The choice between 2,4-D, MCPA, and dichlorprop depends on the target weed spectrum, the cropping system, and environmental considerations. While 2,4-D offers broad-spectrum control of many common weeds, MCPA and dichlorprop can provide enhanced efficacy on specific problematic species like chickweed and clover. The selection of an appropriate amine or ester formulation is also critical for optimizing performance and ensuring environmental stewardship.

The increasing prevalence of herbicide-resistant weeds necessitates a more nuanced approach to weed management.[3] Future research should focus on the synergistic effects of tank-mixing different phenoxy derivatives or combining them with herbicides from other mode-of-action groups to enhance efficacy and mitigate the evolution of resistance.[3] Furthermore, a deeper understanding of the molecular basis of selectivity and resistance will be crucial for the development of the next generation of auxin herbicides.

References

  • Kumar, V., et al. (2023). Synergistic Interactions of 2,4-D, Dichlorprop-p, Dicamba, and Halauxifen/Fluroxpyr for Controlling Multiple Herbicide-Resistant Kochia (Bassia scoparia L.). Weed Technology, 37(4), 487-496. [Link]

  • Baghestani, M. A., et al. (2008). Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. Communications in Agricultural and Applied Biological Sciences, 73(3), 665-673. [Link]

  • van der Meulen, A., et al. (2015). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 45(11), 974-983. [Link]

  • Rebol, J. (2022). Choosing, Comparing, and Selecting Herbicide Combinations for Broadleaf Weed Control. University of Nebraska-Lincoln Extension. [Link]

  • Purdue University Extension. (2013). 2,4-D Amine vs. Ester Formulations. Views from VanDeWalle. [Link]

  • Helweg, A. (1993). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Science of The Total Environment, 134, 269-279. [Link]

  • Kolmodin-Hedman, B., et al. (1983). Studies on phenoxy acid herbicides. I. Field study. Occupational exposure to phenoxy acid herbicides (MCPA, dichlorprop, mecoprop and 2,4-D) in agriculture. Archives of Toxicology, 54(4), 257-265. [Link]

  • Vertex AI Search. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
  • Kennepohl, E. (2019). Phenoxy Herbicides (2,4-D). In Encyclopedia of Toxicology (Third Edition) (pp. 567-570). [Link]

  • Baghestani, M. A., et al. (2007). Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. Journal of Plant Protection Research, 47(4), 359-367. [Link]

  • Burns, C. J., & Swaen, G. M. (2012). A systematic review of carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment. Critical reviews in toxicology, 42(9), 768-786. [Link]

  • 24d.info. (n.d.). Use of 2,4-D and Other Phenoxy Herbicides Pastureland, Rangeland, Alfalfa Forage, and Invasive Weeds in the United States. [Link]

  • 24d.info. (n.d.). Use of 2,4-D and Other Phenoxy Herbicides in Turfgrass in the United States. [Link]

  • Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. Massey University. [Link]

  • Kalaji, H. M., et al. (2021). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. Plants, 10(11), 2415. [Link]

  • Marshall, M. W., et al. (2020). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. American Journal of Plant Sciences, 11(11), 1743-1753. [Link]

  • Beyond Pesticides. (2024). Study Shines Light on Common Herbicides Impacts on Behavioral Function. [Link]

  • The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My! [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of Novel Bioactive Compounds

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to validating its therapeutic potential is both exhilarating and fraught with challenges. The path...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to validating its therapeutic potential is both exhilarating and fraught with challenges. The path is paved with rigorous experimentation designed to answer critical questions about a compound's efficacy, safety, and mechanism of action. This guide provides an in-depth, technically-grounded comparison of the essential stages and experimental choices involved in this validation process, moving beyond a simple listing of steps to explain the causality behind each decision. Our goal is to equip you with the insights needed to design a robust validation strategy, ensuring that only the most promising candidates advance toward clinical development.

The Imperative of a Phased and Self-Validating Approach

The validation of a novel bioactive compound is not a linear process but rather a phased, iterative approach where each stage builds upon the last. A "fail fast, fail early" philosophy is crucial to conserve resources and focus on compounds with the highest probability of success.[1] This guide is structured to mirror this logic, progressing from high-throughput in vitro screens to more complex and physiologically relevant in vivo models.

A critical aspect of this process is the concept of a self-validating system. Each experiment should be designed not only to provide data but also to confirm or challenge the working hypothesis about the compound's therapeutic potential. This involves the use of appropriate controls, orthogonal assays (testing the same hypothesis with different methods), and a clear understanding of the limitations of each experimental model.

Stage 1: Foundational In Vitro Evaluation – Establishing a Biological Rationale

The initial phase of validation occurs in vitro, meaning "in glass," using cultured cells or isolated cellular components in a controlled laboratory setting.[2][3] These assays are essential for initial screening, offering relatively low cost, high throughput, and the ability to dissect specific cellular mechanisms in isolation.[3][4]

Comparative Analysis of Primary In Vitro Assays

The selection of in vitro assays depends on the therapeutic hypothesis. Will the compound kill cancer cells, reduce inflammation, or modulate a specific enzyme's activity? Here, we compare two common starting points: target-based versus phenotypic-based screening.[5]

Assay TypeDescriptionAdvantagesDisadvantagesIdeal for...
Target-Based Assays Measure the direct interaction of a compound with a specific, known biological target (e.g., an enzyme or receptor).[5]Mechanistically clear, easier to optimize compound chemistry.Requires prior knowledge of the target; may miss compounds with novel mechanisms.Compounds designed to interact with a known disease-driving protein.
Phenotypic-Based Assays Measure the effect of a compound on the overall behavior or "phenotype" of a cell or organism without a preconceived target.[5]Can uncover novel mechanisms and targets; more physiologically relevant.Identifying the specific molecular target can be challenging and time-consuming.Screening natural product libraries or compounds with an unknown mechanism of action.
Experimental Protocol: Cell Viability (MTT) Assay

This is a cornerstone colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.[6]

Objective: To determine the concentration at which a novel compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound and a known cytotoxic drug (positive control, e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include wells with untreated cells (negative control).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Stage 2: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates promising activity in primary screens, the next critical step is to understand how it works. Mechanism of Action (MoA) studies are essential for successful clinical development.[7] These investigations provide a deeper understanding of the molecular targets and the biological pathways that are affected by the compound.[7][8]

Visualizing a Hypothetical MoA Pathway

Let's consider a hypothetical novel compound, "Compound X," that has shown potent anti-cancer activity in a phenotypic screen. Further investigation suggests it may be acting on the well-known PI3K/Akt signaling pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound_X Compound X Compound_X->Akt inhibits Alternative_Drug Alternative Drug (e.g., Everolimus) Alternative_Drug->mTORC1 inhibits

Caption: Hypothetical mechanism of "Compound X" inhibiting the PI3K/Akt signaling pathway.

To validate this hypothesis, a series of targeted experiments would be necessary, such as Western blotting to measure the phosphorylation status of Akt and downstream targets like mTOR.

Stage 3: In Vitro ADMET Profiling – A Prerequisite for In Vivo Studies

A significant percentage of drug candidates fail due to poor pharmacokinetic properties or unforeseen toxicity.[9][10][11] Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[9][11] These in vitro assays help to de-risk a compound before committing to expensive and time-consuming animal studies.[6][10]

Comparison of Key In Vitro ADMET Assays
ParameterAssayPurposeComparison with Alternative
Absorption Caco-2 Permeability AssayTo assess a compound's ability to cross the intestinal barrier, predicting oral bioavailability.Alternative (PAMPA): Parallel Artificial Membrane Permeability Assay is faster and less expensive but lacks active transport mechanisms.
Metabolism Microsomal Stability AssayTo evaluate a compound's susceptibility to metabolism by liver enzymes (cytochrome P450s).Alternative (Hepatocyte Stability): Using primary hepatocytes is more physiologically relevant but also more complex and costly.
Toxicity hERG Channel AssayTo assess the risk of cardiotoxicity by measuring the compound's effect on the hERG potassium channel.Alternative (Cardiomyocyte Viability): Provides a more general assessment of cardiotoxicity but is less specific for hERG-related issues.
Toxicity Ames TestTo evaluate the mutagenic potential of a compound by testing its ability to induce mutations in bacteria.Alternative (In Vitro Micronucleus Test): Assesses for chromosomal damage in mammalian cells, providing complementary genotoxicity data.[6]

Stage 4: Preclinical In Vivo Validation – Assessing Efficacy and Safety in a Living System

After a compound has demonstrated a promising profile in vitro, the next step is to evaluate its performance in a living organism, or in vivo.[4][12] These preclinical studies are essential for understanding how a compound behaves in a complex biological system, including its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[12]

The Logic of Preclinical Model Selection

The choice of an appropriate animal model is critical for the translatability of preclinical findings to humans.[13][14]

Model_Selection_Logic Start Novel Bioactive Compound with In Vitro Efficacy Question1 Is the target conserved between humans and rodents? Start->Question1 Syngeneic Syngeneic Mouse Model (immunocompetent) Question1->Syngeneic Yes PDX Patient-Derived Xenograft (PDX) Model (immunocompromised) Question1->PDX No Efficacy_Study In Vivo Efficacy Study Syngeneic->Efficacy_Study Humanized Humanized Mouse Model (human immune system) PDX->Humanized If immunotherapy PDX->Efficacy_Study Humanized->Efficacy_Study

Caption: Decision logic for selecting an appropriate in vivo cancer model.

Comparative Data: In Vivo Efficacy of Compound X vs. Standard of Care

Let's assume Compound X is being tested in a patient-derived xenograft (PDX) model of breast cancer.

Treatment GroupNMean Tumor Volume (Day 21) (mm³)% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control101500 ± 250-+2%
Standard of Care (Doxorubicin)10750 ± 15050%-10%
Compound X 10 450 ± 100 70% -1%

This data suggests that Compound X is not only more efficacious than the standard of care but also better tolerated, as indicated by the minimal body weight loss.

Experimental Protocol: In Vivo Efficacy Study in a PDX Mouse Model

Objective: To evaluate the anti-tumor efficacy and tolerability of Compound X in a breast cancer PDX model.

Methodology:

  • Model Establishment: Implant tumor fragments from a human breast cancer patient subcutaneously into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group): Vehicle, Standard of Care, and Compound X.

  • Dosing: Administer the treatments as per the predetermined schedule (e.g., daily oral gavage for Compound X, weekly intravenous injection for Doxorubicin).

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight and clinical signs of toxicity daily.

  • Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Conclusion: A Rigorous Path to Therapeutic Innovation

The validation of a novel bioactive compound is a meticulous and data-driven process. By employing a phased approach that begins with broad in vitro screening and progressively moves towards more complex and physiologically relevant in vivo models, researchers can build a comprehensive data package that supports the therapeutic potential of their compound. The integration of MoA studies and early ADMET profiling is non-negotiable for mitigating the risk of late-stage failure. This guide has provided a framework for making informed experimental choices, emphasizing the "why" behind the "how." By adhering to the principles of scientific integrity and logical progression, we can more effectively translate promising discoveries into the therapies of tomorrow.

References

  • Axxam SpA. In Vitro Assays | For successful drug discovery programs. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Leawko, L. (2024). Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. International Journal of Drug Development and Research, 16(2). [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 8(10), 1945–1951. [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link]

  • SEKISUI XenoTech. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Lin, J. H., & Lu, A. Y. (2002). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 54(3), 407–449. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Biognosys. Mechanism of Action Studies. [Link]

  • PharmaFeatures. (2024). Navigating the Complex Evolution of Preclinical Models. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery, 6(11), 891–903. [Link]

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Comparative

comparative cytotoxicity of 2-(2-chloro-5-methylphenoxy)propanohydrazide on cancer cell lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of novel chemical entities, using 2-(2-chloro-5-methylphenoxy)propano...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of novel chemical entities, using 2-(2-chloro-5-methylphenoxy)propanohydrazide as a focal point. While direct experimental data for this specific molecule is not yet publicly available, this document will leverage data from structurally related phenoxy and hydrazide-containing compounds to establish a predictive comparison and to outline a robust experimental plan for its characterization.

Introduction: The Rationale for Investigating Phenoxy-Hydrazide Scaffolds in Oncology

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The hydrazide-hydrazone moiety (–(C=O)NHN=CH) has been identified as a critical pharmacophore in a multitude of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and notably, anticancer effects.[1] The versatility of the hydrazide linker allows for the synthesis of diverse molecular architectures, and its presence can contribute to the molecule's ability to form hydrogen bonds with target sites.[2]

Similarly, the phenoxyacetic acid scaffold and its derivatives have demonstrated significant cytotoxic potential.[3] The combination of a phenoxy group with a hydrazide linker, as seen in 2-(2-chloro-5-methylphenoxy)propanohydrazide, presents a promising avenue for the development of new therapeutic candidates. This guide will outline the methodologies to assess the cytotoxic profile of such novel compounds against various cancer cell lines, benchmarked against established chemotherapeutic agents and structurally analogous molecules.

Comparative Cytotoxicity of Structurally Related Compounds

To contextualize the potential efficacy of 2-(2-chloro-5-methylphenoxy)propanohydrazide, it is instructive to review the cytotoxic activities of compounds bearing similar structural motifs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various hydrazide and phenoxy derivatives against a panel of human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetracaine Hydrazide-Hydrazones Compound 2mColo-205 (Colon)20.5 (24h), 17.0 (48h)[4][5]
Compound 2sHepG2 (Liver)20.8 (24h), 14.4 (48h)[4][5]
Ethyl Paraben Hydrazide-Hydrazones Compound 3iHepG2 (Liver)42.4[6]
Compound 3jHepG2 (Liver)37.4[6]
Phenoxyacetamide Derivatives Compound IHepG2 (Liver)1.43[3][7]
Compound IIHepG2 (Liver)6.52[3]
Quinoline Hydrazone Derivatives Compound 5MCF-7 (Breast)0.98[2]
Compound 5HepG2 (Liver)1.06[2]
Phenylacetamide Derivatives 3d derivativeMDA-MB-468 (Breast)0.6[8]
3d derivativePC-12 (Pheochromocytoma)0.6[8]
3c and 3d derivativesMCF-7 (Breast)0.7[8]
Pyrroloquinoxaline Hydrazides Compound 9 and 12VariousSub-micromolar[9]

This table is a curated representation of data from the cited literature and is intended for comparative purposes.

The data indicates that hydrazide-containing compounds can exhibit potent cytotoxicity, with some derivatives demonstrating sub-micromolar IC50 values.[9] The presence of different aromatic systems, such as quinoline, can significantly influence the anticancer activity.[1] Notably, phenoxyacetamide derivatives have also shown high potency, particularly against liver cancer cells.[3][7] This sets a high bar for the performance of novel compounds like 2-(2-chloro-5-methylphenoxy)propanohydrazide.

Experimental Workflow for Cytotoxicity Assessment

A standardized and reproducible experimental workflow is crucial for the accurate determination of a compound's cytotoxic profile. The following details a comprehensive approach, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Comparative Analysis & Selectivity cluster_2 Phase 3: Mechanistic Studies Compound Preparation Compound Solubilization & Serial Dilution Cell Line Selection Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) & Normal Cell Line (e.g., HEK-293) Compound Preparation->Cell Line Selection Cytotoxicity Assay (e.g., MTT) MTT/SRB/LDH Assay Cell Line Selection->Cytotoxicity Assay (e.g., MTT) IC50 Determination Dose-Response Curve Analysis Cytotoxicity Assay (e.g., MTT)->IC50 Determination Comparison with Standards (e.g., Doxorubicin) Benchmarking against known chemotherapeutic agents IC50 Determination->Comparison with Standards (e.g., Doxorubicin) Selectivity Index (Cancer vs. Normal Cells) Determine therapeutic window Comparison with Standards (e.g., Doxorubicin)->Selectivity Index (Cancer vs. Normal Cells) Apoptosis Assays (Annexin V/PI) Quantify apoptotic vs. necrotic cell death Selectivity Index (Cancer vs. Normal Cells)->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis Identify cell cycle arrest points (G1, S, G2/M) Apoptosis Assays (Annexin V/PI)->Cell Cycle Analysis ROS Measurement Investigate oxidative stress induction Cell Cycle Analysis->ROS Measurement

Caption: A phased experimental workflow for evaluating the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-(2-chloro-5-methylphenoxy)propanohydrazide (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the complete medium. The final concentration of the vehicle (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanisms of Action and Further Investigations

Based on the literature for related compounds, 2-(2-chloro-5-methylphenoxy)propanohydrazide may exert its cytotoxic effects through several mechanisms:

  • Induction of Apoptosis: Many hydrazide derivatives induce programmed cell death.[4][7] This can be investigated using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2 can be assessed by qRT-PCR and Western blotting.[4][6][7]

  • Cell Cycle Arrest: The compound may halt cell cycle progression at specific checkpoints.[1] Flow cytometric analysis of DNA content after PI staining can reveal the phase of cell cycle arrest (G0/G1, S, or G2/M).

  • Generation of Reactive Oxygen Species (ROS): Some cytotoxic compounds induce oxidative stress, leading to cell death.[9] Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

G cluster_0 Potential Cellular Effects Test_Compound 2-(2-chloro-5-methylphenoxy)propanohydrazide Apoptosis_Induction Induction of Apoptosis Test_Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Test_Compound->Cell_Cycle_Arrest ROS_Generation ROS Generation Test_Compound->ROS_Generation Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation leads to Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation results in Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress causes Cell_Death Cell_Death Caspase_Activation->Cell_Death triggers Inhibition_of_Proliferation->Cell_Death can lead to Oxidative_Stress->Cell_Death induces

Caption: Hypothetical signaling pathways for the cytotoxic action of the test compound.

Conclusion and Future Directions

While the specific cytotoxic profile of 2-(2-chloro-5-methylphenoxy)propanohydrazide remains to be experimentally determined, the extensive body of research on structurally similar hydrazide and phenoxy compounds provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented herein serves as a valuable benchmark for its expected potency.

The proposed experimental workflow offers a robust and comprehensive approach to characterizing its in vitro cytotoxicity, selectivity, and mechanism of action. Future studies should focus on in vivo efficacy and toxicity in animal models to further evaluate its therapeutic potential. The modular nature of hydrazide synthesis also presents opportunities for further structural modifications to optimize anticancer activity and drug-like properties.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2021). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]

  • Han, I., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. Available at: [Link]

  • Han, M., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy. Available at: [Link]

  • Imamoglu, N., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Available at: [Link]

  • da Cruz, A. C. F., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. Available at: [Link]

  • Yurttas, L., et al. (2021). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. PubMed. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Singh, P., & Kaur, M. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Grande, F., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. OncoTargets and Therapy. Available at: [Link]

  • Mohammadi, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. Available at: [Link]

  • Al-Harthy, S., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]

  • Karpińska, A., et al. (2017). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Anticancer Drugs. Available at: [Link]

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Validation

Assessing the Selectivity Index of Novel Antimicrobial Peptides: A Comparative Guide

In the escalating battle against antimicrobial resistance, novel antimicrobial peptides (AMPs) represent a promising therapeutic frontier.[1][2] Their appeal lies in their potent, broad-spectrum activity and unique mecha...

Author: BenchChem Technical Support Team. Date: February 2026

In the escalating battle against antimicrobial resistance, novel antimicrobial peptides (AMPs) represent a promising therapeutic frontier.[1][2] Their appeal lies in their potent, broad-spectrum activity and unique mechanisms of action that can circumvent conventional resistance pathways.[2] However, the journey from a promising peptide sequence to a viable clinical candidate is fraught with challenges, paramount among them being the assurance of host safety. A critical metric in this evaluation is the Selectivity Index (SI) , a quantitative measure of a peptide's ability to preferentially target microbial pathogens over host cells.[3][4]

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity index of novel AMPs. We will dissect the essential experimental protocols, elucidate the underlying scientific principles, and offer a comparative analysis to aid in the rational design and selection of promising therapeutic leads.

The Cornerstone of Therapeutic Viability: Understanding the Selectivity Index

The therapeutic utility of an AMP is fundamentally dependent on its capacity to kill pathogens at concentrations that are non-toxic to the host. The Selectivity Index elegantly captures this relationship by quantifying the differential activity of a peptide.[5][6] It is typically calculated as the ratio of the peptide's toxicity against a host cell line to its antimicrobial activity against a target microbe.[7][8]

A higher selectivity index is the hallmark of a promising AMP, signifying a wider therapeutic window and a more favorable safety profile.[1][9] This guide will focus on the most common method for assessing the SI, which involves determining the peptide's hemolytic activity against red blood cells (a measure of cytotoxicity) and its antimicrobial activity against relevant bacterial strains.

Experimental Workflow for Determining the Selectivity Index

The accurate determination of the selectivity index hinges on two key experimental assays: the antimicrobial activity assay to determine the Minimum Inhibitory Concentration (MIC) and the hemolytic activity assay to determine the 50% hemolytic concentration (HC50). The following diagram outlines the comprehensive workflow:

G cluster_0 Phase 1: Antimicrobial Activity Assessment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Selectivity Index Calculation & Analysis MIC_Assay Antimicrobial Susceptibility Testing (Broth Microdilution) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->MIC_Determination Incubate and measure growth SI_Calculation Calculate Selectivity Index (SI = HC50 / MIC) MIC_Determination->SI_Calculation Hemolysis_Assay Hemolytic Activity Assay HC50_Determination Determine 50% Hemolytic Concentration (HC50) Hemolysis_Assay->HC50_Determination Incubate and measure hemoglobin release HC50_Determination->SI_Calculation Comparative_Analysis Comparative Analysis of Novel AMPs SI_Calculation->Comparative_Analysis Interpret and compare results

Caption: Overall workflow for assessing the selectivity index of antimicrobial peptides.

Part 1: Quantifying Antimicrobial Potency - The Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of AMPs.[11][12]

Causality Behind Experimental Choices:
  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of many bacteria.[12] The cation adjustment is crucial as divalent cations like Mg²⁺ and Ca²⁺ can interfere with the activity of some AMPs.

  • Use of Polypropylene Plates: Cationic AMPs have a propensity to bind to the negatively charged surfaces of standard polystyrene microtiter plates, which can lead to an overestimation of the MIC.[12] Using polypropylene plates minimizes this non-specific binding, ensuring a more accurate assessment of the peptide's true antimicrobial activity.

  • Inoculum Density: A standardized bacterial inoculum (typically 5 x 10⁵ CFU/mL) is critical for reproducibility.[11] A higher inoculum can lead to an artificially high MIC due to the increased number of target cells.

Detailed Protocol for Broth Microdilution MIC Assay:
  • Peptide Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) to create a stock solution.[11]

    • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in a 96-well polypropylene microtiter plate.[12] The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[11]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the peptide at which there is no visible growth.[11] This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.[14]

Part 2: Assessing Host Cell Toxicity - The Hemolytic Activity Assay

The hemolytic assay is a rapid and cost-effective method to evaluate the cytotoxicity of AMPs by measuring their ability to lyse red blood cells (RBCs).[15][16] The concentration of the peptide that causes 50% hemolysis (HC50) is the standard metric derived from this assay.[17]

Causality Behind Experimental Choices:
  • Source of Red Blood Cells: Human or sheep red blood cells are commonly used.[18] It is crucial to be consistent with the source of RBCs for comparative studies, as membrane composition can vary between species.

  • Positive and Negative Controls: A positive control, typically Triton X-100, is used to induce 100% hemolysis, while a negative control (buffer only) represents 0% hemolysis.[16] These controls are essential for normalizing the data and ensuring the validity of the assay.

  • Incubation Time and Temperature: Incubation at 37°C mimics physiological conditions.[18] The incubation time is typically 1 hour, which is sufficient for most AMPs to exert their lytic effects.

Detailed Protocol for Hemolytic Activity Assay:
  • Red Blood Cell Preparation:

    • Obtain fresh whole blood (e.g., from a healthy donor in a tube with an anticoagulant).

    • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C.[16]

    • Carefully remove the supernatant (plasma and buffy coat).

    • Wash the pelleted RBCs three times with a sterile phosphate-buffered saline (PBS) solution, centrifuging and removing the supernatant after each wash.[17]

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[19]

  • Assay Setup:

    • In a 96-well V-bottom plate, prepare serial two-fold dilutions of the AMP in PBS.[16]

    • Add 100 µL of the RBC suspension to each well containing 100 µL of the peptide dilutions, resulting in a final RBC concentration of 1%.[19]

    • For the negative control, mix 100 µL of RBC suspension with 100 µL of PBS.

    • For the positive control, mix 100 µL of RBC suspension with 100 µL of 0.2% Triton X-100.[19]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.[20]

    • After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.[17]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelengths for hemoglobin detection) using a microplate reader.[20]

  • HC50 Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[16]

    • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Part 3: Calculating and Interpreting the Selectivity Index

Once the MIC and HC50 values have been determined, the selectivity index can be calculated using the following formula:

Selectivity Index (SI) = HC50 / MIC [7]

Logical Relationship of Parameters:

G MIC Antimicrobial Activity (MIC) SI Selectivity Index (SI) MIC->SI Inversely Proportional HC50 Cytotoxicity (HC50) HC50->SI Directly Proportional Therapeutic_Potential Therapeutic Potential SI->Therapeutic_Potential Directly Correlates

Caption: Logical relationship between MIC, HC50, and the resulting Selectivity Index.

A higher HC50 value indicates lower toxicity to host cells, while a lower MIC value signifies greater antimicrobial potency. Therefore, a higher selectivity index is indicative of a more promising therapeutic candidate.[1]

Comparative Analysis of Novel AMPs

To facilitate the comparison of novel AMPs, the experimental data should be summarized in a clear and concise table.

PeptideTarget MicrobeMIC (µM)HC50 (µM)Selectivity Index (SI)
Novel Peptide A E. coli420050
Novel Peptide B E. coli815018.75
Novel Peptide C E. coli2>300>150
Control Peptide E. coli16503.125

In this hypothetical example, Novel Peptide C demonstrates the most promising profile with a low MIC and high HC50, resulting in the highest selectivity index. This data-driven comparison is essential for prioritizing lead candidates for further development.

Conclusion

The assessment of the selectivity index is an indispensable step in the preclinical evaluation of novel antimicrobial peptides. By employing standardized and well-controlled assays to determine both antimicrobial activity and cytotoxicity, researchers can generate robust and comparable data. This guide provides a comprehensive framework, grounded in scientific principles, to empower researchers in the rational design and selection of AMPs with a high therapeutic potential, ultimately contributing to the development of new weapons in the fight against infectious diseases.

References

  • Hemolytic Activity of Antimicrobial Peptides. (2017). Methods in Molecular Biology. [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024). MDPI. [Link]

  • Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity. (2024). PMC - NIH. [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. (2017). ACS Publications. [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). Zenit Science. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2014). NIH. [Link]

  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. (2016). NIH. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. (2020). PMC - NIH. [Link]

  • Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. (2014). Purdue e-Pubs. [Link]

  • Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. (2022). MDPI. [Link]

  • In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. (2001). NIH. [Link]

  • Design of α-helical antimicrobial peptides with a high selectivity index. (2019). R Discovery. [Link]

  • Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density. (2015). RSC Publishing. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. (2020). ResearchGate. [Link]

  • Modeling Cell Selectivity of Antimicrobial Peptides: How Is the Selectivity Influenced by Intracellular Peptide Uptake and Cell Density. (2020). Frontiers. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • Selectivity index (SI) and therapeutic index (TI) values usually... ResearchGate. [Link]

  • Selectivity Index: Significance and symbolism. (2025). IKS. [Link]

  • Hemolysis Test Protocol. iGEM. [Link]

  • How Useful are Antimicrobial Peptide Properties for Predicting Activity, Selectivity, and Potency? (2017). Bentham Science Publisher. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Antimicrobial peptides: from discovery to developmental applications. (2025). Applied and Environmental Microbiology. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Herbicidal Efficacy of 2-(2-chloro-5-methylphenoxy)propanohydrazide and its Alternatives for Broadleaf Weed Control

This guide provides a comprehensive quantitative analysis of the herbicidal effects of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a phenoxy derivative herbicide, in comparison with established alternative herbicides f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive quantitative analysis of the herbicidal effects of 2-(2-chloro-5-methylphenoxy)propanohydrazide, a phenoxy derivative herbicide, in comparison with established alternative herbicides for broadleaf weed management. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel herbicidal compounds.

Introduction

2-(2-chloro-5-methylphenoxy)propanohydrazide belongs to the phenoxy class of herbicides, which have been a cornerstone of selective broadleaf weed control in agriculture for decades. These compounds typically function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf species while leaving grass crops relatively unharmed. The structural similarity of 2-(2-chloro-5-methylphenoxy)propanohydrazide to established phenoxy herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop (MCPP) suggests a similar mode of action.

This guide will delve into the quantitative analysis of the herbicidal effects of this compound, drawing comparisons with its structural analogs and other widely used broadleaf herbicides with different mechanisms of action, namely 2,4-D, Dicamba, and Bromoxynil.

Mechanism of Action: A Comparative Overview

The efficacy of a herbicide is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of the selected herbicides to provide a foundational understanding for the subsequent quantitative analysis.

Phenoxy Herbicides and Dicamba: The Synthetic Auxins

2,4-D, MCPA, Mecoprop, and Dicamba are all classified as synthetic auxin herbicides (Group 4 herbicides).[1][2] They mimic the plant hormone auxin, leading to epinastic growth (twisting and curling of stems and leaves), cell division disruption, and ultimately, plant death.[3][4] The selectivity for broadleaf weeds arises from differences in translocation and metabolism of the herbicide between broadleaf and grass species.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Bromoxynil: A Photosystem II Inhibitor

In contrast, Bromoxynil belongs to the nitrile herbicide family and functions by inhibiting photosynthesis at photosystem II (PSII) (Group 6 herbicide).[5][6] By blocking electron transport in the chloroplasts, it prevents the plant from converting light energy into chemical energy, leading to rapid cell death and necrosis.[5]

Caption: Mechanism of action for Photosystem II inhibiting herbicides like Bromoxynil.

Quantitative Comparison of Herbicidal Efficacy

The following sections present a comparative analysis of the herbicidal efficacy based on available experimental data for the selected herbicides. The data is summarized in tables for ease of comparison.

Dose-Response Analysis

The effective dose required to achieve a certain level of weed control is a critical parameter for evaluating herbicide potency. The following table summarizes typical application rates for controlling common broadleaf weeds.

HerbicideTypical Application Rate (g a.i./ha)Target Weed SpectrumReference
2,4-D 500 - 2000Annual and perennial broadleaf weeds[2][7]
MCPA 500 - 1500Broadleaf weeds in cereal crops[8]
Mecoprop (MCPP) 1000 - 2500Broadleaf weeds, especially clover[9][10]
Dicamba 280 - 560Annual and perennial broadleaf weeds[1][11]
Bromoxynil 280 - 560Post-emergence control of broadleaf weeds[5]

Note: The efficacy of 2-(2-chloro-5-methylphenoxy)propanohydrazide is anticipated to be within the range of its structural analogs, MCPA and Mecoprop, though empirical data is required for confirmation.

Control of Key Broadleaf Weeds

The following table provides a qualitative comparison of the efficacy of the selected herbicides against common and problematic broadleaf weeds.

Weed Species2,4-DMCPAMecopropDicambaBromoxynil
Common Lambsquarters (Chenopodium album)ExcellentExcellentGoodExcellentExcellent
Velvetleaf (Abutilon theophrasti)GoodGoodFairExcellentGood
Canada Thistle (Cirsium arvense)Good (suppression)Good (suppression)FairExcellentFair
Field Bindweed (Convolvulus arvensis)Fair to GoodFairPoorGoodPoor
Kochia (Kochia scoparia)Good (resistance issues)GoodFairExcellentGood
Wild Mustard (Sinapis arvensis)ExcellentExcellentExcellentExcellentExcellent[12]

Experimental Protocols for Quantitative Analysis

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Greenhouse Dose-Response Assay

This protocol outlines a standard method for determining the dose-response of a herbicide on target weed species under controlled greenhouse conditions.

Objective: To determine the effective dose (ED) values (e.g., ED50 and ED90) of a test herbicide required to inhibit the growth of a specific weed species.

Materials:

  • Test herbicide (e.g., 2-(2-chloro-5-methylphenoxy)propanohydrazide) and reference herbicides.

  • Target weed seeds (e.g., Amaranthus retroflexus, Chenopodium album).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Greenhouse with controlled temperature (25/20°C day/night) and photoperiod (16h light).

  • Calibrated laboratory sprayer.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Plant Propagation: Sow weed seeds in pots and thin to a uniform number of plants (e.g., 3-5) per pot after emergence.

  • Herbicide Application: Apply herbicides at the 2-4 true leaf stage of the weeds. Prepare a series of dilutions for each herbicide to create a dose-response curve. Include an untreated control.

  • Treatment: Spray the plants using a calibrated laboratory sprayer to ensure uniform application.

  • Data Collection: At 14-21 days after treatment (DAT), visually assess the percentage of injury (0% = no effect, 100% = plant death).

  • Biomass Measurement: Harvest the above-ground biomass of the plants, place in paper bags, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the ED50 and ED90 values.

Caption: Workflow for a greenhouse dose-response assay.

Field Efficacy Trial

This protocol describes a randomized complete block design (RCBD) for evaluating herbicide performance under field conditions.

Objective: To compare the efficacy of a new herbicide formulation against commercial standards and an untreated control in a real-world agricultural setting.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: 3m x 10m.

  • Treatments:

    • T1: Untreated Control

    • T2: 2-(2-chloro-5-methylphenoxy)propanohydrazide (at three different rates)

    • T3: MCPA (commercial standard)

    • T4: Dicamba (commercial standard)

    • T5: Bromoxynil (commercial standard)

Procedure:

  • Site Selection: Choose a field with a uniform and dense population of the target broadleaf weeds.

  • Plot Establishment: Mark out the plots according to the experimental design.

  • Herbicide Application: Apply the herbicides at the appropriate weed growth stage (e.g., 2-4 leaf stage) using a calibrated backpack or plot sprayer.

  • Efficacy Assessment: Conduct visual assessments of weed control at 7, 14, 28, and 56 days after treatment (DAT) using a 0-100% scale.

  • Weed Biomass: At 28 DAT, collect weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry and weigh the samples.

  • Crop Yield: If conducted in a crop, harvest the crop from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Conclusion and Future Directions

Based on its chemical structure as a phenoxy derivative, 2-(2-chloro-5-methylphenoxy)propanohydrazide is predicted to exhibit selective herbicidal activity against broadleaf weeds through a synthetic auxin mechanism of action, similar to MCPA and Mecoprop. The quantitative data presented for established herbicides provide a robust benchmark for evaluating the performance of this new compound.

To definitively establish the herbicidal profile of 2-(2-chloro-5-methylphenoxy)propanohydrazide, it is imperative to conduct rigorous dose-response and field efficacy trials as outlined in this guide. Future research should also focus on its toxicological and environmental fate profile to ensure its viability as a safe and effective weed management tool.

References

  • Oreate AI Blog. (2025, December 30).
  • Heben Pesticide. (2023, April 17). Bromoxynil: An Effective Herbicide For Your Agricultural Needs.
  • Nexles. (n.d.). Dicamba herbicide and it's effects.
  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics.
  • FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba.
  • Farm-Ag. (n.d.). BROMOXYNIL 450 EC.
  • FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Chemical Warehouse. (n.d.). Dicamba - Active Ingredient Page.
  • TOKU-E. (n.d.). Bromoxynil.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.).
  • Washington State Department of Transportation. (2017, July 1).
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
  • Weed Technology. (2018, December 6). Evaluation of 2,4-D–based Herbicide Mixtures for Control of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri). Cambridge Core.
  • Benchchem. (2025).
  • Reversed Phase High Performance. (n.d.). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance.
  • ResearchGate. (2025, August 10). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA.
  • NIH. (2024, March 16).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Mecoprop.
  • University of Hertfordshire. (n.d.). Mecoprop-P-dimethylammonium - AERU.
  • Compendium of Pesticide Common Names. (n.d.).
  • PubChem. (n.d.). Mecoprop.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-5-methylphenoxy)propanohydrazide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Chloro-5-methylphenoxy)propanohydrazide, a compound that, due to its chlorinated phenoxy and hydrazide moieties, requires careful handling and disposal. This document is designed to provide essential safety and logistical information, grounded in scientific principles and regulatory awareness.

Understanding the Hazard Profile: A Precautionary Approach

  • Chlorinated Phenoxy Compounds: This class of chemicals can exhibit varying levels of toxicity and may be persistent in the environment.

  • Hydrazide Derivatives: Hydrazides and their parent compound, hydrazine, are known for their potential toxicity, including hepatotoxicity, and some are considered potential carcinogens.[1] Hydrazine itself is a reactive and hazardous substance.[2]

Given these potential hazards, 2-(2-Chloro-5-methylphenoxy)propanohydrazide must be treated as a hazardous waste unless definitively proven otherwise through appropriate analytical testing.

Waste Characterization and Classification

The first critical step in proper disposal is the correct identification and classification of the waste.

Table 1: Waste Characterization for 2-(2-Chloro-5-methylphenoxy)propanohydrazide

Waste Stream Description Recommended Classification Justification
Pure Compound Unused or expired 2-(2-Chloro-5-methylphenoxy)propanohydrazide.Hazardous WasteAssumed toxicity based on structural alerts (chlorinated phenoxy, hydrazide).
Contaminated Labware Glassware, pipette tips, gloves, etc., that have come into direct contact with the compound.Hazardous WastePotential for residual contamination.
Aqueous Solutions Solutions containing dissolved 2-(2-Chloro-5-methylphenoxy)propanohydrazide.Hazardous WasteThe compound is slightly soluble in water, and the solution may be toxic to aquatic organisms.[3]
Organic Solvent Solutions Solutions of the compound in organic solvents.Hazardous WasteThe hazardous nature of the solvent must also be considered.

In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA).[4][5] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[6] It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all federal, state, and local regulations.[4][5][6]

On-Site Chemical Neutralization: A Pre-Treatment Option

For small quantities of aqueous waste containing 2-(2-Chloro-5-methylphenoxy)propanohydrazide, chemical neutralization can be a viable pre-treatment step to degrade the reactive hydrazide moiety. This process is adapted from established methods for the destruction of hydrazine.[7]

Experimental Protocol: Oxidation of 2-(2-Chloro-5-methylphenoxy)propanohydrazide in Aqueous Solution

Objective: To chemically convert the hydrazide functional group to less reactive species prior to collection by a licensed waste disposal service. The primary degradation mechanism for hydrazine in aqueous systems is oxidation to nitrogen gas.[8]

Materials:

  • Aqueous waste containing 2-(2-Chloro-5-methylphenoxy)propanohydrazide

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach, typically 5-6%)

  • Sodium bisulfite (NaHSO₃) for quenching excess oxidant

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the procedure in a well-ventilated fume hood. Ensure all necessary safety equipment is readily available.

  • Dilution: If the concentration of the hydrazide in the aqueous waste is high, dilute it with water to below 1% (w/v).

  • Basification: Adjust the pH of the solution to >10 using a suitable base like sodium hydroxide (NaOH). This is because the oxidation of hydrazine is more efficient in alkaline conditions.

  • Oxidation: Slowly add the sodium hypochlorite solution to the stirring hydrazide solution. A general rule of thumb is to add a 2-3 fold molar excess of NaOCl relative to the estimated amount of hydrazide. Monitor for any gas evolution or temperature increase.

  • Reaction Time: Allow the reaction to stir at room temperature for at least 2 hours to ensure complete oxidation.

  • Quenching Excess Oxidant: Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates the presence of oxidant). If oxidant remains, add sodium bisulfite solution dropwise until the test is negative.

  • Neutralization: Neutralize the final solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid).

  • Disposal of Treated Effluent: Even after treatment, the resulting solution may contain the chlorinated phenoxy byproduct and should be collected as hazardous waste.

Comprehensive Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 2-(2-Chloro-5-methylphenoxy)propanohydrazide waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway A Generation of 2-(2-Chloro-5-methylphenoxy)propanohydrazide Waste B Is the waste pure compound, contaminated solid, or solution? A->B C Package in a labeled, sealed, and compatible container. B->C Pure Compound or Contaminated Solid D Is it a dilute aqueous solution? B->D Solution G Arrange for pickup by a licensed hazardous waste disposal company. C->G D->C No (e.g., Organic Solvent) E Perform chemical neutralization (Oxidation Protocol). D->E Yes F Collect treated effluent in a labeled hazardous waste container. E->F F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for 2-(2-Chloro-5-methylphenoxy)propanohydrazide waste.

Final Disposal via Licensed Contractor

All waste streams containing 2-(2-Chloro-5-methylphenoxy)propanohydrazide, including the treated effluent from the neutralization protocol, must be collected by a licensed hazardous waste disposal company.

Packaging and Labeling:

  • Use chemically compatible containers.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "2-(2-Chloro-5-methylphenoxy)propanohydrazide".

  • Indicate the approximate concentration and quantity.

  • Ensure the container is securely sealed to prevent leaks.

The most common and effective method for the final disposal of organic hazardous waste is high-temperature incineration. This process ensures the complete destruction of the compound into less harmful components.

Safety and Personal Protective Equipment (PPE)

When handling 2-(2-Chloro-5-methylphenoxy)propanohydrazide and its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(2-Chloro-5-methylphenoxy)propanohydrazide is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can minimize risks and ensure compliance with regulatory requirements. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • CymitQuimica. (2014, February 13). Safety data sheet for (RS)-2-Chloro-N-(2-methylphenyl)propanamide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Jaga, R., & Dhar, J. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY.
  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. (1997). SciSpace.
  • Decomposition of Hydrazine in Aqueous Solutions. (2025, August 6). ResearchGate.
  • Sigma-Aldrich. (2023, August 30). SAFETY DATA SHEET.
  • Chemex Industries. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-methylbenzaldehyde Material Safety Data Sheet.
  • SAFETY DATA SHEET. (n.d.).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.

Sources

Handling

Personal protective equipment for handling 2-(2-Chloro-5-methylphenoxy)propanohydrazide

A Proactive Safety Framework for Handling 2-(2-Chloro-5-methylphenoxy)propanohydrazide A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal Hazard Assessment: A Stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-(2-Chloro-5-methylphenoxy)propanohydrazide

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 2-(2-Chloro-5-methylphenoxy)propanohydrazide are inferred from its structure. The molecule contains a hydrazide group, which is a derivative of hydrazine. Hydrazine and its derivatives are a well-documented class of compounds with significant health risks.

Key Potential Hazards:

  • Toxicity: Hydrazine derivatives are known to be toxic if inhaled, swallowed, or absorbed through the skin.[1] Exposure can lead to skin and eye irritation, respiratory tract irritation, and systemic effects such as headache, nausea, and dizziness.[2]

  • Carcinogenicity: Many hydrazine compounds are suspected carcinogens.[1] Therefore, it is prudent to treat this compound as a potential carcinogen and minimize all routes of exposure.

  • Skin and Eye Damage: Similar to other hydrazides and chlorinated aromatic compounds, this substance should be considered capable of causing serious skin irritation, allergic skin reactions, and eye damage.[1][3]

PropertyInferred Value/ClassificationBasis for Inference
Molecular Formula C₁₀H₁₃ClN₂O₂Based on chemical structure.[4]
Molecular Weight 228.68 g/mol Based on chemical structure.[5]
Acute Toxicity Presumed Harmful Based on general toxicity of hydrazides and related chlorinated compounds.[1][6][7]
Skin Irritation Presumed Irritant/Sensitizer Common hazard for hydrazides and aromatic compounds.[2][3]
Eye Irritation Presumed Serious Irritant Common hazard for hydrazides.[1][3]
Carcinogenicity Treat as Suspected Carcinogen Many hydrazine derivatives are suspected of causing cancer.[1]

Personal Protective Equipment (PPE): A Multi-Tiered Protocol

A dynamic approach to PPE is critical. The level of protection must correspond to the experimental procedure and the potential for exposure. All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood.[1]

Standard PPE for All Operations (Level D Protection)

This is the absolute minimum requirement for any work involving 2-(2-Chloro-5-methylphenoxy)propanohydrazide.

  • Eye and Face Protection: Safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or during procedures with a risk of splashing.[2][8]

  • Hand Protection: Double-gloving with chemically resistant gloves is required. Use a heavier, non-permeable outer glove (e.g., Butyl or Neoprene rubber) over a lighter nitrile inner glove.[2][9] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat is required. For procedures involving significant quantities, chemical-resistant coveralls or an apron made of materials like PVC should be worn.[9]

  • Footwear: Closed-toe shoes are mandatory. For larger-scale operations, chemical-resistant boots are recommended.[8]

Escalated PPE for High-Risk Procedures (Level C Protection)

Certain procedures warrant an increased level of protection due to the heightened risk of aerosol generation or significant exposure.

  • Respiratory Protection: When handling the solid powder outside of a glovebox (e.g., weighing), or if there is any risk of aerosolization, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][10] The use of respirators must be part of a comprehensive respiratory protection program consistent with OSHA guidelines.[2]

  • Enhanced Body Protection: For large-scale synthesis or in the event of a significant spill, disposable chemical-resistant outer garments should be utilized.[8][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Experimental Task Assessment cluster_core Core Requirements cluster_risk Risk Evaluation cluster_escalation Escalated Protection start Handling 2-(2-Chloro-5-methylphenoxy)propanohydrazide? fume_hood Work in Chemical Fume Hood start->fume_hood Yes standard_ppe Standard PPE: - Safety Goggles - Double Gloves (e.g., Butyl over Nitrile) - Lab Coat - Closed-toe Shoes fume_hood->standard_ppe risk_assessment Potential for Aerosol or Splash? standard_ppe->risk_assessment weighing Weighing Powder? risk_assessment->weighing Yes risk_assessment->weighing No chem_suit Add Chemical Apron/ Coveralls risk_assessment->chem_suit Large Volume/ Splash Risk face_shield Add Face Shield weighing->face_shield No respirator Add Full-Face Respirator weighing->respirator Yes

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for this work.

  • PPE Donning: Put on all required Standard PPE, including double gloves.

  • Weighing: If weighing the solid, perform this task within the fume hood or in a containment glovebox. Use a full-face respirator if not in a glovebox. Use anti-static tools to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly and carefully. Keep the container covered as much as possible during this process.

  • Cleanup: After handling, decontaminate the work surface. Carefully remove the outer gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[6]

Emergency Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.

  • Isolate: Prevent the spill from spreading by using absorbent dikes. Ensure all ignition sources are removed.[11]

  • Protect: Don the appropriate escalated PPE, including a respirator and chemical-resistant clothing.

  • Neutralize: For small spills, cautiously cover with an absorbent material. For larger spills, the material can be neutralized. First, dilute the spilled material with water to a concentration of 5% or less. Then, add an equal volume of a 5% calcium hypochlorite or sodium hypochlorite solution to oxidize the hydrazide.[11]

  • Collect: Collect the neutralized mixture and absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing 2-(2-Chloro-5-methylphenoxy)propanohydrazide, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[12]

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Neutralization of Bulk Waste: Bulk quantities or unused material should be chemically neutralized before disposal. A recommended method is to dilute the compound to less than 5% with water and then slowly add a dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[11] Two moles of hydrogen peroxide are required for every mole of hydrazine.[11]

  • Final Disposal: The neutralized waste and all contaminated solid materials must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11][12]

References

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. NCBI Bookshelf, Agency for Toxic Substances and Disease Registry (US). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]

  • Hydrazine (HSG 56, 1991). INCHEM. [Link]

  • Safety Data Sheet - EnvirOx H2Orange2 Hyper-Concentrate 112. Chemex Industries. [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. MDPI. [Link]

  • 2-Chloro-5-methylbenzaldehyde. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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